N,N-dibenzyl-3-chloropropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-3-chloropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJKBNOKYQDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274611 | |
| Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16045-94-6 | |
| Record name | N-(3-Chloropropyl)-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of N,N-dibenzyl-3-chloropropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dibenzyl-3-chloropropan-1-amine, a tertiary amine featuring two benzyl groups and a reactive chloropropyl chain, serves as a valuable intermediate in organic synthesis. Its bifunctional nature, combining the steric and electronic properties of the dibenzylamino group with the electrophilic character of the alkyl chloride, allows for its application as a versatile building block in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and its full analytical characterization.
Introduction
This compound (CAS No. 16045-94-6) is a halogenated tertiary amine with significant potential in synthetic organic chemistry. The presence of the terminal chlorine atom on the propyl chain provides a reactive site for nucleophilic substitution, making it an effective alkylating agent. The dibenzylamino moiety, on the other hand, can influence the molecule's solubility, and reactivity, and can serve as a protecting group that can be removed under specific conditions. This unique combination of features makes it a subject of interest for chemists aiming to introduce a dibenzylaminopropyl fragment into a target molecule, which is a common scaffold in various biologically active compounds.
Synthesis and Mechanism
The most direct and common method for the synthesis of this compound is the nucleophilic substitution reaction between dibenzylamine and an excess of a 1,3-dihalopropane, such as 1-bromo-3-chloropropane.
Reaction Mechanism
The synthesis proceeds via a standard SN2 mechanism. Dibenzylamine, acting as the nucleophile, attacks the more electrophilic carbon, which is the one bonded to the more labile bromine atom in 1-bromo-3-chloropropane. The use of a base is crucial to neutralize the hydrobromic acid formed as a byproduct, thus preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a standard laboratory-scale batch synthesis of this compound.
Materials:
-
Dibenzylamine
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of dibenzylamine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature and add 1-bromo-3-chloropropane (1.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Chemical Properties and Reactivity
This compound's reactivity is dominated by the presence of the primary alkyl chloride. This functional group makes the terminal carbon of the propyl chain electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound is nucleophilic substitution, where the chloride ion acts as a leaving group. This allows for the introduction of various functional groups at the terminus of the propyl chain.
Caption: Reactivity of this compound with various nucleophiles.
Common nucleophiles that can react with this compound include:
-
Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, will form ethers.
-
Nitrogen Nucleophiles: Primary and secondary amines will displace the chloride to form more complex secondary and tertiary amines, respectively.
-
Sulfur Nucleophiles: Thiols and thiophenols readily react to form thioethers.
-
Carbon Nucleophiles: Cyanide ions can be used to introduce a nitrile group, extending the carbon chain.
These reactions make this compound a useful building block for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science.
Analytical Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| CAS Number | 16045-94-6 |
| Molecular Formula | C₁₇H₂₀ClN |
| Molecular Weight | 273.80 g/mol |
| Appearance | Colorless to pale yellow oil |
Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 10H): Aromatic protons of the two benzyl groups.
-
δ 3.60 (s, 4H): Methylene protons of the two benzyl groups (Ar-CH₂-N).
-
δ 3.55 (t, 2H): Methylene protons adjacent to the chlorine atom (Cl-CH₂-CH₂).
-
δ 2.60 (t, 2H): Methylene protons adjacent to the nitrogen atom (N-CH₂-CH₂).
-
δ 1.95 (quint, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ 139.0: Quaternary aromatic carbons of the benzyl groups.
-
δ 129.0, 128.5, 127.0: Aromatic CH carbons of the benzyl groups.
-
δ 58.0: Methylene carbons of the benzyl groups (Ar-CH₂-N).
-
δ 54.0: Methylene carbon adjacent to the nitrogen atom (N-CH₂-CH₂).
-
δ 42.0: Methylene carbon adjacent to the chlorine atom (Cl-CH₂-CH₂).
-
δ 30.0: Central methylene carbon of the propyl chain (-CH₂-CH₂-CH₂-).
-
-
Infrared (IR) Spectroscopy:
-
3050-3030 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
1495, 1450 cm⁻¹: Aromatic C=C stretching.
-
1100-1000 cm⁻¹: C-N stretching.
-
750-690 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ at m/z 273 and an isotope peak [M+2]⁺ at m/z 275 (due to ³⁷Cl) would be expected, though potentially weak.
-
A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of a benzyl group.
-
Another significant fragmentation pathway would involve the loss of a chloropropyl radical to give the [M - C₃H₆Cl]⁺ fragment at m/z 196.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of contact, wash the affected area immediately with plenty of water. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a synthetically useful intermediate that provides a straightforward route to introduce a dibenzylaminopropyl moiety. Its synthesis is readily achievable through standard N-alkylation procedures. The primary reactivity of this compound lies in the nucleophilic displacement of the chloride, allowing for the facile introduction of a variety of functional groups. The information provided in this guide serves as a comprehensive resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.
References
- General procedures for the N-alkylation of amines can be found in various organic chemistry textbooks and journals.
- Spectroscopic prediction data is derived from standard correlation tables and analysis of structurally rel
- Safety information is based on general handling procedures for halogenated organic compounds and tertiary amines.
N,N-dibenzyl-3-chloropropan-1-amine structure elucidation
<An In-depth Technical Guide to the Structural Elucidation of N,N-dibenzyl-3-chloropropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-spectroscopic approach to the unambiguous structural elucidation of this compound. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. We will detail the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, and HSQC). Each section includes field-proven protocols and in-depth data interpretation, grounded in authoritative references. The aim is to equip researchers with the expertise to confirm the molecular structure of this compound with the highest degree of scientific integrity.
Introduction and Strategic Overview
This compound (Molecular Formula: C₁₇H₂₀ClN, Molecular Weight: 289.80 g/mol ) is a tertiary amine containing two benzyl groups and a chloropropyl chain. Such molecules often serve as key intermediates in the synthesis of more complex pharmaceutical agents and fine chemicals. Given the potential for isomeric impurities and side-products during synthesis—such as N-benzylation of the secondary amine precursor or elimination reactions of the alkyl halide—rigorous and unequivocal structure confirmation is not merely a procedural step but a cornerstone of quality control and developmental assurance.
Our elucidation strategy is built on the principle of orthogonal verification, where data from independent analytical techniques converge to support a single, unambiguous structure. This guide will follow a logical progression from determining the molecular formula to mapping the intricate connectivity of the atomic framework.
Overall Elucidation Workflow
The process begins with Mass Spectrometry to obtain the molecular weight and elemental formula. This is followed by FTIR to identify key functional groups. Finally, a suite of NMR experiments provides the definitive map of the molecular skeleton.
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Rationale: MS is the initial and most crucial step. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental formula. This data is the fundamental check against which all subsequent spectroscopic data must agree. For a molecule containing chlorine, the characteristic isotopic pattern provides a definitive marker.
Expected Data: The mass spectrum of this compound should exhibit a molecular ion peak (M⁺) and a significant M+2 peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1]
Key Fragmentation Patterns: Aliphatic amines are known to undergo α-cleavage as a primary fragmentation pathway.[1][2] The loss of the largest alkyl group is typically preferred.
-
α-Cleavage (Benzylic Cleavage): The most probable fragmentation is the loss of a benzyl radical (C₇H₇•, 91 Da) to form a stable iminium cation.
-
Loss of Halogen: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical.[3]
| m/z Value (Predicted) | Assignment | Rationale |
| 289/291 | [M]⁺ | Molecular ion peak showing the ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio). |
| 198 | [M - C₇H₇]⁺ | Loss of a benzyl radical via α-cleavage, forming a stable dibenzyliminium fragment. This is expected to be a major peak. |
| 91 | [C₇H₇]⁺ | Tropylium cation, characteristic of benzyl groups. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is chosen because the tertiary amine is easily protonated to form [M+H]⁺.
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Mass Range: Scan from m/z 50 to 500.
-
Collision Energy: Perform an initial scan at low collision energy to observe the molecular ion, followed by a higher energy scan (MS/MS) to induce fragmentation.
-
-
Data Analysis: Analyze the spectrum for the [M+H]⁺ ion (at m/z 290/292) and its characteristic 3:1 isotopic pattern. Examine the fragmentation pattern to identify key structural motifs.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups.[4] For this molecule, we expect to see characteristic absorptions for aromatic C-H, aliphatic C-H, C-N, and C-Cl bonds. The absence of N-H stretching bands is critical to confirm its tertiary amine nature.[5][6]
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Benzene rings) |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₂- groups) |
| 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1250-1020 | C-N Stretch | Aliphatic Amine[6] |
| 800-600 | C-Cl Stretch | Alkyl Halide |
| Absence > 3300 | N-H Stretch | Confirms Tertiary Amine[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum by identifying the positions (wavenumber) and shapes of the absorption bands.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments (COSY and HSQC) establish the connectivity between atoms.[8]
Predicted ¹H and ¹³C NMR Data (in CDCl₃): The chemical shifts are predicted based on analogous structures and standard chemical shift tables.[9] The phenyl protons are expected in the aromatic region (7.2-7.4 ppm). The benzylic protons (-CH₂-Ph) will be a singlet, and the propyl chain protons will show distinct multiplets due to coupling.
| Assignment (Atom No.) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |
| Phenyl-H | ~7.35-7.25 | Multiplet | 10H | 129.5 (ortho), 128.5 (meta), 127.0 (para), 139.0 (ipso) |
| Benzyl-CH₂ (a) | ~3.6 | Singlet | 4H | ~58.0 |
| N-CH₂ (b) | ~2.7 | Triplet | 2H | ~52.0 |
| -CH₂- (c) | ~2.0 | Quintet | 2H | ~30.0 |
| Cl-CH₂ (d) | ~3.5 | Triplet | 2H | ~42.0 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).[10] CDCl₃ is a standard choice for its good solubilizing power and well-characterized residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9] Transfer the solution to a 5 mm NMR tube.[10]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[11] The instrument should be properly tuned and shimmed to ensure high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Key parameters: 16-32 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-2 seconds.[8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key parameters: 1024-2048 scans (due to lower natural abundance of ¹³C), spectral width of 0 to 220 ppm.
-
-
2D COSY Acquisition:
-
Rationale: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2-3 bonds).[12][13] This is essential for mapping the propyl chain connectivity.
-
Acquire a standard gradient-selected COSY (gCOSY) experiment. Cross-peaks will appear between coupled protons. We expect a cross-peak between the protons at position 'b' and 'c', and between 'c' and 'd'.
-
-
2D HSQC Acquisition:
-
Rationale: Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom it is directly attached to.[14][15] This provides an unambiguous assignment of each protonated carbon.
-
Acquire a standard gradient-selected HSQC experiment. A cross-peak will appear at the coordinates corresponding to the ¹H and ¹³C chemical shifts of each CH₂ group.
-
Data Synthesis and Final Confirmation
Caption: Convergence of multi-spectroscopic data to confirm the final structure.
Trustworthiness Check:
-
The molecular formula from HRMS (C₁₇H₂₀ClN) must be consistent with the ¹H NMR integration (20 protons) and the ¹³C NMR peak count (8 unique carbons, accounting for symmetry).
-
The tertiary amine identified by FTIR (absence of N-H stretch) is confirmed by the absence of any exchangeable N-H protons in the ¹H NMR spectrum.
-
The propyl chain connectivity (-CH₂-CH₂-CH₂-) established by COSY correlations must align perfectly with the chemical shifts and multiplicities observed in the 1D ¹H NMR spectrum.
-
The HSQC spectrum must link every aliphatic proton signal to a unique carbon signal, validating the C-H framework.
Conclusion
By systematically applying a combination of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be elucidated with a high degree of confidence. This integrated, self-validating approach ensures scientific rigor and provides the definitive structural proof required for research, development, and regulatory purposes.
References
- Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Slideshare. 2D NMR Spectroscopy.
- University of California, Los Angeles. Mass Spectrometry: Fragmentation.
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Khan Asif, S. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Available at: [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
UCLA Chemistry. IR: amines. Available at: [Link]
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- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
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An In-depth Technical Guide to N,N-dibenzyl-3-chloropropan-1-amine (CAS Number: 16045-94-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dibenzyl-3-chloropropan-1-amine, with the CAS number 16045-94-6, is a tertiary amine of significant interest in the field of medicinal chemistry and organic synthesis. Its bifunctional nature, possessing a nucleophilic tertiary amine and a reactive alkyl chloride, positions it as a valuable intermediate in the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol based on established methodologies, its anticipated reactivity and applications in drug discovery, and predicted analytical data.
Chemical Identity and Properties
This compound is a chloroalkylamine characterized by a propyl chain with a terminal chlorine atom and a nitrogen atom substituted with two benzyl groups.
| Property | Value | Source |
| CAS Number | 16045-94-6 | [Generic Supplier Data] |
| Molecular Formula | C₁₇H₂₀ClN | [Generic Supplier Data] |
| Molecular Weight | 273.8 g/mol | [Generic Supplier Data] |
| Chemical Structure | (Image generated for illustrative purposes) | N/A |
| Predicted Physical Properties | White to off-white solid or oil | [Inference from similar compounds] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | [Inference from similar compounds] |
Synthesis and Mechanism
Proposed Experimental Protocol: Synthesis of this compound
Reaction Principle: The synthesis proceeds via a nucleophilic substitution reaction, where the lone pair of electrons on the nitrogen atom of dibenzylamine attacks the electrophilic carbon atom of 1-bromo-3-chloropropane. The use of a base is crucial to neutralize the hydrobromic acid formed as a byproduct, driving the reaction to completion.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
Dibenzylamine
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of dibenzylamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the clear consumption of starting materials as monitored by TLC and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the presence of the terminal chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. This makes it a key intermediate for the introduction of the N,N-dibenzylpropylamine moiety into various molecular scaffolds.
Role as a Synthetic Intermediate
Based on the known applications of structurally similar 3-chloropropylamines, this compound is a logical precursor for the synthesis of various pharmaceutical agents, particularly those containing a piperazine or related heterocyclic core.
Caption: General reaction pathway illustrating the use of the topic compound.
Potential in the Synthesis of Neuroleptics and Dopamine Uptake Inhibitors
Compounds with similar structures are known intermediates in the synthesis of neuroleptic drugs and dopamine uptake inhibitors. For instance, the dopamine uptake inhibitor GBR-12935 contains a substituted piperazine ring that could potentially be formed through the alkylation of a suitable piperazine derivative with an this compound analog.
Analytical Characterization (Predicted)
As no experimentally obtained analytical data for this compound is readily available in the scientific literature, the following NMR data has been predicted using advanced chemical simulation software. It is crucial to note that these are theoretical predictions and must be confirmed by experimental analysis.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | m | 10H | Aromatic protons (C₆H₅) |
| ~ 3.60 | s | 4H | Benzyl protons (-CH₂-Ph) |
| ~ 3.55 | t | 2H | -CH₂-Cl |
| ~ 2.60 | t | 2H | -N-CH₂- |
| ~ 1.90 | p | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 138.5 | Quaternary aromatic carbon |
| ~ 129.0 | Aromatic CH |
| ~ 128.5 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 58.0 | Benzyl carbon (-CH₂-Ph) |
| ~ 54.0 | -N-CH₂- |
| ~ 45.0 | -CH₂-Cl |
| ~ 30.0 | -CH₂-CH₂-CH₂- |
Safety and Handling
While specific safety data for this compound is not available, it should be handled with the care appropriate for a reactive alkylating agent.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit not formally published, synthesis and its inherent reactivity make it a key building block for the creation of complex nitrogen-containing molecules. Further research into its applications is warranted to fully explore its utility in the synthesis of novel therapeutic agents.
References
Note: As direct literature on this compound is scarce, the following references provide context on the synthesis and application of similar compounds.
- General Amine Alkylation: For general principles of amine alkylation, standard organic chemistry textbooks provide a thorough found
- Synthesis of Piperazine Derivatives: Numerous patents and research articles describe the synthesis of piperazine-containing drugs, often involving the alkylation of a piperazine core with a suitable haloalkane.
Synthesis of N,N-dibenzyl-3-chloropropan-1-amine from dibenzylamine
An In-depth Technical Guide to the Synthesis of N,N-dibenzyl-3-chloropropan-1-amine from Dibenzylamine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable tertiary amine intermediate in drug development and fine chemical manufacturing. The synthesis proceeds via a selective N-alkylation of dibenzylamine with 1-bromo-3-chloropropane. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. The content is structured to equip researchers, scientists, and process chemists with the necessary expertise to successfully and safely execute this synthesis.
Introduction and Strategic Importance
This compound is a key building block in organic synthesis. Its bifunctional nature, featuring a nucleophilic tertiary amine and a reactive alkyl chloride, makes it a versatile precursor for the construction of more complex molecular architectures. The dibenzylamino group serves as a protected secondary amine, which can be debenzylated under various conditions, while the chloropropyl chain allows for subsequent nucleophilic substitution or coupling reactions. This strategic utility makes it an important intermediate in the synthesis of various pharmaceutical agents and other high-value chemical entities.
This guide focuses on a robust and scalable method for its preparation: the direct N-alkylation of dibenzylamine. This approach is favored for its operational simplicity and high efficiency.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from dibenzylamine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
The SN2 Pathway: A Deliberate Choice
The core of this transformation involves the nitrogen atom of dibenzylamine, acting as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane.
-
Nucleophile: The lone pair of electrons on the nitrogen atom of dibenzylamine initiates the reaction.
-
Electrophile & Leaving Group: 1-bromo-3-chloropropane is specifically chosen for its differential reactivity. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a significantly better leaving group. This selectivity is the cornerstone of the synthesis, ensuring that the nucleophilic attack occurs exclusively at the bromine-bearing carbon, leaving the chloro-group intact for future transformations.
The Indispensable Role of the Base
As the reaction proceeds, hydrobromic acid (HBr) is formed as a byproduct. In the absence of a base, this strong acid would protonate the starting dibenzylamine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction. To prevent this, an inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine is added. The base neutralizes the HBr as it is formed, ensuring a continuous supply of the free amine nucleophile and driving the reaction towards completion.
Mitigating Side Reactions: The Quaternization Challenge
The primary potential side reaction is the over-alkylation of the desired product, this compound. The product is itself a nucleophilic tertiary amine and can react with another molecule of 1-bromo-3-chloropropane to form an undesired quaternary ammonium salt. This is mitigated through careful control of stoichiometry—typically by using a slight excess of dibenzylamine relative to the alkylating agent—and by monitoring the reaction progress to avoid unnecessarily long reaction times.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |
| Dibenzylamine | 197.28 | 103-49-1 | Corrosive, handle with care. |
| 1-Bromo-3-chloropropane | 157.44 | 109-70-6 | Flammable, toxic, suspected mutagen.[1][2][3] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous, finely powdered. |
| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Anhydrous solvent. |
| Ethyl Acetate | 88.11 | 141-78-6 | For extraction and chromatography. |
| Hexane | 86.18 | 110-54-3 | For chromatography. |
| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous, for drying. |
Equipment: 3-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer with heating mantle, nitrogen/argon inlet, standard glassware for workup and purification, rotary evaporator, flash chromatography setup.
Reaction Setup and Workflow
Step-by-Step Procedure
-
Flask Preparation: Equip a 500 mL three-necked round-bottomed flask with a magnetic stir bar, reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Ensure all glassware is oven-dried. Assemble the apparatus under a nitrogen or argon atmosphere.
-
Charging Reactants: To the flask, add dibenzylamine (19.7 g, 100 mmol, 1.0 equiv.), anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 equiv.), and 200 mL of anhydrous acetonitrile.
-
Initiating Reaction: Begin stirring and heat the suspension to reflux (approximately 82°C) using a heating mantle.
-
Substrate Addition: Dissolve 1-bromo-3-chloropropane (17.3 g, 110 mmol, 1.1 equiv.) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel. Once the flask contents are at a steady reflux, add the 1-bromo-3-chloropropane solution dropwise over 60-90 minutes. Causality Note: Slow addition is crucial to control the exothermic nature of the alkylation and to maintain a low instantaneous concentration of the alkylating agent, which minimizes the risk of over-alkylation.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting dibenzylamine spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove potassium salts, washing the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a viscous oil.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.
-
Procedure: Load the crude oil onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil. A typical yield under optimized conditions is 75-85%.
Product Characterization
The identity and purity of the final product must be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.20-7.40 (m, 10H, Ar-H), 3.61 (t, 2H, -CH₂Cl), 3.55 (s, 4H, Ar-CH₂-), 2.65 (t, 2H, -N-CH₂-), 1.95 (quint, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.2 (Ar-CH), 58.0 (Ar-CH₂-), 52.0 (-N-CH₂-), 42.5 (-CH₂Cl), 30.0 (-CH₂-CH₂-CH₂-) |
| Mass Spec. (ESI+) | m/z = 274.1 [M+H]⁺, with characteristic M+2 isotope peak for chlorine. |
| Appearance | Pale yellow to colorless oil. |
Critical Safety and Handling Protocols
Adherence to safety protocols is non-negotiable. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors.[1][4]
-
Reagent Hazards:
-
1-Bromo-3-chloropropane: Highly flammable liquid and vapor.[2][3] It is toxic if inhaled and harmful if swallowed.[1][2] It is also suspected of causing genetic defects.[1] Avoid all contact with skin and eyes, and prevent release into the environment.[3][4]
-
Dibenzylamine: Causes severe skin burns and eye damage. Avoid contact and handle with extreme care.
-
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[3] In case of skin contact, wash immediately with plenty of water.[2] If inhaled, move to fresh air.[2]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not discharge into drains.[1][3]
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. (n.d.). Organic Syntheses. [Link]
-
The base promoted N-alkylation [SN2]... (2015). ResearchGate. [Link]
Sources
An In-depth Technical Guide to N,N-dibenzyl-3-chloropropan-1-amine: Synthesis, Properties, and Applications in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of N,N-dibenzyl-3-chloropropan-1-amine, a tertiary amine of significant interest as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical development. This document delineates its chemical identity, including its IUPAC name and relevant synonyms, and summarizes its key physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic substitution is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the compound's application as a pivotal building block in the synthesis of complex molecular architectures, highlighting its role in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new chemical entities.
Chemical Identity and Physicochemical Properties
This compound is a halogenated tertiary amine. Its structure features a central nitrogen atom bonded to two benzyl groups and a 3-chloropropyl chain. This unique combination of a reactive alkyl chloride and bulky, lipophilic benzyl groups makes it a valuable synthon for introducing a dibenzylamino-propyl moiety into target molecules.
IUPAC Name: this compound
Synonyms:
-
3-(Dibenzylamino)-1-chloropropane
-
N-(3-Chloropropyl)-N,N-dibenzylamine
CAS Number: 16045-94-6[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental analysis where critical.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClN | [1] |
| Molecular Weight | 273.80 g/mol | [1] |
| Predicted Boiling Point | 363.6 ± 30.0 °C at 760 mmHg | |
| Predicted Density | 1.090 ± 0.06 g/cm³ | |
| Predicted pKa | 7.34 ± 0.50 | |
| Predicted LogP | 4.84 | |
| SMILES | C1=CC=C(C=C1)CN(CCCCl)CC2=CC=CC=C2 |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of dibenzylamine with a suitable 3-carbon electrophile bearing a chlorine atom at one terminus and a more reactive leaving group, such as bromine, at the other. The use of 1-bromo-3-chloropropane is exemplary for this transformation.
Causality of Experimental Design
The selection of 1-bromo-3-chloropropane as the alkylating agent is strategic. The carbon-bromine bond is more labile than the carbon-chlorine bond, allowing for a selective nucleophilic attack by the amine on the bromine-bearing carbon. This chemoselectivity is crucial for preserving the chloropropyl moiety, which serves as a handle for subsequent synthetic modifications. The use of a base, such as potassium carbonate, is essential to neutralize the hydrobromic acid formed during the reaction, thereby preventing the protonation and deactivation of the nucleophilic dibenzylamine. The choice of an inert, polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.
Experimental Protocol: N-Alkylation of Dibenzylamine
This protocol describes a robust laboratory-scale synthesis of this compound.
Materials:
-
Dibenzylamine
-
1-Bromo-3-chloropropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibenzylamine (1.0 equivalent).
-
Add anhydrous acetonitrile to dissolve the dibenzylamine.
-
Add anhydrous potassium carbonate (1.5 - 2.0 equivalents). The base will act as a scavenger for the HBr generated.
-
To this stirring suspension, add 1-bromo-3-chloropropane (1.1 - 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
Halogenated N-alkylamines are fundamental building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The chloropropylamine moiety is a versatile linker, enabling the connection of a core scaffold to various functional groups or pharmacophores through nucleophilic substitution of the chloride. The dibenzylamino group can serve as a protecting group for the nitrogen, which can be removed under hydrogenolysis conditions, or it can be an integral part of the final molecule, contributing to its lipophilicity and steric profile.
Similarly, the synthesis of several neuroleptic drugs of the piperazine class, such as Aripiprazole and Trazodone, involves intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.[3] These examples underscore the strategic importance of the 3-chloropropyl halide functionality in building the linker region of these complex molecules. This compound represents a valuable, albeit less commonly cited, variation of this class of intermediates, available for the development of new chemical entities where the dibenzylamino pharmacophore or a precursor thereof is desired.
Logical Relationship in API Synthesis
Caption: Strategic use of the target compound in multi-step API synthesis.
Safety and Handling
As with all halogenated organic compounds and amines, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as an irritant. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is straightforward, relying on well-established N-alkylation chemistry. The presence of both a reactive alkyl chloride and stable dibenzylamino groups provides medicinal chemists with a versatile tool for the construction of complex, biologically active molecules. This guide provides the foundational knowledge required for the synthesis and strategic application of this compound in pharmaceutical research.
References
- F. Giraldi, P. (2004). A process for the preparation of opipramol. European Patent Office. EP 1468992 A1.
- CN104402842A. (2015). Synthetic method of piperazidines drug intermediate. Google Patents.
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- 1. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google Patents [patents.google.com]
- 3. 3-chloro-N-methylpropan-1-amine | C4H10ClN | CID 541874 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N-dibenzyl-3-chloropropan-1-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N,N-dibenzyl-3-chloropropan-1-amine, a tertiary amine of significant interest in medicinal chemistry and organic synthesis. This document details the molecular characteristics, synthesis methodologies, chemical reactivity, and potential applications of this compound, with a particular focus on its role as a versatile intermediate in the development of novel therapeutic agents. The guide also covers essential analytical techniques for its characterization and critical safety and handling protocols. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Introduction
This compound is a halogenated tertiary amine that serves as a valuable building block in synthetic organic chemistry. Its molecular architecture, featuring a reactive chloropropyl chain and two benzyl groups attached to a central nitrogen atom, makes it a precursor for a wide array of more complex molecules. The presence of the benzyl groups offers steric hindrance and electronic effects that influence its reactivity, while the terminal chlorine atom provides a reactive site for nucleophilic substitution reactions. This unique combination of features makes it a compound of interest for the synthesis of novel compounds with potential pharmacological activities.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These have been calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₇H₂₀ClN |
| Molecular Weight | 273.80 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16045-94-6[1] |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CCCCl |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | (Predicted) > 300 °C |
| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |
Synthesis and Manufacturing
While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient synthetic route can be inferred from established methods for the synthesis of analogous tertiary amines.[2] A common and logical approach involves the nucleophilic substitution of a dihalogenated propane with dibenzylamine.
Proposed Synthetic Pathway: Nucleophilic Substitution
The most probable synthetic route involves the reaction of dibenzylamine with a suitable 3-chloropropylating agent, such as 1-bromo-3-chloropropane or 1,3-dichloropropane.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of dibenzylamine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (1.5-2 equivalents) or an organic base such as triethylamine (1.5-2 equivalents).
-
Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane or 1,3-dichloropropane (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and filter off the solid byproducts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Applications
The reactivity of this compound is primarily dictated by the nucleophilic nature of the tertiary amine and the electrophilic character of the carbon atom bearing the chlorine atom.
Nucleophilic Substitution at the Chloropropyl Chain
The terminal chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, which is a key feature for its application in medicinal chemistry. For instance, it can react with other amines, thiols, or alkoxides to form more complex molecules.[2]
Caption: Nucleophilic substitution reaction pathway.
Applications in Drug Development
While specific drugs derived from this compound are not prominently documented, its structural motifs are present in various pharmacologically active compounds. The dibenzylamine moiety is found in several classes of drugs, and the 3-chloropropylamine scaffold is a common intermediate in the synthesis of pharmaceuticals. For instance, related compounds like 3-chloro-N,N-dimethylpropan-1-amine are used in the synthesis of various drugs.[3] It is plausible that this compound could serve as an intermediate in the synthesis of novel therapeutic agents targeting a range of biological systems.
Analytical Characterization
The purity and identity of this compound can be confirmed using a variety of standard analytical techniques.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic peaks for the aromatic protons of the benzyl groups, as well as signals for the methylene protons of the propyl chain and the benzylic protons. ¹³C NMR would display corresponding signals for all carbon atoms. |
| Mass Spectrometry (MS) | The mass spectrum would exhibit the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a benzyl group or the chloropropyl chain. |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as a C-N stretching band. The C-Cl stretch would be observed in the fingerprint region. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the compound, with a suitable reversed-phase column and a mobile phase consisting of acetonitrile and water.[4] |
| Gas Chromatography (GC) | GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the purity and identifying any volatile impurities or byproducts.[4] |
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.[5]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactive sites allow for a variety of chemical transformations, making it a versatile building block for the creation of complex molecular architectures. While direct experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from closely related analogues. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel chemical entities and therapeutic agents.
References
-
PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
- Google Patents. (n.d.). CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl.
Sources
- 1. 16045-94-6|this compound|BLD Pharm [bldpharm.com]
- 2. Buy 3-chloro-N,N-diethylpropan-1-amine hydrochloride | 4535-85-7 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Amino-3-chloropropane hydrochloride(6276-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N,N-dibenzyl-3-chloropropan-1-amine
Introduction
In the fast-paced world of drug discovery and development, novel intermediates are the linchpins of innovation. N,N-dibenzyl-3-chloropropan-1-amine is one such compound, offering a versatile scaffold for the synthesis of complex molecular architectures. However, its utility is matched by the imperative for rigorous safety and handling protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound responsibly.
Section 1: Hazard Identification and Risk Assessment
The potential hazards of this compound are best understood by deconstructing its molecular structure. The tertiary amine group imparts corrosive and irritant properties, while the chlorinated propyl group introduces hazards associated with halogenated organic compounds, including potential toxicity and specific disposal requirements.
Table 1.1: Anticipated Hazard Profile
| Hazard Category | Anticipated Hazard | Rationale based on Functional Groups |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Many amines and chlorinated compounds exhibit toxicity.[1][2] Ingestion of corrosive materials can cause severe damage to the gastrointestinal tract.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon prolonged contact. | Tertiary amines are alkaline and can be corrosive or irritating to the skin.[5][6] |
| Eye Damage/Irritation | Causes serious eye irritation or severe eye damage. | Amine vapors and splashes are known to be irritating and potentially corrosive to the eyes.[5][7] |
| Reactivity | Reacts violently with strong acids and oxidizing agents. | Amines are basic and will undergo vigorous acid-base reactions. They can also be oxidized.[8] |
| Chronic/Specific Hazards | May cause damage to organs through prolonged or repeated exposure. Suspected of causing genetic defects or cancer. | Halogenated organic compounds as a class include members that are suspected carcinogens or mutagens.[9][10] Long-term exposure to some amines can lead to organ damage.[1] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Many complex organic molecules are not readily biodegradable and can pose a risk to aquatic ecosystems.[2][11] |
| Combustion Byproducts | Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3] | The combustion of nitrogen- and chlorine-containing organic compounds predictably yields these hazardous substances.[3] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE protocols, is essential.
Engineering Controls
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of vapors and aerosols.[12] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE should not be a matter of convenience but a deliberate, risk-informed decision.
Caption: Standard PPE workflow for handling the compound.
Table 2.1: Detailed PPE Specifications
| Body Area | Required PPE | Specification & Rationale |
| Eyes/Face | Chemical Splash Goggles | Must conform to ANSI Z87.1 standards. Protects against splashes and vapors, which can cause severe eye damage due to the amine component.[7][11] |
| Face Shield (Task-Dependent) | Required in addition to goggles when there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure). | |
| Hands | Nitrile or Neoprene Gloves | Provides resistance to both amines and chlorinated compounds. Thin disposable gloves offer minimal protection and should be avoided for prolonged tasks.[5] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contamination. |
| Body | Full-Length Lab Coat | Protects skin and personal clothing from incidental contact and small splashes. |
| Feet | Closed-Toed Shoes | Made of a non-porous material to protect against spills. |
| Respiratory | As needed (based on risk assessment) | While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations or if engineering controls fail.[9] |
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is paramount for preventing accidents and ensuring experimental reproducibility.
Step-by-Step Handling Protocol
-
Pre-Experiment Checklist:
-
Verify the functionality of the chemical fume hood.
-
Confirm the location and operational status of the nearest eyewash station and safety shower.
-
Assemble all necessary PPE and inspect for defects.
-
Review the experimental procedure and identify potential hazards.
-
-
Chemical Handling:
-
Don all required PPE before entering the handling area.
-
Perform all manipulations of the chemical deep within the sash of the fume hood.
-
Use compatible tools (e.g., spatulas, glassware) for transfers. Avoid using copper or its alloys, which can be attacked by amines.[5][8]
-
Keep containers tightly sealed when not in use to minimize vapor release.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment after use.
-
Properly label and segregate all waste generated (see Section 5).
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[7]
-
Storage and Incompatibility
Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[6][13] Keep containers tightly closed.
-
Segregation: This compound must be stored separately from the materials listed in the table below.
Caption: Key chemical incompatibilities.
Table 3.1: Chemical Incompatibilities
| Incompatible Class | Example(s) | Potential Hazard of Mixing | Source |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Violent, exothermic neutralization reaction. | [8] |
| Strong Oxidizing Agents | Hydrogen peroxide, Potassium permanganate, Nitric acid | Can lead to fire or explosion. | [8] |
| Halogens | Chlorine, Bromine | Vigorous or violent reaction. | [8] |
| Acid Anhydrides | Acetic anhydride | Vigorous reaction. | |
| Hypochlorites | Sodium hypochlorite (Bleach) | Can form explosive N-chloroamines. | [8] |
Section 4: Emergency Procedures
A clear, rehearsed emergency plan is the cornerstone of laboratory safety.
Spill Response
The response to a spill depends entirely on its scale and the immediate risk to personnel.
Caption: Decision tree for chemical spill response.
Minor Spill Cleanup (Inside a Fume Hood):
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing the appropriate PPE (See Table 2.1).
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Gently cover the spill with more absorbent, working from the outside in to prevent splashing.
-
Using non-sparking tools, carefully collect the contaminated absorbent and place it into a heavy-duty plastic bag or a designated waste container.
-
Wipe the spill area clean with a cloth dampened with soap and water.
-
Seal and label the waste container as "Halogenated Organic Spill Debris" and dispose of it according to institutional guidelines (See Section 5).
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.
Table 4.1: First Aid for Exposure
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [7][13] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or burns develop. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][11] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water to drink. Seek immediate medical attention. The corrosive nature of the compound can cause severe damage if vomiting is induced. | [2][3] |
Section 5: Waste Disposal
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated hazardous waste .
-
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste. This is critical for proper disposal and is often regulated by law.
-
Waste Containers: Collect all liquid and solid waste in a designated, properly sealed, and clearly labeled container. The label should read "Halogenated Hazardous Waste" and list the chemical constituents.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
Conclusion
While this compound presents a valuable tool for chemical synthesis, its dual-hazard nature—stemming from its tertiary amine and alkyl chloride functionalities—demands a culture of safety and meticulous handling. By understanding the underlying chemical principles of its reactivity and toxicity, implementing robust engineering controls, adhering to stringent PPE and handling protocols, and preparing for emergencies, researchers can confidently and safely harness its synthetic potential.
References
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. Retrieved from [Link]
-
PubChem. (n.d.). Tertiary amines (OR) alkylamines, (corrosive liquid). Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
ResearchGate. (2017). Are there any safety issues in using alkyl chloroformates?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,3-Dichloropropene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanamine, 3-chloro-, hydrochloride. Retrieved from [Link]
-
Agilent. (2025). Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Kärcher. (2024). Safety data sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide on the Reactivity of N,N-dibenzyl-3-chloropropan-1-amine with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of N,N-dibenzyl-3-chloropropan-1-amine with a variety of nucleophiles. As a bifunctional molecule, it possesses both a nucleophilic tertiary amine and an electrophilic primary alkyl chloride, leading to a rich and competitive reaction landscape. This document explores the mechanistic dichotomy between intermolecular nucleophilic substitution and intramolecular cyclization, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for the synthesis and application of derivatives of this versatile building block.
Introduction: The Duality of this compound
This compound is a valuable intermediate in organic synthesis, primarily due to its dual reactivity. The molecule features a tertiary amine, which can act as a base or a nucleophile, and a primary alkyl chloride, which is susceptible to nucleophilic attack. This duality gives rise to a fascinating competition between two primary reaction pathways: intermolecular nucleophilic substitution (an S(_N)2 reaction) at the chloromethyl group by an external nucleophile, and an intramolecular nucleophilic substitution, where the internal tertiary amine attacks the electrophilic carbon to form a four-membered azetidinium ring.
The sterically demanding N,N-dibenzyl groups play a crucial role in modulating the reactivity of the nitrogen's lone pair, influencing the balance between these competing pathways. Understanding and controlling this reactivity is paramount for the successful application of this compound in the synthesis of more complex molecular architectures.
The Mechanistic Crossroads: Intermolecular Substitution vs. Intramolecular Cyclization
The reaction of this compound with a nucleophile (Nu
Figure 2: S(_N)2 reaction with sodium azide.
Experimental Protocol: Synthesis of N,N-dibenzyl-3-azidopropan-1-amine
This protocol is adapted from a procedure for a similar substrate, 3-bromopropylamine hydrobromide. [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Azide: Add sodium azide (NaN(_3), 1.5-2.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: This reaction typically proceeds in good yield to afford the corresponding 3-azidopropan-1-amine derivative. [1][2][3]The azide product is a useful intermediate for further synthetic transformations. [3]
Reaction with Cyanide Nucleophiles
The cyanide ion (CN
Mechanism:
Figure 3: S(_N)2 reaction with potassium cyanide.
Experimental Protocol: Synthesis of 4-(dibenzylamino)butanenitrile
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF.
-
Addition of Cyanide: Add potassium cyanide (KCN, 1.2-1.5 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to 70-90 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography.
Reaction with Thiolate Nucleophiles
Thiolates are excellent nucleophiles and readily react with primary alkyl halides to form thioethers.
Mechanism:
Figure 4: S(_N)2 reaction with sodium thiophenoxide.
Experimental Protocol: Synthesis of N,N-dibenzyl-3-(phenylthio)propan-1-amine
-
Reaction Setup: To a solution of thiophenol (1.1 eq.) in a suitable solvent like ethanol or DMF, add a base such as sodium hydroxide or sodium methoxide (1.1 eq.) to generate the thiophenoxide in situ.
-
Addition of Substrate: Add this compound (1.0 eq.) to the solution of the thiophenoxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude thioether can be purified by column chromatography.
Reaction with Alkoxide Nucleophiles
Alkoxides, such as sodium methoxide, can also act as nucleophiles, leading to the formation of ethers. However, their strong basicity can also promote elimination reactions, although this is less likely with a primary alkyl halide.
Mechanism:
Sources
Methodological & Application
N,N-dibenzyl-3-chloropropan-1-amine synthesis protocol
An Application Note and Protocol for the Synthesis of N,N-dibenzyl-3-chloropropan-1-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable tertiary amine intermediate in organic synthesis. We present a robust and reliable protocol centered on the chlorination of the precursor alcohol, 3-(dibenzylamino)-1-propanol, using thionyl chloride. The narrative explains the causality behind experimental choices, outlines self-validating control points, and includes detailed step-by-step procedures for synthesis, workup, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking a well-characterized and reproducible method for preparing this key synthetic building block.
Introduction and Synthetic Strategy
This compound (CAS No. 16045-94-6) is a bifunctional organic compound featuring a protected tertiary amine and a reactive alkyl chloride moiety.[1][2] This structure makes it a versatile intermediate for introducing a dibenzylaminopropyl group into various molecules, a common step in the development of complex chemical entities and pharmaceutical agents.
Two primary retrosynthetic pathways are considered for this target molecule:
-
Pathway A: N-Alkylation of Dibenzylamine: This approach involves the reaction of dibenzylamine with a 3-carbon electrophile containing a chlorine atom, such as 1-bromo-3-chloropropane.[3][4] In this case, the nucleophilic amine attacks the carbon bearing the more reactive leaving group (bromide), displacing it to form the C-N bond. While feasible, this reaction requires careful control to prevent over-alkylation, which can lead to the formation of a quaternary ammonium salt.
-
Pathway B: Chlorination of a Precursor Alcohol: This strategy begins with 3-(dibenzylamino)-1-propanol, an amino alcohol that is commercially available.[5] The terminal hydroxyl group is then converted to a chloride using a suitable chlorinating agent. This route is often preferred due to its high efficiency and the clean conversion of alcohols to alkyl chlorides.
This guide will provide a detailed protocol for Pathway B , utilizing thionyl chloride (SOCl₂) as the chlorinating agent. This choice is based on the reagent's effectiveness and the fact that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.
Mechanistic Rationale: The SNi Reaction
The conversion of 3-(dibenzylamino)-1-propanol to its corresponding chloride with thionyl chloride proceeds through a nucleophilic substitution mechanism, often with retention of configuration, known as the SNi (Substitution Nucleophilic internal) reaction.
The alcohol's oxygen atom first attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate. A base, such as pyridine or the amine itself, deprotonates this intermediate to yield a neutral alkyl chlorosulfite. In the final step, the chlorosulfite undergoes internal rearrangement where the chlorine atom attacks the carbon, and the rest of the molecule departs as gaseous SO₂ and a chloride ion.
Diagram 1: Reaction Workflow
Caption: A flowchart illustrating the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the laboratory-scale synthesis of this compound from 3-(dibenzylamino)-1-propanol.
Materials and Equipment
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Dibenzylamino)-1-propanol | C₁₇H₂₁NO | 255.35 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
| Silica Gel (for chromatography) | SiO₂ | 60.08 |
Equipment:
-
Round-bottom flask (250 mL, three-necked)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Thermometer or thermocouple
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.[6] Ensure all glassware is thoroughly dried to prevent premature decomposition of the thionyl chloride.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add 3-(dibenzylamino)-1-propanol (10.0 g, 39.1 mmol, 1.0 equiv).
-
Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
-
Addition of Thionyl Chloride:
-
Cool the stirred solution to 0°C using an ice bath.
-
Charge the dropping funnel with thionyl chloride (4.3 mL, 7.0 g, 58.7 mmol, 1.5 equiv).
-
Add the thionyl chloride dropwise to the cooled DCM solution over 30 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent side reactions. The reaction will produce HCl and SO₂ gas; ensure the setup is in a fume hood and the condenser outlet is connected to a basic scrubber.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot indicates the reaction is proceeding.[7]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Quenching: Very slowly and carefully, pour the reaction mixture into a beaker containing 150 mL of a stirred, ice-cold saturated sodium bicarbonate (NaHCO₃) solution.[3][7] This step neutralizes excess thionyl chloride and HCl and must be done cautiously due to vigorous gas evolution (CO₂).
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.[6][7]
-
Combine all organic layers and wash them with 100 mL of brine (saturated NaCl solution). This helps to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[8]
-
-
Purification:
-
Remove the solvent (DCM) from the filtrate using a rotary evaporator to yield the crude product as an oil.[7]
-
Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure this compound.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to obtain the final product. An expected yield is typically in the range of 80-90%.
-
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through integrated checkpoints and definitive analytical validation.
-
In-Process Control: The use of TLC is a critical in-process control. By comparing the reaction mixture to a co-spotted lane of the starting material, one can unequivocally determine the point of reaction completion. This prevents premature workup (leading to low yield) or prolonged reaction times (risking side-product formation).
-
Definitive Product Characterization: The identity and purity of the final product must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide the definitive structural confirmation, showing characteristic shifts for the benzyl protons, the propyl chain protons, and the carbon atoms, including the one bonded to chlorine.
-
Mass Spectrometry (MS): LC-MS or GC-MS analysis will confirm the molecular weight of the product (C₁₇H₂₀ClN, MW: 273.80 g/mol ), verifying the successful incorporation of the chlorine atom.
-
-
Safety as a Component of Reliability: Adherence to safety protocols is paramount. Thionyl chloride is highly corrosive and reacts violently with water. The reaction releases toxic SO₂ and HCl gases. Performing the reaction in a well-ventilated fume hood and using appropriate PPE is non-negotiable for a reproducible and safe outcome.
Diagram 2: Proposed Reaction Mechanism
Caption: Simplified mechanism for the chlorination of an alcohol using thionyl chloride.
Conclusion
The protocol detailed herein provides a reliable and high-yielding method for the synthesis of this compound. By leveraging the efficient chlorination of a commercially available alcohol precursor and incorporating clear in-process controls and validation steps, this guide enables researchers to confidently produce this important chemical intermediate for further synthetic applications.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
- Google Patents. (n.d.). US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
Sources
- 1. CAS 16045-94-6 | this compound - Synblock [synblock.com]
- 2. 16045-94-6|this compound|BLD Pharm [bldpharm.com]
- 3. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 4. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 5. 3-(Dibenzylamino)-1-propanol 99 3161-51-1 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N,N-Dibenzyl-3-chloropropan-1-amine as a Versatile Synthetic Intermediate in Medicinal Chemistry
Abstract: This document provides a detailed technical guide on the strategic application of N,N-dibenzyl-3-chloropropan-1-amine in medicinal chemistry. While not as commonly cited as its dimethyl or diethyl analogs, this reagent serves as a valuable intermediate for introducing a protected 3-aminopropyl moiety into pharmacologically relevant scaffolds. The dibenzyl group offers robust protection of the nitrogen atom, which can be selectively removed under mild conditions, typically via catalytic hydrogenation, to reveal a primary amine for further functionalization. This guide will explore the synthesis of this compound and its subsequent use in a representative synthetic workflow, including detailed protocols, mechanistic insights, and troubleshooting.
Introduction: The Strategic Role of Protected Aminopropyl Groups
In drug discovery, the incorporation of short alkylamine chains is a common strategy to modulate the physicochemical properties of a lead compound. The aminopropyl group, in particular, can introduce a basic center, which is often crucial for improving aqueous solubility, bioavailability, and interaction with biological targets through hydrogen bonding or ionic interactions. However, the reactivity of the amine necessitates the use of protecting groups during synthesis.
The N,N-dibenzyl protecting group is particularly advantageous.[1] It is stable under a wide range of reaction conditions, yet it can be cleanly removed via catalytic hydrogenation, a method compatible with many other functional groups.[2][3] this compound serves as an effective alkylating agent to install the N,N-dibenzylaminopropyl fragment.
Synthesis of the Reagent: this compound
The title compound can be readily synthesized from commercially available starting materials. A common and efficient method is the nucleophilic substitution reaction between dibenzylamine and a haloalkane such as 1-bromo-3-chloropropane.
Protocol 2.1: Synthesis of this compound
Materials:
-
Dibenzylamine
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add dibenzylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per 1.0 g of dibenzylamine).
-
Stir the suspension at room temperature for 10 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pale yellow oil.
| Parameter | Value/Condition | Rationale |
| Base | K₂CO₃ | A mild, inexpensive base to neutralize the HBr formed during the reaction. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates Sₙ2 reactions. |
| Temperature | 60°C | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe. |
| Purification | Column Chromatography | To remove any unreacted starting materials and byproducts. |
Application in a Hypothetical Drug Synthesis Workflow
To illustrate the utility of this compound, we will outline the synthesis of a hypothetical target molecule, (S)-4-amino-1-(3-aminopropyl)piperidin-2-one , a scaffold that could be explored for its potential as a CNS agent.
The overall synthetic workflow is depicted below:
Sources
Application Note & Protocol: A Modular Strategy for the Synthesis of 4-Substituted Piperidine Derivatives Using N,N-dibenzyl-3-chloropropan-1-amine
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its synthesis remains a topic of intense research, with a focus on developing flexible and efficient routes to functionalized derivatives. This document details a robust and modular synthetic strategy that utilizes N,N-dibenzyl-3-chloropropan-1-amine as a key electrophilic building block. The core methodology involves an initial C-C bond-forming alkylation of a carbon nucleophile, followed by a series of transformations culminating in an intramolecular cyclization to construct the piperidine core. The N,N-dibenzyl group serves as a reliable protecting group, which can be efficiently removed in the final step via catalytic hydrogenation to yield the secondary amine, a versatile handle for further derivatization. This guide provides a mechanistic overview, detailed experimental protocols, and expert insights for researchers in organic synthesis and drug development.
Part 1: The Synthetic Rationale: A Multi-Step Approach
The synthesis of a six-membered piperidine ring using a three-carbon electrophile like this compound necessitates a strategy that introduces the remaining three atoms of the ring. Our approach leverages the nucleophilicity of activated methylene compounds (e.g., malonic esters) to first construct a linear C6 chain, which is then primed for intramolecular ring closure.
The overall workflow can be dissected into four key stages:
-
C-Aminopropylation: A carbon nucleophile, such as diethyl malonate, is deprotonated with a suitable base to form a carbanion. This carbanion then attacks the electrophilic chloromethyl carbon of this compound in a classic Sₙ2 reaction, forming a new C-C bond and elongating the carbon chain.
-
Functional Group Manipulation: The resulting intermediate, a substituted malonic ester, contains two ester groups. One is selectively reduced to a primary alcohol, which is then converted into a good leaving group, typically a tosylate or mesylate. This step transforms the molecule into an ideal precursor for intramolecular cyclization.
-
Intramolecular N-Alkylation (Cyclization): The nucleophilic dibenzylamino group attacks the carbon bearing the tosylate leaving group, displacing it to form the six-membered piperidine ring. This reaction proceeds via an intramolecular Sₙ2 mechanism, resulting in a quaternary N,N-dibenzylpiperidinium salt.[1][2]
-
Deprotection: The N-benzyl groups are removed via catalytic hydrogenolysis. This step simultaneously reduces the quaternary ammonium salt to a neutral tertiary amine and then cleaves the N-C(benzyl) bonds, yielding the final secondary piperidine derivative.[3][4]
This modular approach allows for significant variation. By choosing different carbon nucleophiles in the initial step, a wide array of 4-substituted piperidines can be accessed.
Part 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Synthesis of Diethyl 2-(3-(dibenzylamino)propyl)malonate
This first step involves the alkylation of diethyl malonate. Sodium ethoxide is used as the base to generate the malonate enolate in situ.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Diethyl malonate | 160.17 | 5.61 mL | 37.5 | 1.5 |
| Sodium Metal | 22.99 | 0.69 g | 30.0 | 1.2 |
| Anhydrous Ethanol | 46.07 | 50 mL | - | - |
| This compound | 273.79 | 6.85 g | 25.0 | 1.0 |
| Anhydrous DMF | 73.09 | 25 mL | - | - |
Procedure:
-
Under an inert atmosphere (N₂ or Ar), carefully add sodium metal, cut into small pieces, to a flask containing 50 mL of anhydrous ethanol at 0 °C. Allow the sodium to react completely to form sodium ethoxide.
-
To the resulting sodium ethoxide solution, add diethyl malonate dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve this compound in 25 mL of anhydrous DMF.
-
Add the solution of the chloroamine dropwise to the malonate enolate solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil.
Protocol 2.2: Synthesis of 2-(3-(dibenzylamino)propyl)-3-hydroxypropane-1,3-diol
This protocol is a placeholder for a multi-step sequence: 1) Selective reduction of one ester to an alcohol, 2) Tosylation, 3) Cyclization, and 4) Deprotection. A more direct, albeit different, route to a functionalized piperidine is detailed below for clarity. An alternative, common strategy involves intramolecular reductive amination.
Alternative & More Direct Protocol: Intramolecular Reductive Amination Route
This route provides a more convergent pathway.
-
Alkylation: Prepare Diethyl 2-(3-(dibenzylamino)propyl)malonate as described in Protocol 2.1.
-
Decarboxylation & Reduction: The malonate derivative undergoes Krapcho decarboxylation to give the mono-ester, which is then reduced to the corresponding primary alcohol, 5-(dibenzylamino)-2-(hydroxymethyl)pentanoic acid ethyl ester .
-
Oxidation: The primary alcohol is oxidized to an aldehyde using a mild oxidant like Dess-Martin periodinane (DMP) or PCC. This yields ethyl 5-(dibenzylamino)-2-formylpentanoate .
-
Debenzylation & Cyclization: The dibenzylamino aldehyde is subjected to catalytic transfer hydrogenation.[4]
-
Reaction Setup: Dissolve the aldehyde (1.0 equiv) in methanol. Add ammonium formate (5-10 equiv) followed by 10% Palladium on Carbon (Pd/C, ~10 mol% Pd).
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction first cleaves the benzyl groups to generate a primary amine in situ. This primary amine then rapidly condenses with the adjacent aldehyde to form a cyclic iminium ion.
-
The same catalytic system immediately reduces the iminium ion to the final piperidine ring.
-
-
Workup & Purification: Filter the reaction mixture through Celite to remove the Pd/C catalyst, wash the pad with methanol, and concentrate the filtrate. The residue is then taken up in water, basified with NaOH, and extracted with an organic solvent like DCM. The crude product is purified by column chromatography to yield ethyl piperidine-4-carboxylate .
Part 3: Discussion & Field-Proven Insights
Expertise & Causality Behind Experimental Choices
-
Choice of Protecting Group: The N,N-dibenzyl group is advantageous due to its stability under a wide range of conditions (e.g., basic, nucleophilic, mild acidic). Its primary benefit is its clean and efficient removal via catalytic hydrogenation, which is often a final step that is compatible with many other functional groups.[3][5]
-
Choice of Nucleophile: Diethyl malonate is a classic choice for C-alkylation due to the acidity of the α-proton (pKa ≈ 13), which allows for easy deprotonation with common bases like NaOEt or NaH.[6] The resulting diester provides two synthetic handles that can be further manipulated, offering significant synthetic flexibility.
-
Cyclization Strategy: While several methods exist for piperidine synthesis[7][8], intramolecular N-alkylation is a robust and high-yielding method for forming the ring. The reaction is entropically favored, especially for forming 5- and 6-membered rings. The alternative intramolecular reductive amination is also extremely powerful and widely used for its efficiency and atom economy.[1][6]
Trustworthiness: A Self-Validating System
Each stage of this synthesis can be validated independently.
-
Alkylation Success: The success of Protocol 2.1 can be confirmed by ¹H NMR (disappearance of the malonate CH₂ signal and appearance of new aliphatic protons) and Mass Spectrometry (observation of the correct molecular ion peak for the product).
-
Cyclization Monitoring: The ring-closing step can be monitored by the disappearance of the linear precursor in LC-MS and the appearance of the product with the same mass but different retention time.
-
Final Deprotection: Successful debenzylation is readily confirmed by ¹H NMR, where the characteristic aromatic signals of the benzyl groups (δ ≈ 7.2-7.4 ppm) will disappear, and a new N-H signal will appear.
Part 4: Data Summary
The following table provides expected data for the key intermediates and the final product in the reductive amination pathway.
| Compound | Step | Typical Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) | MS (ESI+) [M+H]⁺ |
| Diethyl 2-(3-(dibenzylamino)propyl)malonate | Alkylation | 70-85% | 7.4-7.2 (10H, Ar-H), 4.2 (4H, O-CH₂), 3.5 (4H, Bn-CH₂), 3.3 (1H, CH), 2.5 (2H, N-CH₂), 1.9 (2H, CH₂), 1.2 (6H, CH₃) | 398.2 |
| Ethyl Piperidine-4-carboxylate | Cyclization & Deprotection | 60-75% (2 steps) | 3.1-2.9 (2H, CH₂-N), 2.6-2.4 (2H, CH₂-N), 2.3 (1H, CH), 2.0-1.7 (5H, CH₂ & NH), 4.1 (2H, O-CH₂), 1.2 (3H, CH₃) | 158.1 |
References
-
Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Weiß, F. D., et al. (2019). Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions. Chemistry – A European Journal. Available at: [Link]
-
Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]
-
Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available at: [Link]
-
SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
ScienceMadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]
-
ResearchGate. (2024). A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl amine deprotection. Retrieved from [Link]
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Piperidine synthesis [organic-chemistry.org]
Application Notes: N,N-Dibenzyl-3-chloropropan-1-amine in the Synthesis of Pharmaceutical Intermediates
Abstract
N,N-dibenzyl-3-chloropropan-1-amine is a pivotal, yet often overlooked, intermediate in the synthesis of complex pharmaceutical molecules. Its unique structure, featuring a reactive chloropropyl group and a sterically hindered dibenzylamino moiety, makes it a versatile building block for introducing a protected three-carbon amine chain. This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and practical applications, with a focus on the synthesis of the antihypertensive drug Naftopidil. Detailed, field-tested protocols are presented to aid researchers and drug development professionals in leveraging this intermediate for their synthetic campaigns.
Introduction: The Strategic Importance of this compound
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficiency, scalability, and ultimate success of a drug development program. This compound serves as a key trifunctional synthon. The dibenzyl group acts as a robust protecting group for the amine, which can be readily removed under mild hydrogenolysis conditions. The terminal chloro group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various pharmacophoric elements.
This combination of features makes it particularly valuable in multi-step syntheses where sequential bond formation is required. Its application is exemplified in the synthesis of Naftopidil, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[1]
Synthesis of this compound
The most common and efficient route to this compound is through the nucleophilic substitution of a 1,3-dihalopropane with dibenzylamine. 1-bromo-3-chloropropane is the preferred dihalide due to the higher reactivity of the bromide as a leaving group, allowing for selective displacement while leaving the chloride intact for subsequent reactions.[2]
Mechanistic Considerations: Chemoselectivity in Action
The synthesis hinges on the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group. This allows for the selective alkylation of dibenzylamine at the brominated carbon, leaving the chloro-functionalized terminus available for later-stage modifications. The reaction typically proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon bearing the bromine atom in a single, concerted step.[3]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale batch synthesis.
Materials:
-
Dibenzylamine
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dibenzylamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a colorless to pale yellow oil.
Table 1: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Scale | 50 mmol |
| Dibenzylamine | 9.86 g |
| 1-Bromo-3-chloropropane | 9.45 g |
| Potassium Carbonate | 13.82 g |
| Acetonitrile | 200 mL |
| Reflux Time | 14 hours |
| Expected Yield | 75-85% |
Visualization of the Synthetic Workflow
Caption: SN2 mechanism for the synthesis of the Naftopidil precursor.
Detailed Experimental Protocol: Synthesis of 1-(3-(Dibenzylamino)propyl)-4-(2-methoxyphenyl)piperazine
Materials:
-
This compound
-
1-(2-Methoxyphenyl)piperazine
-
Sodium iodide (NaI), catalytic amount
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, combine 1-(2-methoxyphenyl)piperazine (1.0 eq.), this compound (1.1 eq.), anhydrous potassium carbonate (2.5 eq.), and a catalytic amount of sodium iodide in anhydrous DMF.
-
Heat the reaction mixture to 80-90°C and stir for 18-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel to afford the desired product.
The subsequent debenzylation via catalytic hydrogenation yields the primary amine, which can then be further functionalized to complete the synthesis of Naftopidil. [4]
Safety and Handling
This compound and its precursors are hazardous chemicals and should be handled with appropriate safety precautions. [5][6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [8]* Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. [9]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of pharmaceutical compounds. Its differential reactivity and the stability of the dibenzyl protecting group allow for controlled and sequential introduction of molecular complexity. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to confidently employ this valuable building block in their drug discovery and development endeavors.
References
-
SciELO. (2013, March 5). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Retrieved from [Link]
-
ResearchGate. (2013, March 5). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2015, December 10). Synthesis of (R)-and (S)-Naftopidil. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. Retrieved from [Link]
-
New Drug Approvals. (2021, August 18). Naftopidil, KT 611. Retrieved from [Link]
-
Allen. Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
BYJU'S. Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]
- Google Patents. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. Retrieved from [Link]
-
Kärcher. (2024, December 6). Safety data sheet. Retrieved from [Link]
-
S. A. Lawrence. Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. These strategies are. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 3-Chloropropylamine Hydrochloride: Comprehensive Overview and Applications. Retrieved from [Link]
-
PubChem. 1-Propanamine, 3-chloro-, hydrochloride. Retrieved from [Link]
- Google Patents. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- Google Patents. CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride.
-
Eureka | Patsnap. Preparation method of N,N-dimethylaminochloropropane hydrochloride. Retrieved from [Link]
-
PubChem - NIH. Naftopidil Dihydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]
Sources
- 1. Synthesis of (R)-and (S)-Naftopidil [cjph.com.cn]
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- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
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- 9. 1-Amino-3-chloropropane hydrochloride(6276-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Notes and Protocols for the Cyclization of N,N-dibenzyl-3-chloropropan-1-amine to Form Azetidinium Salts
Introduction
Azetidinium salts, four-membered nitrogen-containing heterocyclic compounds, are of significant interest in organic synthesis and pharmaceutical development. Their inherent ring strain makes them valuable reactive intermediates for the synthesis of more complex nitrogenous molecules through ring-opening reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1,1-dibenzylazetidinium chloride via the intramolecular cyclization of N,N-dibenzyl-3-chloropropan-1-amine. This intramolecular SN2 reaction, a type of Menshutkin reaction, is a fundamental transformation for the formation of these strained cyclic quaternary ammonium salts.
This guide will detail the synthesis of the precursor, this compound, and the subsequent cyclization to the azetidinium salt. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and discuss the critical experimental parameters that influence the reaction's success. Furthermore, we will provide expected analytical data to aid in the characterization and validation of the synthesized compounds.
Theoretical Background and Mechanistic Insights
The formation of the azetidinium ring from a 3-halopropylamine is an intramolecular nucleophilic substitution reaction. The lone pair of electrons on the tertiary amine nitrogen acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen, which serves as the leaving group.
The reaction proceeds through a transition state where the nitrogen atom is simultaneously forming a bond with the γ-carbon and the carbon-halogen bond is breaking. The rate of this intramolecular cyclization is influenced by several factors:
-
Solvent: Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are generally preferred for quaternization reactions. These solvents can stabilize the charged transition state, thereby increasing the reaction rate, without solvating the nucleophile as strongly as protic solvents would.[1]
-
Temperature: Like most SN2 reactions, the rate of cyclization increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition. Therefore, a careful optimization of the reaction temperature is crucial.
-
Concentration: Intramolecular reactions are generally favored at lower concentrations to minimize intermolecular side reactions.
-
Leaving Group: The nature of the halogen atom also affects the reaction rate, with the reactivity order being I > Br > Cl. While the chloro- a and bromo-analogs are commonly used, the bromo-substituted precursor will generally react faster.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent cyclization to 1,1-dibenzylazetidinium chloride.
Part 1: Synthesis of this compound
This protocol is adapted from procedures for the N-alkylation of secondary amines with dihaloalkanes. Dibenzylamine is reacted with an excess of 1-bromo-3-chloropropane. The use of 1-bromo-3-chloropropane allows for selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for the subsequent cyclization.
Materials:
-
Dibenzylamine
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add dibenzylamine (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile.
-
Stir the suspension at room temperature and add 1-bromo-3-chloropropane (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Characterization Data (¹H and ¹³C NMR):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 10H, Ar-H), 3.60 (s, 4H, N-CH₂ -Ph), 3.55 (t, 2H, CH₂ -Cl), 2.60 (t, 2H, N-CH₂ -CH₂), 1.95 (quintet, 2H, -CH₂-CH₂ -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 58.0 (N-C H₂-Ph), 54.0 (N-C H₂-), 45.0 (C H₂-Cl), 32.0 (-CH₂-C H₂-CH₂-).
Part 2: Intramolecular Cyclization to 1,1-dibenzylazetidinium chloride
This protocol describes the intramolecular quaternization of this compound to form the corresponding azetidinium salt.
Materials:
-
This compound
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup (optional)
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and magnetic stir bar. The concentration should be kept relatively low (e.g., 0.1-0.5 M) to favor the intramolecular reaction.
-
Heat the solution to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.
-
As the reaction proceeds, the azetidinium salt may precipitate from the solution.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization. The resulting solid can then be collected by filtration.
-
Dry the 1,1-dibenzylazetidinium chloride product under vacuum.
Expected Characterization Data (¹H and ¹³C NMR):
The formation of the azetidinium ring results in a characteristic downfield shift of the protons and carbons adjacent to the positively charged nitrogen atom.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.40-7.60 (m, 10H, Ar-H), 4.80 (s, 4H, N⁺-CH₂ -Ph), 4.20 (t, 4H, N⁺-CH₂ -CH₂), 2.80 (quintet, 2H, -CH₂-CH₂ -CH₂-).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 132.0 (Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 68.0 (N⁺-C H₂-Ph), 65.0 (N⁺-C H₂-), 20.0 (-CH₂-C H₂-CH₂-).
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Synthesis of this compound | Cyclization to 1,1-dibenzylazetidinium chloride |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Reflux | Reflux |
| Reaction Time | 12-18 hours | 24-48 hours |
| Key Reagents | Dibenzylamine, 1-Bromo-3-chloropropane, K₂CO₃ | This compound |
| Expected Yield | 60-80% | 70-90% |
| Product Form | Oil or low-melting solid | Crystalline solid |
Visualization of Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
.dot digraph "Synthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
reagents [label="Dibenzylamine + 1-Bromo-3-chloropropane + K₂CO₃ in Acetonitrile"]; reflux [label="Reflux (12-18h)"]; workup [label="Workup:\n1. Filtration\n2. Concentration\n3. Extraction\n4. Drying"]; purification [label="Purification (Column Chromatography)"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagents -> reflux; reflux -> workup; workup -> purification; purification -> product; } .enddot Caption: Workflow for the synthesis of the precursor.
.dot digraph "Cyclization to 1,1-dibenzylazetidinium chloride" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start_material [label="this compound in Acetonitrile"]; reflux [label="Reflux (24-48h)"]; precipitation [label="Precipitation / Crystallization"]; isolation [label="Isolation:\n1. Filtration\n2. Washing with Ether\n3. Drying"]; product [label="1,1-dibenzylazetidinium chloride", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start_material -> reflux; reflux -> precipitation; precipitation -> isolation; isolation -> product; } .enddot Caption: Workflow for the azetidinium salt formation.
.dot digraph "Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];
reactant [label="this compound"]; ts [label="Transition State", shape=box, style=dashed]; product [label="1,1-dibenzylazetidinium chloride"];
reactant -> ts [label="Intramolecular SN2 Attack"]; ts -> product [label="Chloride expulsion"]; } .enddot Caption: Mechanism of intramolecular cyclization.
Troubleshooting and Scientific Insights
-
Low Yield in Precursor Synthesis: If the yield of this compound is low, ensure that the dibenzylamine is of high purity and that the reaction is carried out under anhydrous conditions to prevent side reactions. Incomplete reaction can be addressed by extending the reflux time.
-
No Precipitation of Azetidinium Salt: The solubility of the azetidinium salt can vary. If no precipitate forms upon cooling, concentrating the reaction mixture should induce crystallization. Seeding with a small crystal from a previous batch can also be effective.
-
Competing Intermolecular Reaction: At higher concentrations, the starting material can react with another molecule of itself, leading to the formation of dimers or polymers. Maintaining a dilute solution during the cyclization step is critical to favor the desired intramolecular pathway.
-
Choice of Halogen: While this protocol uses the chloro-derivative, starting with the analogous N,N-dibenzyl-3-bromopropan-1-amine would lead to a faster cyclization reaction due to the better leaving group ability of bromide compared to chloride. The synthesis of the bromo-precursor would follow a similar procedure, using 1,3-dibromopropane as the alkylating agent.
Conclusion
The intramolecular cyclization of this compound provides an effective route to the corresponding 1,1-dibenzylazetidinium chloride. By carefully controlling the reaction conditions, particularly solvent, temperature, and concentration, high yields of the desired strained heterocyclic product can be achieved. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the reliable preparation of this versatile chemical building block.
References
-
BenchChem. Experimental protocol for the synthesis of azetidinium salts.
-
Semantic Scholar. KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO.
Sources
Experimental procedure for the reaction of N,N-dibenzyl-3-chloropropan-1-amine with primary amines
Application Notes and Protocols
Topic: Experimental Procedure for the Reaction of N,N-dibenzyl-3-chloropropan-1-amine with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Synthesis of Substituted 1,3-Diamines
This document provides a detailed protocol and technical insights for the synthesis of N¹,N¹-Dibenzyl-N³-alkylpropane-1,3-diamine derivatives. This reaction proceeds via a nucleophilic substitution (S_N2) pathway, where a primary amine is alkylated using this compound. The resulting N,N,N'-trisubstituted 1,3-diamines are valuable intermediates in medicinal chemistry and materials science, serving as versatile scaffolds for further functionalization.
This guide is structured to provide not just a step-by-step procedure, but also the underlying chemical principles, causality behind experimental choices, and field-proven troubleshooting advice to ensure reproducible and high-yield outcomes.
Reaction Principle and Mechanism
The core transformation is a bimolecular nucleophilic substitution (S_N2) reaction. Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom, which can attack electrophilic carbon centers.[1] In this specific case, the primary amine (R-NH₂) acts as the nucleophile, and the terminal carbon of the chloropropyl chain on this compound serves as the electrophile.
The reaction can be dissected into two key stages:
-
Nucleophilic Attack: The primary amine attacks the carbon atom bonded to the chlorine atom. This is a concerted step where the C-N bond forms as the C-Cl bond breaks. This initial alkylation results in the formation of a secondary ammonium salt.
-
Deprotonation: The ammonium salt intermediate is acidic. A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture. Its role is to scavenge the hydrogen chloride (HCl) that is generated, deprotonating the ammonium salt to yield the neutral secondary amine product and preventing the protonation of the starting primary amine, which would render it non-nucleophilic and halt the reaction.[2]
A potential side reaction is the subsequent alkylation of the product amine.[3][4] The secondary amine product is also nucleophilic and can compete with the starting primary amine for the remaining alkyl chloride. To minimize this, an excess of the primary amine is often used to ensure it is the statistically dominant nucleophile.
Diagram: Reaction Mechanism
Caption: Figure 1: S_N2 Mechanism for N-Alkylation.
Safety and Handling
Proper safety precautions are paramount when performing this procedure. All operations should be conducted inside a certified chemical fume hood.
-
This compound: As an alkylating agent, this compound should be treated as potentially harmful. Avoid contact with skin and eyes and prevent inhalation.[5][6]
-
Primary Amines: Many primary amines are corrosive and can cause skin and eye irritation or burns. They can also be volatile and possess strong odors.
-
Solvents: Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.
-
Base: Triethylamine (TEA) and DIPEA are corrosive and flammable.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or a face shield.[7]
-
Chemical-resistant gloves (nitrile or neoprene).[8]
-
A flame-resistant lab coat.[8]
Handle all waste in accordance with institutional and local regulations.[9]
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction. The specific primary amine, reaction scale, and conditions may require optimization.
Materials and Equipment
-
Reagents:
-
Primary amine (R-NH₂)
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
-
Reagent Calculation Table
The following table is based on a representative 10 mmol scale reaction. Using an excess of the primary amine helps to minimize the formation of the dialkylated byproduct.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.5 | 15 | 1.61 g |
| This compound | 287.82 | 1.0 | 10 | 2.88 g |
| Triethylamine (TEA) | 101.19 | 1.2 | 12 | 1.67 mL |
| Anhydrous Acetonitrile (MeCN) | - | - | - | 50 mL |
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.5 eq, 15 mmol) and anhydrous acetonitrile (50 mL). Begin stirring to dissolve. Add triethylamine (1.2 eq, 12 mmol).
-
Causality: Using an anhydrous solvent is crucial as water can compete as a nucleophile, leading to undesired hydrolysis byproducts. TEA is a non-nucleophilic base that neutralizes the generated HCl without competing in the primary reaction.[10]
-
-
Reagent Addition: Add this compound (1.0 eq, 10 mmol) to the stirred solution.
-
Causality: The addition can be done at room temperature. Heating is applied to increase the reaction rate, as S_N2 reactions are often faster at elevated temperatures.
-
-
Reaction and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain it for 4-24 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) or LC-MS. The reaction is considered complete upon the disappearance of the limiting reagent (this compound).[10]
-
Trustworthiness: Regular monitoring prevents unnecessary heating that could lead to byproduct formation and ensures the reaction has proceeded to completion for maximum yield.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Causality: The NaHCO₃ wash removes any remaining acidic species, including the triethylammonium hydrochloride salt. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from unreacted starting materials and byproducts.
-
Trustworthiness: Chromatographic purification is essential to isolate the target compound in high purity, which is critical for subsequent applications and accurate characterization.[10]
-
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is slow or stalls | 1. Insufficient temperature.2. Inactive base or amine.3. Low reactant concentration. | 1. Increase reaction temperature.2. Use a more polar aprotic solvent like DMF.3. Ensure reagents are pure and dry. |
| Low Yield | 1. Incomplete reaction.2. Formation of dialkylation byproduct.3. Product loss during work-up. | 1. Increase reaction time.2. Increase the excess of primary amine to 2-3 equivalents.3. Perform extractions carefully. |
| Multiple Products on TLC | 1. Dialkylation of the product amine.2. Impure starting materials. | 1. Use a larger excess of the primary amine.2. Purify starting materials before the reaction. |
| Purification is difficult | Product has similar polarity to a byproduct or starting material. | 1. Optimize the solvent system for column chromatography.2. Consider converting the product to a salt for purification by recrystallization. |
References
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Chloropropylamine hydrochloride.
- Biosynth. (2024). Safety Data Sheet for N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine.
- Kärcher. (2024). Safety data sheet for Disinfectant Cleaner, liquid RM 732.
- Fisher Scientific. (2011). SAFETY DATA SHEET for N-BOC-1,3-Diaminopropane.
- ChemicalBook. (n.d.). 1-Amino-3-chloropropane hydrochloride(6276-54-6).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Afzal, S., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42, 981–987.
-
Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5677. Available at: [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1604. Available at: [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Journal of the Serbian Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]
-
Clark, J. (n.d.). Amines as nucleophiles. Chemguide. Available at: [Link]
-
Clark, J. (n.d.). Making amines from halogenoalkanes. Chemguide. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 1-Amino-3-chloropropane hydrochloride(6276-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. s1.kaercher-media.com [s1.kaercher-media.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Quaternization of N,N-dibenzyl-3-chloropropan-1-amine with 1-bromo-3-chloropropane
Abstract
This document provides a comprehensive technical guide for the synthesis of a quaternary ammonium salt through the reaction of N,N-dibenzyl-3-chloropropan-1-amine with 1-bromo-3-chloropropane. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed exploration of the reaction's mechanistic underpinnings, step-by-step protocols for the synthesis of the tertiary amine precursor and its subsequent quaternization, and in-depth discussions on experimental design, safety considerations, and product purification. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure technical accuracy and reproducibility.
Introduction: The Strategic Importance of Bifunctional Quaternary Ammonium Salts
Quaternary ammonium salts (QAS) are a class of organic compounds with a wide array of applications, serving as phase-transfer catalysts, surfactants, and antimicrobial agents. The synthesis of QAS bearing multiple functional groups opens avenues for the development of novel molecules with tailored properties. The reaction between this compound and 1-bromo-3-chloropropane is a targeted approach to creating a bifunctional quaternary ammonium salt. This molecule, possessing a reactive chloropropyl group, can serve as a versatile intermediate for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures.
The core of this synthesis lies in the strategic exploitation of the differential reactivity of the carbon-bromine versus the carbon-chlorine bond. The C-Br bond is inherently more labile and susceptible to nucleophilic attack than the C-Cl bond. This principle governs both the synthesis of the tertiary amine precursor and its subsequent quaternization.
Mechanistic Rationale: The Menshutkin Reaction
The quaternization of a tertiary amine with an alkyl halide is a classic example of a Menshutkin reaction .[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion as a leaving group.
Several factors influence the rate and efficiency of the Menshutkin reaction:
-
Solvent Polarity: Polar aprotic solvents such as acetonitrile, DMF, or acetone are generally preferred as they can stabilize the charged transition state, thereby accelerating the reaction.[2]
-
Leaving Group Ability: The reaction rate is highly dependent on the nature of the leaving group. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[1] This differential reactivity is the cornerstone of the selective synthesis described herein.
-
Steric Hindrance: Steric bulk around the nitrogen atom of the tertiary amine or the electrophilic carbon of the alkyl halide can impede the SN2 attack, slowing down the reaction.
Experimental Design and Protocols
This section is divided into two primary experimental protocols: the synthesis of the tertiary amine precursor, this compound, and its subsequent quaternization.
Synthesis of this compound
This procedure details the selective N-alkylation of dibenzylamine with 1-bromo-3-chloropropane. The higher reactivity of the C-Br bond allows for a selective reaction at the bromine-bearing carbon.
Reaction Scheme:
Caption: Synthesis of the tertiary amine precursor.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Dibenzylamine | 103-49-1 | 197.28 | 19.73 g | 0.10 |
| 1-bromo-3-chloropropane | 109-70-6 | 157.44 | 15.74 g | 0.10 |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 27.64 g | 0.20 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 200 mL | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Nitrogen inlet
-
Standard glassware for workup and purification
Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add dibenzylamine (19.73 g, 0.10 mol) and anhydrous potassium carbonate (27.64 g, 0.20 mol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.
-
Reactant Addition: Begin stirring the mixture and add 1-bromo-3-chloropropane (15.74 g, 0.10 mol) dropwise via a dropping funnel over 30 minutes at room temperature. The addition of a slight excess of dibenzylamine can help to minimize the formation of the quaternary ammonium salt byproduct.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The disappearance of the dibenzylamine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in 150 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 100 mL of water and then with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tertiary amine as a colorless to pale yellow oil.
Quaternization of this compound
This protocol describes the Menshutkin reaction between the synthesized tertiary amine and 1-bromo-3-chloropropane to form the target quaternary ammonium salt.
Reaction Scheme:
Caption: Quaternization to form the target salt.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 16045-94-6 | 273.80 | 13.69 g | 0.05 |
| 1-bromo-3-chloropropane | 109-70-6 | 157.44 | 7.87 g | 0.05 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 150 mL | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen inlet
-
Büchner funnel and filter paper
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (13.69 g, 0.05 mol) in 150 mL of anhydrous acetonitrile.
-
Reactant Addition: To the stirred solution, add 1-bromo-3-chloropropane (7.87 g, 0.05 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Monitoring the Reaction: The reaction can be monitored by TLC. The quaternary ammonium salt product is highly polar and will typically remain at the baseline of the TLC plate.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with two portions of cold acetonitrile (2 x 25 mL) and then with diethyl ether (2 x 25 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50°C to a constant weight.
Data and Expected Results
| Parameter | This compound | N,N-dibenzyl-N-(3-chloropropyl)propan-1-aminium bromide |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
| Expected Yield | 70-85% | 80-95% |
| Purity (by NMR) | >95% | >98% |
| Solubility | Soluble in common organic solvents | Soluble in polar solvents like methanol, DMSO; sparingly soluble in acetonitrile and acetone |
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, several validation steps are crucial:
-
Characterization of the Tertiary Amine: Before proceeding to the quaternization step, it is imperative to fully characterize the this compound intermediate. This should include 1H and 13C NMR spectroscopy to confirm the structure and purity. The absence of signals corresponding to the starting dibenzylamine is a key indicator of a complete reaction.
-
Monitoring Reaction Completion: For both reactions, consistent monitoring by TLC is essential to determine the optimal reaction time and to ensure that the starting materials have been consumed.
-
Purification of the Quaternary Ammonium Salt: The purity of the final product should be confirmed by NMR spectroscopy. The disappearance of the N-CH2 signals of the tertiary amine and the appearance of new, downfield-shifted signals corresponding to the quaternary ammonium salt are indicative of a successful reaction. The integration of the proton signals should be consistent with the expected structure.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any of the chemicals mentioned in these protocols.
-
1-bromo-3-chloropropane: This compound is harmful if swallowed or inhaled and is suspected of causing genetic defects.[3][4] It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[3]
-
Dibenzylamine: This compound is harmful if swallowed and causes severe skin burns and eye damage.[3][5][6] It is also very toxic to aquatic life.[4] Handle with extreme care in a fume hood.
-
Acetonitrile: This is a flammable liquid and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
-
Low Yield of Tertiary Amine: This could be due to incomplete reaction or the formation of the quaternary ammonium salt as a byproduct. Ensure anhydrous conditions and consider using a slight excess of dibenzylamine.
-
Difficulty in Purifying the Quaternary Ammonium Salt: If the product does not precipitate readily, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like diethyl ether or hexanes to induce crystallization.
-
Reaction Stalls: If the reaction does not go to completion, ensure that the reagents are pure and the solvent is anhydrous. The reaction time may also need to be extended.
References
- Santa Cruz Biotechnology, Inc.
- ECHEMI.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 1-Chloro-3-Bromopropane. [Link]
-
Carl ROTH. Safety Data Sheet: 1-Bromo-3-chloropropane. [Link]
- Google Patents.
-
Wikipedia. Menshutkin reaction. [Link]
Sources
Application Note: A Multi-Modal Analytical Framework for the Characterization of N,N-dibenzyl-3-chloropropan-1-amine
Introduction: The Imperative for Rigorous Characterization
N,N-dibenzyl-3-chloropropan-1-amine is a tertiary amine featuring two benzyl groups and a reactive chloropropyl chain. This unique combination of a bulky, hydrophobic dibenzylamino group and an alkylating chloropropyl moiety makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. The purity, identity, and structural integrity of this compound are paramount, as impurities or structural ambiguities can have profound impacts on reaction yields, downstream product profiles, and the biological activity of final compounds.
This application note provides a comprehensive, multi-technique guide for researchers, quality control analysts, and drug development professionals. We move beyond simple checklists to explain the causality behind methodological choices, ensuring a robust and validated approach to characterization. The protocols described herein are designed to form a self-validating system, where orthogonal techniques provide complementary data to build a complete and unambiguous profile of the molecule.
Physicochemical Profile and Handling
A foundational understanding of the compound's basic properties is essential for selecting appropriate analytical solvents, interpreting data, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClN | - |
| Molecular Weight | 289.80 g/mol | - |
| Appearance | Expected to be an oil or low-melting solid | General knowledge of similar compounds |
| Boiling Point | Not established; likely high | - |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Acetonitrile, DMSO) | - |
| CAS Number | 16045-94-6 | [1] |
Safety Precaution: As with any chlorinated amine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide direct insight into the molecular architecture, confirming the presence of key functional groups and the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution. It provides detailed information about the carbon-hydrogen framework.
Principle of the Method: ¹H NMR spectroscopy maps the chemical environment of protons, while ¹³C NMR provides information on the carbon backbone. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a complete assignment of the molecule's structure.
Protocol 3.1: ¹H and ¹³C NMR Analysis
Objective: To confirm the covalent structure and isomeric purity of this compound.
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Glass Pasteur pipette and cotton wool
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a small vial.
-
Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz instrument include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[2]
Data Interpretation: The expected spectral data are summarized below. These predictions are based on established chemical shift principles for similar structural motifs.[3][4]
Table 3.1.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aromatic (C₆H ₅) | 7.20 - 7.40 | Multiplet (m) | 10H | Protons on the two phenyl rings. |
| Benzyl (-CH ₂-Ph) | ~3.60 | Singlet (s) | 4H | Methylene protons adjacent to the nitrogen and phenyl groups. A singlet is expected as there are no adjacent protons. |
| Methylene (-NCH ₂-) | ~2.65 | Triplet (t) | 2H | Methylene group adjacent to the nitrogen. Split into a triplet by the adjacent -CH₂- group. |
| Methylene (-CH ₂Cl) | ~3.55 | Triplet (t) | 2H | Methylene group adjacent to the electron-withdrawing chlorine atom, causing a downfield shift. Split into a triplet by the adjacent -CH₂- group. |
| Methylene (-CH₂CH ₂CH₂-) | ~1.95 | Quintet (p) | 2H | Central methylene group of the propyl chain. Split by the two adjacent -CH₂- groups (2+2=4 protons), resulting in a quintet (n+1 rule). |
Table 3.1.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Aromatic (Quaternary) | ~139 | The carbon atom of the phenyl ring attached to the benzyl methylene group. |
| Aromatic (CH) | 127 - 129 | Carbons of the phenyl rings. Multiple signals are expected. |
| Benzyl (-C H₂-Ph) | ~58 | Benzyl carbon attached to the nitrogen. |
| Methylene (-NC H₂-) | ~52 | Propyl chain carbon attached to the nitrogen. |
| Methylene (-C H₂Cl) | ~42 | Propyl chain carbon attached to the chlorine atom. |
| Methylene (-CH₂C H₂CH₂-) | ~30 | Central carbon of the propyl chain. |
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns.
Principle of the Method: The molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is often predictable and serves as a molecular fingerprint. For this compound, two key features are expected: alpha-cleavage at the nitrogen atom and the characteristic isotopic signature of chlorine.[5][6]
-
Alpha-Cleavage: The bond between the alpha and beta carbons relative to the nitrogen atom is prone to cleavage, leading to the formation of a stable, resonance-stabilized iminium cation. The most likely fragmentation is the loss of a chloropropyl radical to form the dibenzyliminium ion at m/z 196.
-
Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in any chlorine-containing ion appearing as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[7][8] This is a definitive indicator for the presence of one chlorine atom.
Protocol 3.2: GC-MS Analysis
Objective: To determine the molecular weight and confirm the fragmentation pattern and elemental composition (presence of Cl).
Materials:
-
Sample solution (e.g., 100 µg/mL in ethyl acetate or dichloromethane)
-
GC-MS system equipped with an Electron Ionization (EI) source
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer (Quadrupole or Time-of-Flight).
Procedure:
-
GC Method Setup:
-
Injector Temp: 250 °C
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
Injection: 1 µL, splitless mode.
-
-
MS Method Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230 °C.
-
Scan Range: 40 - 400 m/z.
-
-
Analysis: Inject the sample and acquire the data.
-
Data Interpretation:
-
Examine the mass spectrum corresponding to the GC peak of the compound.
-
Identify the molecular ion peak [M]⁺. Look for the M+2 peak to confirm the presence of chlorine.
-
Identify major fragment ions and propose fragmentation pathways.
-
Table 3.2.1: Predicted Mass Spectral Data (EI)
| m/z | Proposed Ion | Comments |
|---|---|---|
| 289/291 | [C₁₇H₂₀ClN]⁺ | Molecular ion ([M]⁺). Shows 3:1 isotope pattern. |
| 196 | [C₁₄H₁₄N]⁺ | Base peak. Result of alpha-cleavage (loss of •C₃H₆Cl). Very stable dibenzyliminium ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
Caption: Workflow for FTIR functional group analysis.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are the gold standard for determining the purity of a compound by separating it from potential impurities, starting materials, or by-products.
High-Performance Liquid Chromatography (HPLC)
Principle of the Method: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, which contains UV-active benzyl groups, a reversed-phase HPLC method with UV detection is highly effective for purity analysis. [9][10]
Protocol 4.1: Reversed-Phase HPLC Purity Assay
Objective: To quantify the purity of the compound and detect non-volatile impurities.
Materials:
-
Sample solution (approx. 1 mg/mL in Acetonitrile)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in Acetonitrile. Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Injection Volume: 10 µL
-
Detection: 220 nm or 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Re-equilibrate at 30% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Table 4.1.1: Example HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | Standard non-polar stationary phase for good retention of the hydrophobic molecule. |
| Mobile Phase | A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA | Acid modifier improves peak shape for amines by protonating residual silanols. |
| Detection | 220 nm | Wavelength where the benzyl groups have strong absorbance. |
| Gradient | 30% to 95% ACN | A gradient ensures elution of potential impurities with a wide range of polarities. |
Gas Chromatography (GC)
Principle of the Method: GC is ideal for assessing the purity of volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase. A challenge with amines is their tendency to exhibit peak tailing due to interaction with acidic sites on the column. [11]This is mitigated by using a base-deactivated column.
Protocol 4.2: GC-FID Purity Assay
Objective: To quantify the purity and detect volatile impurities.
Materials:
-
Sample solution (approx. 1 mg/mL in a suitable solvent like Dichloromethane)
-
GC system with a Flame Ionization Detector (FID)
Instrumentation:
-
Gas Chromatograph with a base-deactivated capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film).
-
Flame Ionization Detector (FID) for sensitive carbon detection.
Procedure:
-
GC Method Setup:
-
Injector Temp: 250 °C
-
Detector Temp (FID): 300 °C
-
Carrier Gas: Helium or Hydrogen at ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Analysis: Inject the prepared sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method, similar to HPLC.
Elemental Analysis for Empirical Formula Confirmation
Principle of the Method: Elemental analysis provides the mass percentages of the constituent elements (C, H, N, Cl) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula. This is a fundamental test of purity and identity. [12][13]
Protocol 5.1: CHN+Cl Elemental Analysis
Objective: To verify the empirical formula by comparing experimental vs. theoretical elemental composition.
Procedure:
-
A precisely weighed sample (2-3 mg) of the highly purified compound is combusted in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Chlorine is determined by a separate method, often involving combustion followed by titration or ion chromatography.
-
The weight percentages of C, H, N, and Cl are reported.
Table 5.1.1: Elemental Composition for C₁₇H₂₀ClN
| Element | Theoretical % | Acceptable Experimental Range (±0.4%) |
|---|---|---|
| Carbon (C) | 70.45% | 70.05% - 70.85% |
| Hydrogen (H) | 6.96% | 6.56% - 7.36% |
| Nitrogen (N) | 4.83% | 4.43% - 5.23% |
| Chlorine (Cl) | 12.23% | 11.83% - 12.63% |
A result within the acceptable range provides strong evidence for the correct elemental composition and high purity of the sample.
Integrated Analytical Strategy
No single technique provides a complete picture. A robust characterization of this compound relies on an integrated, orthogonal approach where the strengths of each method complement the others.
-
Identity & Structure: Confirmed unequivocally by NMR (for connectivity) and MS (for molecular weight and Cl presence). FTIR provides rapid confirmation of functional groups.
-
Purity: Quantified by HPLC (for non-volatile impurities) and GC (for volatile impurities).
-
Empirical Formula: Validated by Elemental Analysis .
This multi-modal workflow ensures the highest confidence in the material's identity, purity, and structural integrity, which is critical for its application in research and development.
Caption: Integrated workflow for comprehensive material characterization.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
Unacademy. Identification of Primary, Secondary, and Tertiary Amines. Available at: [Link]
-
Quora. (2024). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?. Available at: [Link]
-
Agilent. Analysis of primary, secondary and tertiary amines. Available at: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]
-
Chad's Prep. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]
-
Chemguide. mass spectra - the M+2 peak. Available at: [Link]
-
The MAK Collection for Occupational Health and Safety. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Available at: [Link]
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]
-
PubChem. 1-Propanamine, 3-chloro-, hydrochloride. Available at: [Link]
-
Rasayan Journal of Chemistry. (2022). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Available at: [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. 1-chloropropane low high resolution 1H proton nmr spectrum. Available at: [Link]
-
ResearchGate. FTIR spectra of 3-chloro-1-(N,N-dimethyl)propylamine (a), diethyl.... Available at: [Link]
-
World Journal of Chemical Education. (2017). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Available at: [Link]
-
Taylor & Francis Online. Elemental analysis – Knowledge and References. Available at: [Link]
-
PubChem. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Available at: [Link]
-
PubChem. CID 161075817. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]
-
NIST WebBook. 1,3-Propanediamine, N,N-diethyl-. Available at: [Link]
Sources
- 1. 16045-94-6|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. article.sapub.org [article.sapub.org]
- 5. youtube.com [youtube.com]
- 6. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijper.org [ijper.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-dibenzyl-3-chloropropan-1-amine
Welcome to the technical support center for the synthesis of N,N-dibenzyl-3-chloropropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental issues, and answer frequently asked questions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a standard nucleophilic substitution (SN2) reaction. The secondary amine, dibenzylamine, acts as the nucleophile, attacking the electrophilic carbon on an alkyl halide, typically 1-bromo-3-chloropropane. The choice of 1-bromo-3-chloropropane is strategic; the carbon-bromine bond is more labile and thus more reactive than the carbon-chlorine bond, allowing for a selective reaction at the bromine-bearing carbon. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction does not proceed to completion.
Possible Causes & Solutions:
-
Insufficient Nucleophilicity of Dibenzylamine: While dibenzylamine is a reasonably good nucleophile, its reactivity can be hampered if it is protonated. The primary reason for low yield is often incomplete neutralization of the HBr byproduct.
-
Troubleshooting Steps:
-
Evaluate the Base: For this reaction, a moderately strong base is required. Potassium carbonate (K₂CO₃) is a common and effective choice. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and careful handling. The use of an excess of a weaker base like K₂CO₃ (2-3 equivalents) is often a safer and effective starting point. Cesium carbonate (Cs₂CO₃) can also be more effective in some cases due to its higher solubility in organic solvents.[1]
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively.[1] Toluene can also be used, especially in phase-transfer catalysis conditions.
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. A good starting point is 60-80 °C. However, excessively high temperatures can lead to an increase in side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
-
Low Reactivity of the Alkylating Agent: While 1-bromo-3-chloropropane is generally reactive, its purity is crucial.
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure the 1-bromo-3-chloropropane is of high purity and free from inhibitors or decomposition products.
-
Consider an Iodide Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide (0.1 equivalents) can significantly accelerate the reaction. The iodide ion is a better nucleophile than bromide and can displace the bromide to form a more reactive iodo-intermediate in-situ (Finkelstein reaction).
-
-
Question 2: I am observing a significant amount of a side product with a higher molecular weight than my target compound.
Possible Cause & Solutions:
This is likely the result of over-alkylation, leading to the formation of a quaternary ammonium salt, or a dimer where a second molecule of dibenzylamine has displaced the chlorine atom of the product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of dibenzylamine (e.g., 1.1 to 1.2 equivalents) relative to 1-bromo-3-chloropropane. This will ensure the alkylating agent is consumed before it can react with the product.
-
Slow Addition of Alkylating Agent: Add the 1-bromo-3-chloropropane dropwise to the reaction mixture over a period of time (e.g., 1-2 hours) using a syringe pump or a dropping funnel. This maintains a low concentration of the alkylating agent, favoring the initial reaction with dibenzylamine.[2]
-
Maintain Moderate Temperature: High temperatures can promote the less-favored second alkylation. Once the initial reaction is proceeding well (as monitored by TLC), avoid excessive heating.
-
Question 3: My final product is contaminated with an impurity that appears to be an alkene, based on NMR analysis.
Possible Cause & Solutions:
This is likely due to dehydrohalogenation of either the starting material (1-bromo-3-chloropropane) to form allyl bromide or allyl chloride, or the product (this compound) to form N,N-dibenzylallylamine. This is particularly problematic when using strong, non-nucleophilic bases.
-
Troubleshooting Steps:
-
Choice of Base: Avoid excessively strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide, especially at elevated temperatures, as they are known to promote elimination reactions.[3] Potassium carbonate provides a good balance of basicity to neutralize the acid without causing significant elimination.
-
Temperature Control: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best alkylating agent to use: 1,3-dichloropropane, 1,3-dibromopropane, or 1-bromo-3-chloropropane?
A1: 1-bromo-3-chloropropane is generally the preferred reagent. The C-Br bond is weaker and bromide is a better leaving group than chloride, allowing for a more facile and selective initial reaction. Using 1,3-dibromopropane increases the risk of di-substitution, where both ends of the propyl chain react with dibenzylamine. 1,3-dichloropropane is less reactive and may require harsher reaction conditions, which can lead to more side products.
Q2: How can I improve the yield and selectivity using Phase-Transfer Catalysis (PTC)?
A2: Phase-transfer catalysis is an excellent technique for this synthesis, as it facilitates the transfer of the base (like carbonate) or the amine nucleophile into the organic phase where the alkylating agent resides.[4]
-
Catalyst Choice: A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst.
-
Solvent System: A two-phase system, such as toluene and a concentrated aqueous solution of potassium carbonate, can be used.
-
Benefits: PTC often allows for lower reaction temperatures, faster reaction times, and can reduce the amount of base required. It is also considered a greener chemistry approach.[4]
Q3: What is a reliable method for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a 9:1 ratio and adjusting as needed). You should be able to visualize the consumption of the starting dibenzylamine and the appearance of the product spot. The spots can be visualized under UV light and/or by staining with a potassium permanganate solution.
Q4: What is the best way to purify the final product?
A4:
-
Initial Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. If a water-soluble solvent like acetonitrile or DMF was used, it should be removed under reduced pressure. The residue can then be dissolved in a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Acid Wash: To remove any unreacted dibenzylamine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated dibenzylamine hydrochloride will move to the aqueous layer.
-
Base Wash and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude product can be purified by flash column chromatography on silica gel.
Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Dibenzylamine | 197.28 | 50 | 9.86 g | 1.0 |
| 1-Bromo-3-chloropropane | 157.44 | 55 | 8.66 g (5.8 mL) | 1.1 |
| Potassium Carbonate | 138.21 | 100 | 13.82 g | 2.0 |
| Acetonitrile (MeCN) | - | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibenzylamine (9.86 g, 50 mmol) and acetonitrile (200 mL).
-
Add potassium carbonate (13.82 g, 100 mmol) to the solution.
-
Begin stirring and heat the mixture to reflux (approximately 82 °C).
-
Once refluxing, add 1-bromo-3-chloropropane (8.66 g, 55 mmol) dropwise over 30 minutes.
-
Maintain the reaction at reflux and monitor the progress by TLC every hour. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Dibenzylamine | 197.28 | 50 | 9.86 g | 1.0 |
| 1-Bromo-3-chloropropane | 157.44 | 52.5 | 8.27 g (5.5 mL) | 1.05 |
| Potassium Carbonate | 138.21 | 100 | 13.82 g | 2.0 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 2.5 | 0.81 g | 0.05 |
| Toluene | - | - | 150 mL | - |
| Water | - | - | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser, combine dibenzylamine (9.86 g, 50 mmol), toluene (150 mL), potassium carbonate (13.82 g, 100 mmol) dissolved in water (50 mL), and tetrabutylammonium bromide (0.81 g, 2.5 mmol).
-
Heat the biphasic mixture to 70 °C with vigorous stirring.
-
Slowly add 1-bromo-3-chloropropane (8.27 g, 52.5 mmol) over 1 hour.
-
Continue stirring vigorously at 70 °C for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanism
Caption: SN2 Reaction Mechanism.
Troubleshooting Workflow
Caption: Troubleshooting Workflow.
References
-
Halpern, M. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc. Retrieved from [Link]
-
Allwood, D. M., Browne, D. L., & Ley, S. V. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses, 91, 162. Retrieved from [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Reider, P. J., et al. (2007). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses Procedure. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N,N-dibenzyl-3-chloropropan-1-amine
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals engaged in the synthesis of N,N-dibenzyl-3-chloropropan-1-amine. This valuable intermediate is synthesized via the N-alkylation of dibenzylamine. While the reaction appears straightforward, it is often plagued by side reactions that can complicate purification and reduce yields. This document offers field-proven insights and solutions to common experimental challenges.
Core Reaction Pathway
The synthesis is a standard nucleophilic substitution (SN2) reaction. Dibenzylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent like 1-bromo-3-chloropropane. A base is required to neutralize the acid generated during the reaction.
Caption: General synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most common and reliable method is the direct N-alkylation of dibenzylamine with a dihalogenated propane derivative.[1] Specifically, reacting dibenzylamine with 1-bromo-3-chloropropane in the presence of a non-nucleophilic base is preferred. This approach leverages the differential reactivity of the bromine and chlorine atoms to achieve selective mono-alkylation.[2]
Q2: Why is 1-bromo-3-chloropropane the alkylating agent of choice over 1,3-dichloropropane?
The choice is based on leaving group ability in SN2 reactions. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. This means the C-Br bond is broken more easily than the C-Cl bond. Using 1-bromo-3-chloropropane allows the reaction to occur selectively at the carbon bearing the bromine atom under milder conditions, leaving the chloro- group intact for subsequent synthetic transformations.[3] While 1,3-dichloropropane can be used, it typically requires harsher conditions (higher temperatures, longer reaction times), which can increase the likelihood of side reactions.
Q3: What is the function of the base, and how do I select the appropriate one?
The base is critical for neutralizing the hydrobromic acid (HBr) that is formed as a byproduct.[4] If not neutralized, the acid will protonate the starting dibenzylamine, forming a dibenzylammonium salt. This salt is no longer nucleophilic and will not react with the alkylating agent, effectively stopping the reaction.
Key considerations for base selection:
-
Strength: The base must be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause significant elimination side reactions with the alkylating agent.
-
Solubility: The base should have reasonable solubility in the chosen reaction solvent to be effective.
-
Non-nucleophilicity: The base itself should not be a strong nucleophile to avoid competing with the dibenzylamine in reacting with the alkylating agent. Sterically hindered amines like N,N-diisopropylethylamine (DIPEA) or inorganic bases are ideal.[1]
| Base | Type | Common Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | Inorganic | Acetonitrile, DMF | Excellent choice. Inexpensive, non-nucleophilic, and sufficiently basic. Often used in excess. |
| Triethylamine (Et₃N) | Organic | Acetonitrile, DCM | Common organic base. Can sometimes lead to quaternization with the alkylating agent itself.[4] |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | DMF, DMSO | A weaker base, may result in slower reaction rates or require higher temperatures.[3] |
| DIPEA (Hünig's Base) | Organic | Acetonitrile, DCM | Sterically hindered and non-nucleophilic. A good, but more expensive, choice to avoid side reactions. |
Q4: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings of dibenzylamine and the product. Staining with potassium permanganate or ninhydrin can also be effective.
-
Analysis: The product, this compound, is less polar than the starting dibenzylamine (which has an N-H bond). Therefore, the product spot will have a higher Rf value (travel further up the plate) than the starting material spot. The reaction is complete when the dibenzylamine spot is no longer visible.
Troubleshooting Guide
This section addresses specific experimental problems.
Problem 1: Low or No Yield of the Desired Product
Possible Cause A: Poor Reactivity of Reagents
-
Causality: The alkylating agent may be old or degraded. Alkyl halides can decompose over time. Similarly, solvents must be anhydrous, as water can interfere with the reaction.[5]
-
Solution:
-
Ensure the alkylating agent is of high purity. If using 1,3-dichloropropane, consider switching to the more reactive 1-bromo-3-chloropropane.[3]
-
Use anhydrous solvents. Purchase high-quality anhydrous grades or dry the solvent using appropriate methods (e.g., molecular sieves) before use.[5]
-
Confirm the purity of the dibenzylamine.
-
Possible Cause B: Inappropriate Reaction Conditions
-
Causality: The reaction temperature may be too low, leading to a very slow reaction rate.[6] Alternatively, the chosen base might be too weak or poorly soluble in the solvent system, failing to effectively neutralize the acid byproduct.[3]
-
Solution:
-
Gradually increase the reaction temperature in 10-20 °C increments while monitoring by TLC for product formation and potential decomposition.
-
Switch to a stronger base, such as potassium carbonate instead of sodium bicarbonate.[3]
-
Consider a more polar aprotic solvent like DMF or DMSO to improve the solubility of inorganic bases and increase the reaction rate.
-
Possible Cause C: Use of Phase-Transfer Catalysis (PTC)
-
Causality: When using an inorganic base like K₂CO₃ which is insoluble in many organic solvents, the reaction occurs at the interface of the solid base and the liquid solution, which can be slow. A phase-transfer catalyst can dramatically accelerate the reaction.[7]
-
Solution:
-
Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or Aliquat® 336.[8][9]
-
The PTC transports the carbonate anion from the solid phase into the organic phase, where it can deprotonate the dibenzylammonium salt, thus accelerating the overall reaction.[7]
-
Problem 2: Formation of a Significant Quaternary Ammonium Salt Impurity
This is the most common side reaction. The tertiary amine product is nucleophilic and can react with another molecule of 1-bromo-3-chloropropane to form an unwanted quaternary ammonium salt.[4][6][10]
Caption: The common side reaction of over-alkylation (quaternization).
Possible Cause A: Stoichiometry and Reagent Addition
-
Causality: Using an excess of the alkylating agent drives the reaction towards the quaternary salt. High local concentrations of the alkylating agent can also favor this second reaction.[11]
-
Solution:
-
Use a slight excess of dibenzylamine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the amine).
-
Add the 1-bromo-3-chloropropane solution slowly (dropwise) to the reaction mixture using an addition funnel or a syringe pump.[11] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine over the product.
-
Possible Cause B: Harsh Reaction Conditions
-
Causality: High temperatures and long reaction times increase the rate of all reactions, including the undesirable second alkylation.[3]
-
Solution:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 50 °C).
-
Monitor the reaction closely by TLC and stop it as soon as the starting dibenzylamine is consumed. Do not let the reaction run unnecessarily for extended periods.
-
Problem 3: Difficulties During Aqueous Workup and Purification
Possible Cause A: Inefficient Separation of Product and Unreacted Dibenzylamine
-
Causality: Both the starting material (secondary amine) and the product (tertiary amine) are basic and have similar polarities, making chromatographic separation tedious.
-
Solution: Employ an acid-base extraction workup.
-
After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove the inorganic base and salts.
-
Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). Both amines will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
Basify the acidic aqueous layer with a strong base (e.g., 2 M NaOH) until it is strongly alkaline (pH > 12).
-
Extract the aqueous layer again with an organic solvent. The deprotonated amines will move back into the organic layer.
-
Washing with brine, drying over anhydrous sodium sulfate, and evaporating the solvent will yield a cleaner mixture of the two amines, which can then be more easily separated by column chromatography if necessary.[12]
-
Caption: Acid-base extraction workflow for product purification.
Possible Cause B: Quaternary Salt Complicates Purification
-
Causality: The quaternary ammonium salt is highly polar and ionic.
-
Solution: The salt is generally soluble in water but insoluble in most organic solvents. During the workup, it will preferentially partition into the aqueous layers and be removed.[13] The acid-base extraction described above is very effective at removing this impurity.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
Dibenzylamine (1.0 equiv)
-
1-Bromo-3-chloropropane (1.05 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous Acetonitrile (ACN)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add dibenzylamine and anhydrous acetonitrile.
-
Add the powdered potassium carbonate to the stirred solution.
-
In a separate flask, prepare a solution of 1-bromo-3-chloropropane in a small amount of anhydrous acetonitrile.
-
Add the 1-bromo-3-chloropropane solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 50-60 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Protocol 2: Workup and Purification
-
Filter the reaction mixture through a pad of Celite to remove the solid potassium carbonate, rinsing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (or dichloromethane).
-
Wash the organic solution sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product will elute after non-polar impurities and before any remaining dibenzylamine.
References
- Benchchem. (2025).
- Benchchem. (2025).
-
Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Coll. Vol. 10, p.97 (2004); Vol. 79, p.159 (2002). [Link]
- Benchchem. (2025). Troubleshooting low yields in the alkylation of benzaldehyde with (1S,2S)-2-(benzylamino)cyclopentanol.
-
Organic Syntheses. (n.d.). 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE. Coll. Vol. 10, p.202 (2004); Vol. 78, p.23 (2002). [Link]
- Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes, Chapter 19.
- PTC Communications, Inc. (2005).
- Benchchem. (n.d.). N-benzyl-3-chloropropan-1-amine.
- Benchchem. (2025).
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
- Benchchem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- CRDEEP Journals. (2013). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences, 4(2).
-
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Coll. Vol. 9, p.275 (1998); Vol. 72, p.57 (1995). [Link]
-
ResearchGate. (2007). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. [Link]
-
Semantic Scholar. (2013). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Journal of Advanced Scientific Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. iajpr.com [iajpr.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Byproduct Formation in N-alkylation of Dibenzylamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the N-alkylation of dibenzylamine. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your desired tertiary amine product. This resource is structured as a series of frequently asked questions and a detailed troubleshooting guide to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the N-alkylation of dibenzylamine, and why do they form?
A1: The N-alkylation of dibenzylamine, a secondary amine, to form a tertiary amine is a standard SN2 reaction. However, several competing reactions can lead to the formation of undesirable byproducts. The most common are:
-
Quaternary Ammonium Salt (Overalkylation): The tertiary amine product is itself a nucleophile and can react with another molecule of the alkylating agent.[1][2] This second alkylation forms a quaternary ammonium salt.[3][4] Because the product tertiary amine is often more nucleophilic than the starting secondary amine, this can be a significant side reaction.[5]
-
Unreacted Dibenzylamine: Incomplete conversion is a common issue, leaving starting material in your final product mixture. This can be due to insufficient reactivity of the alkylating agent, poor choice of base or solvent, or deactivation of reagents.
-
Elimination Products (Alkenes): If the alkylating agent has a hydrogen atom on the carbon adjacent to the leaving group (a β-hydrogen), an E2 elimination reaction can compete with the desired SN2 substitution, especially at higher temperatures or with sterically hindered substrates. This is a key consideration in Hofmann eliminations, where a bulky leaving group (like a quaternary amine) favors the formation of the least substituted alkene.[6][7][8]
Understanding the mechanistic origin of these byproducts is the first step toward their mitigation.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction and the primary competing side reactions.
Caption: Desired SN2 pathway for N-alkylation.
Caption: Competing byproduct formation pathways.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical as it profoundly influences the rate of SN2 reactions.[9] For the N-alkylation of amines, polar aprotic solvents are generally the best choice.[10][11]
-
Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent options. These solvents are polar enough to dissolve the reactants but do not have acidic protons.[9][12] This prevents them from forming a "solvent cage" around the amine nucleophile through hydrogen bonding, leaving it more reactive.[9][12]
-
Solvents to Avoid: Polar protic solvents like water, methanol, and ethanol should generally be avoided. They can solvate and stabilize the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the desired SN2 reaction.[10][11][12]
The reaction between bromoethane and potassium iodide, for example, proceeds 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[13]
Q3: What is the role of the base, and which one should I use?
A3: The base plays a crucial role in neutralizing the hydrohalic acid (H-X) that is formed during the reaction.[14] If not neutralized, this acid will protonate the starting dibenzylamine, rendering it non-nucleophilic and halting the reaction.
-
Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents like DMF or acetonitrile.[15][16] Cesium carbonate can be particularly effective at promoting selective mono-alkylation.[16][17]
-
Stronger Bases: For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) may be necessary. NaH will irreversibly deprotonate the dibenzylamine, forming a highly nucleophilic amide anion that can drive the reaction to completion.
-
Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases can also be used.[14] These bases are too bulky to act as nucleophiles themselves, which prevents them from competing with the dibenzylamine in reacting with the alkyl halide.[14]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Caption: Troubleshooting workflow for N-alkylation.
Problem 1: Low yield of the desired tertiary amine and significant unreacted dibenzylamine.
-
Potential Cause 1: Insufficiently reactive alkylating agent.
-
Solution: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide and experiencing low conversion, consider switching to the corresponding alkyl iodide. This will increase the rate of the SN2 reaction, often allowing for milder reaction conditions.[4]
-
-
Potential Cause 2: Inappropriate solvent choice.
-
Potential Cause 3: The base is not strong enough or is insoluble.
Problem 2: Significant formation of the quaternary ammonium salt byproduct.
-
Potential Cause 1: Stoichiometry of reactants.
-
Solution: The most straightforward way to suppress overalkylation is to use a slight excess of the dibenzylamine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[2] This ensures the alkylating agent is more likely to encounter and react with the starting secondary amine rather than the tertiary amine product.[2]
-
-
Potential Cause 2: High local concentration of the alkylating agent.
-
Solution: Instead of adding the alkylating agent all at once, add it slowly to the reaction mixture over a period of time using a syringe pump. This maintains a low concentration of the alkylating agent, which disfavors the second alkylation step.
-
-
Potential Cause 3: Reaction temperature is too high.
-
Solution: Lowering the reaction temperature will decrease the rate of both alkylation steps. Since the second alkylation is often faster, lowering the temperature can sometimes improve selectivity for the desired mono-alkylation product.
-
Problem 3: Detection of alkene byproducts from an elimination reaction.
-
Potential Cause 1: High reaction temperature.
-
Solution: Elimination reactions are highly favored at elevated temperatures. If you detect alkene byproducts, the first step should be to lower the reaction temperature. Often, running the reaction at room temperature or even 0 °C is sufficient to favor substitution over elimination.
-
-
Potential Cause 2: Sterically hindered base.
-
Solution: While sterically hindered bases can be useful, they can also promote elimination. If elimination is a problem, consider switching to a less bulky base, such as potassium or cesium carbonate.
-
Optimized Experimental Protocol
This protocol provides a reliable starting point for the N-alkylation of dibenzylamine with a generic alkyl bromide, designed to minimize byproduct formation.
Materials:
-
Dibenzylamine (1.0 equiv.)
-
Alkyl Bromide (1.05 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dibenzylamine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Temperature Control: Place the flask in a water bath to maintain room temperature.
-
Reagent Addition: Slowly add the alkyl bromide to the stirring suspension over 30 minutes using a syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the dibenzylamine is consumed.
-
Workup:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Rinse the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired tertiary amine from any residual starting material or byproducts.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on product distribution. This is a generalized guide; optimal conditions should be determined empirically for each specific substrate.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B | Rationale |
| Solvent | Methanol (Protic) | Slower reaction, lower yield | Acetonitrile (Aprotic) | Faster reaction, higher yield | Aprotic solvents enhance nucleophilicity.[10][12] |
| Base | K₂CO₃ (Mild) | Good for reactive halides | NaH (Strong) | Better for unreactive halides | Stronger bases create a more potent nucleophile. |
| Temperature | 80 °C | Increased rate, but higher risk of elimination/overalkylation | 25 °C (Room Temp) | Slower rate, but higher selectivity for SN2 product | Lower temperatures disfavor elimination and overalkylation. |
| Stoichiometry (Amine:Halide) | 1:1.1 | Higher risk of overalkylation | 1.1:1 | Reduced overalkylation | Excess amine outcompetes the product for the alkylating agent.[2] |
By carefully considering these factors and applying the troubleshooting strategies outlined above, you can significantly improve the outcome of your N-alkylation reactions, leading to higher yields and purer products.
References
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes.
- NIH. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- Quora. (2018). What is the effect of solvent on SN2?.
- Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications.
- Quora. (2015). How are quaternary ammonium salts synthesized?.
- Benchchem. (n.d.). The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
- Wikipedia. (n.d.). Quaternary ammonium cation.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of diethylamine.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Chemistry LibreTexts. (2014). 8.
- Wikipedia. (n.d.). Hofmann elimination.
- ResearchGate. (2023). (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols.
- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines.
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Chemistry Steps. (n.d.). The Hofmann Elimination.
- Benchchem. (n.d.). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives.
- ResearchGate. (n.d.). (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
Sources
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of N,N-dibenzyl-3-chloropropan-1-amine by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of N,N-dibenzyl-3-chloropropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this tertiary amine. Our focus is on providing scientifically sound, field-proven insights to help you navigate the nuances of this purification process.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a tertiary amine with a moderately polar character due to the presence of the nitrogen atom and the chloro-substituent. However, the two benzyl groups introduce significant non-polar character. Understanding the interplay of these features is crucial for developing a successful purification strategy.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₇H₂₀ClN | - |
| Molecular Weight | 273.80 g/mol | - |
| Predicted pKa | ~8.5 - 9.5 | The basic nature of the tertiary amine can lead to strong interactions with the acidic silanol groups on standard silica gel, potentially causing peak tailing or irreversible adsorption. |
| Polarity | Moderately polar | A solvent system of intermediate polarity, such as a hexane/ethyl acetate mixture, is a good starting point for elution from a normal-phase column. |
| Stability | Stable in neutral to mildly acidic conditions. Decomposes at elevated temperatures.[1] | Prolonged exposure to the acidic surface of silica gel may lead to degradation. Purification should be performed efficiently and without excessive heat. |
II. Pre-Purification Checklist: Setting the Stage for Success
Before proceeding with column chromatography, it is essential to analyze the crude reaction mixture to identify the target compound and major impurities. This will inform the selection of the appropriate purification strategy.
A. Thin-Layer Chromatography (TLC) Analysis: Your Purification Roadmap
TLC is an indispensable tool for developing the optimal solvent system for your column.
-
Recommended TLC Plates: Silica gel 60 F₂₅₄
-
Initial Solvent Systems to Screen:
-
Hexane/Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 4:1, 2:1)
-
Dichloromethane (DCM)/Methanol (MeOH) mixtures (e.g., 99:1, 95:5)
-
-
Target Rf Value: Aim for an Rf of 0.2-0.35 for the desired compound. This ensures good separation on the column without excessively long elution times.
-
Visualization Techniques:
-
UV Light (254 nm): The benzyl groups will allow for visualization under UV light, where the compound will appear as a dark spot on a fluorescent background.[2]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing amines and other oxidizable functional groups, which will appear as yellow-brown spots on a purple background.[3][4]
-
Ninhydrin Stain: While excellent for primary and secondary amines, it is generally not effective for tertiary amines like this compound.[5]
-
B. Identifying Potential Impurities
The synthesis of this compound, typically via the alkylation of dibenzylamine with a 3-chloropropyl halide, can result in several impurities:
-
Unreacted Dibenzylamine: A more polar, secondary amine.
-
Unreacted 1-bromo-3-chloropropane (or other alkylating agent): A non-polar impurity.
-
Over-alkylated Quaternary Ammonium Salt: A highly polar, ionic impurity that will likely remain at the baseline on TLC.
-
Solvent and Reagent Residues.
III. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and I anticipate poor separation on the column. What is causing this and how can I fix it?
A1: Streaking is a classic sign of strong interaction between your basic amine and the acidic silica gel. The lone pair on the nitrogen atom is interacting with the acidic silanol groups (Si-OH) on the silica surface, leading to a slow and uneven migration up the TLC plate.
Solutions:
-
Incorporate a Basic Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your chosen solvent system (e.g., hexane/EtOAc). This is a very common and effective method for improving the chromatography of amines.[6]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a solvent system like dichloromethane/methanol.
-
-
Pre-treat the Silica Gel: You can "deactivate" the silica gel before packing the column.
-
Prepare a slurry of the silica gel in your chosen eluent containing 1-2% TEA.
-
Let it stand for about an hour before packing the column.
-
Q2: My compound is not eluting from the column, even with a highly polar solvent system like 100% ethyl acetate.
A2: This indicates that your compound is irreversibly adsorbed onto the silica gel. This is a more severe case of the issue described in Q1. The basicity of your tertiary amine is causing it to bind very strongly to the acidic stationary phase.
Solutions:
-
Switch to a More Basic Eluent System: If you are using a neutral eluent, switch to one containing a basic modifier as described in A1. A gradient elution starting with your initial solvent system and gradually increasing the polarity (and keeping the basic modifier constant) is often effective.
-
Consider an Alternative Stationary Phase:
-
Basic Alumina: Alumina is a basic stationary phase and is often a good choice for the purification of basic compounds. You will need to re-optimize your solvent system with TLC on alumina plates.
-
Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes interactions with basic analytes.[7] This can be a highly effective, albeit more expensive, option.
-
Q3: I am observing a new, more polar spot on my TLC plate after spotting my crude product and letting the plate sit for a while before developing. What is happening?
A3: This suggests that your compound may be degrading on the acidic silica gel of the TLC plate. Chlorinated organic compounds can be susceptible to degradation, and the combination of the chloro-group and the amine may make your compound labile on an acidic surface.
Solutions:
-
Run the Column Efficiently: Do not let the compound sit on the silica gel for an extended period. Once the column is loaded, proceed with the elution without unnecessary delays.
-
Use a Basic Modifier: As mentioned previously, adding a basic modifier like TEA will create a less acidic environment on the silica gel, which can suppress this degradation.
-
Dry Loading with a Basic Adsorbent: When preparing your sample for dry loading, you can adsorb it onto a small amount of basic alumina or TEA-treated silica instead of plain silica gel.
Q4: After purification, my NMR spectrum still shows the presence of unreacted dibenzylamine. How can I improve the separation?
A4: Dibenzylamine is more polar than your tertiary amine product. If it is co-eluting, your solvent system is likely too polar.
Solutions:
-
Optimize the Solvent System with TLC: Carefully re-evaluate your TLCs. You need a solvent system where the Rf of your product is around 0.3, and the Rf of dibenzylamine is as close to the baseline as possible. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) should achieve this.
-
Use a Gradient Elution: Start with a very non-polar eluent to first wash off any non-polar impurities. Then, gradually increase the polarity to elute your product, leaving the more polar dibenzylamine on the column. Finally, you can flush the column with a much more polar solvent to remove the dibenzylamine.
IV. Experimental Protocols
Protocol 1: Standard Column Chromatography with a Basic Modifier
This protocol is a robust starting point for the purification of this compound.
-
TLC Analysis:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a hexane/EtOAc solvent system containing 1% TEA.
-
Adjust the hexane/EtOAc ratio until the Rf of the product is approximately 0.3.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the optimized eluent (from step 1).
-
Carefully pack the column, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system, collecting fractions in test tubes.
-
Monitor the elution by TLC, spotting every few fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent and TEA.
-
V. Frequently Asked Questions (FAQs)
-
Q: Can I use a different solvent system, like dichloromethane/methanol?
-
A: Yes, a DCM/MeOH system can be effective, especially if your compound or impurities have different solubilities in this system compared to hexane/EtOAc. If you use DCM/MeOH, it is still recommended to add a basic modifier. A common choice is to use methanol containing 2-7N ammonia.
-
-
Q: How do I remove triethylamine from my final product?
-
A: Triethylamine is relatively volatile and can often be removed under high vacuum. If it persists, you can dissolve your product in a suitable solvent like diethyl ether or ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1% HCl), followed by a wash with saturated sodium bicarbonate solution and then brine. However, be cautious as this may convert your amine product to its hydrochloride salt.
-
-
Q: I don't have amine-functionalized silica or alumina. Can I still get a good purification?
-
A: Absolutely. For most routine purifications, standard silica gel with a triethylamine-modified eluent is sufficient to achieve high purity. The alternative stationary phases are typically reserved for particularly challenging separations.
-
-
Q: My product is an oil. How can I be sure it's pure?
-
A: Purity for an oil is typically assessed by NMR spectroscopy. A pure sample will show clean signals corresponding to your product with no significant signals from impurities. You can also use analytical techniques like HPLC or GC-MS for a quantitative assessment of purity.
-
VI. Logical Troubleshooting Flow
VII. References
-
BenchChem. N-benzyl-3-chloropropan-1-amine | 42245-33-0. BenchChem. Accessed January 15, 2026.
-
Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. Accessed January 15, 2026.
-
Organic Syntheses Procedure. Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. Organic Syntheses. Accessed January 15, 2026.
-
University of Colorado Boulder. TLC Visualization Methods. Accessed January 15, 2026.
-
MilliporeSigma. Thin Layer Chromatography. Accessed January 15, 2026.
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Published April 7, 2022.
-
EPFL. TLC Visualization Reagents. EPFL. Accessed January 15, 2026.
-
University of Rochester. TLC stains. University of Rochester. Accessed January 15, 2026.
-
Wiley-VCH. Wiley-VCH 2008 - Supporting Information. Wiley-VCH. Published 2008.
-
Senzer BD, Varongchayakul C, Danheiser RL, Daniels B, Dong VM. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The Royal Society of Chemistry. Accessed January 15, 2026.
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Accessed January 15, 2026.
Sources
N,N-dibenzyl-3-chloropropan-1-amine stability and storage conditions
Welcome to the technical support guide for N,N-dibenzyl-3-chloropropan-1-amine (CAS No. 16045-94-6). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this versatile synthetic intermediate. We will address common questions and troubleshooting scenarios encountered during its use.
Section 1: Frequently Asked Questions (FAQs) on Storage and Handling
Question 1: How should I store this compound upon receipt?
Answer: Proper storage is critical to maintain the integrity of the compound. Upon receipt, the material should be stored in a tightly sealed container to prevent exposure to moisture and air. For long-term stability, we recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (2-8 °C recommended) | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidative degradation of the tertiary amine and benzylic positions. |
| Container | Tightly sealed, opaque container | Prevents moisture ingress which can lead to hydrolysis and protects from light.[1] |
| Location | Well-ventilated area away from incompatible substances | Prevents accidental contact with oxidizing agents or strong acids/bases.[1][2] |
Question 2: What are the primary safety precautions when handling this compound?
Answer: While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structure suggests standard precautions for handling tertiary amines and alkyl chlorides should be followed. Always consult the latest Safety Data Sheet (SDS) provided by the supplier. General guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[1][3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with plenty of water.[1]
-
Handling: Wash hands thoroughly after handling.[3]
Section 2: Understanding Stability and Degradation
Question 3: What are the potential degradation pathways for this compound?
Answer: The molecule contains two key reactive sites: the tertiary amine and the primary alkyl chloride. This duality makes it susceptible to several degradation pathways, especially under improper storage or reaction conditions.
-
Intramolecular Cyclization (Quaternization): The most probable degradation pathway is an intramolecular SN2 reaction. The nucleophilic tertiary amine can attack the electrophilic carbon bearing the chlorine atom, forming a stable, five-membered cyclic quaternary ammonium salt, N,N-dibenzylazetidinium chloride. This cyclized product is generally unreactive in subsequent nucleophilic substitution reactions at the propyl chain, leading to apparent loss of starting material and failed reactions.
-
Hydrolysis: The alkyl chloride functional group is susceptible to hydrolysis, particularly in the presence of water or moisture. This reaction replaces the chlorine atom with a hydroxyl group, yielding N,N-dibenzyl-3-hydroxypropan-1-amine.
-
Oxidation: Tertiary amines, especially those with benzylic protons, can be prone to oxidation from atmospheric oxygen over time.[4] This can lead to the formation of N-oxides and other byproducts, often resulting in a discoloration (yellowing or browning) of the material. The degradation of amines is a known issue in other fields, such as CO2 capture, where oxidative and thermal stress are common.[5][6]
Below is a diagram illustrating these potential degradation routes.
Caption: Key degradation routes for this compound.
Question 4: My compound has developed a yellow or brown tint. Is it still usable?
Answer: A color change is a common indicator of degradation, most likely minor oxidation.[4][5] For many synthetic applications where the compound is used in excess or the colored impurities can be easily removed during workup and purification, the material may still be suitable. However, for high-purity applications, such as preparing final drug substances or in kinetic studies, the purity should be re-assessed before use. A discolored compound strongly suggests that optimal storage conditions have not been maintained.
Section 3: Troubleshooting Guide for Experimental Issues
Scenario 1: My nucleophilic substitution reaction is sluggish or failing completely.
-
Possible Cause: The primary cause is often the degradation of the starting material via intramolecular cyclization. The resulting N,N-dibenzylazetidinium chloride is a quaternary ammonium salt and is no longer an alkylating agent.
-
Troubleshooting Steps:
-
Assess Purity: Before starting your reaction, verify the purity of your this compound stock using an appropriate analytical method (see Protocol 1).
-
Check for Cyclized Impurity: In a ¹H NMR spectrum, the presence of the cyclized quaternary salt will show characteristic downfield shifts of the protons adjacent to the now positively charged nitrogen. In an LC-MS analysis, you will see a peak corresponding to the molecular weight of the quaternary cation.
-
Use Fresh Material: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of the reagent or purify the existing stock if possible (though separating the quaternary salt can be challenging).
-
Scenario 2: I see an unexpected byproduct in my reaction that corresponds to the mass of my nucleophile plus a C₃H₆O unit.
-
Possible Cause: This strongly suggests that your starting material was contaminated with the hydrolysis product, N,N-dibenzyl-3-hydroxypropan-1-amine. The hydroxyl group of this impurity can react with other reagents in your flask (e.g., acylating or silylating agents), leading to unexpected side products.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze your starting material specifically for the presence of the alcohol impurity. The mass of this impurity is lower than the starting material due to the replacement of Cl (35.45 amu) with OH (17.01 amu).
-
Ensure Anhydrous Conditions: For future reactions, ensure your solvent and other reagents are rigorously dried. Store the this compound under an inert atmosphere and in a desiccator to minimize moisture exposure.
-
Section 4: Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR and LC-MS
This protocol provides a method to quickly assess the integrity of your this compound.
Objective: To detect the presence of major degradation products: the cyclized quaternary salt and the hydrolysis product.
Methodology:
-
Sample Preparation:
-
For ¹H NMR: Dissolve ~5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For LC-MS: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent system (e.g., Acetonitrile/Water).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire an LC-MS chromatogram using a standard C18 column and a gradient elution, monitoring both the total ion chromatogram (TIC) and extracted ion chromatograms (EIC) for the expected masses.
-
-
Data Analysis:
-
¹H NMR:
-
Intact Compound: Look for the characteristic triplet signal for the -CH₂Cl protons, typically around 3.5-3.6 ppm.
-
Hydrolysis Product (-CH₂OH): A new triplet may appear slightly upfield from the -CH₂Cl signal, and a broad singlet for the -OH proton will be present.
-
Cyclized Product (Quaternary Salt): The protons adjacent to the nitrogen will shift significantly downfield into the 4.0-5.0 ppm region due to the positive charge.
-
-
LC-MS:
-
Intact Compound: Look for the [M+H]⁺ ion.
-
Hydrolysis Product: Look for an [M+H]⁺ ion corresponding to the mass of the alcohol derivative. This will typically have a shorter retention time than the starting material.
-
Cyclized Product: Look for an ion [M]⁺ corresponding to the mass of the quaternary cation (without the chloride counter-ion). This highly polar compound will likely elute very early.
-
-
References
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
PubChem. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). [Link]
-
Ge, X., et al. (2011). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]
-
The Royal Society of Chemistry. Supporting Information - Contents. [Link]
-
Zhou, S., et al. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]
-
Chemical-Suppliers. 3-Chloropropan-1-amine hydrochloride | CAS 6276-54-6. [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. [Link]
-
Zhou, S., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Energy Procedia. [Link]
-
Carl ROTH. (2025, May 12). Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. [Link]
-
Chemsrc. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]
-
Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture. [Link]
- Google Patents. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
-
PubChem. 1-Propanamine, 3-chloro-, hydrochloride. [Link]
Sources
- 1. 1-Amino-3-chloropropane hydrochloride(6276-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. forcetechnology.com [forcetechnology.com]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellona.org [bellona.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving N,N-dibenzyl-3-chloropropan-1-amine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N,N-dibenzyl-3-chloropropan-1-amine. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when using this versatile alkylating agent. By understanding the underlying chemical principles, you can effectively troubleshoot your reactions, optimize yields, and minimize impurities.
Section 1: Troubleshooting Guide - Question & Answer Format
This section addresses specific problems you may encounter during your experiments with this compound.
Question 1: My N-alkylation reaction with a primary/secondary amine is giving a very low yield or failing to proceed to completion. What are the likely causes and how can I improve it?
Answer:
Low yields in N-alkylation reactions using this compound can stem from several factors, primarily related to the reactivity of the alkylating agent and the reaction conditions.
Causality and Troubleshooting Steps:
-
Inherent Reactivity of the Alkyl Chloride: Alkyl chlorides are generally less reactive than the corresponding bromides or iodides. The carbon-chlorine bond is stronger and less easily broken.
-
Troubleshooting:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Catalytic Iodide: The addition of a catalytic amount of a soluble iodide salt (e.g., sodium iodide or potassium iodide) can significantly enhance the reaction rate through the in situ formation of the more reactive alkyl iodide via the Finkelstein reaction.
-
-
-
Insufficient Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit reduced nucleophilicity, leading to slow or incomplete reactions.
-
Troubleshooting:
-
Choice of Base and Solvent: Ensure your base is strong enough to deprotonate the amine (if it's a primary or secondary amine salt) or to facilitate the reaction. For neutral primary and secondary amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl produced. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation reactions.[1]
-
-
-
Steric Hindrance: The two benzyl groups on the nitrogen of this compound create significant steric bulk around the reaction center. This can hinder the approach of the nucleophile.
-
Troubleshooting:
-
Prolonged Reaction Times: Reactions involving sterically hindered reagents may simply require longer reaction times to reach completion. Monitor the reaction progress over an extended period.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome steric barriers and accelerate slow reactions by providing efficient and uniform heating.[2]
-
-
Experimental Protocol: Catalytic Iodide for Improved N-Alkylation
-
To a solution of your primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous acetonitrile, add this compound (1.1 eq.).
-
Add potassium iodide (0.1 eq.) to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
Question 2: I am observing multiple products in my reaction mixture, including a product with a much higher molecular weight. What is this side product and how can I prevent its formation?
Answer:
The formation of a higher molecular weight side product is likely due to over-alkylation, resulting in a quaternary ammonium salt. This occurs because the newly formed tertiary amine product can still act as a nucleophile and react with another molecule of this compound.
Causality and Prevention Strategies:
-
Nucleophilicity of the Product: The tertiary amine product of the initial alkylation is often as nucleophilic, or even more so, than the starting secondary amine, making it susceptible to a second alkylation.
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the nucleophilic amine relative to this compound. This will increase the probability of the alkylating agent reacting with the starting amine rather than the product.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring the initial mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired mono-alkylation product by reducing the rate of the second alkylation.
-
-
Logical Relationship Diagram: Over-alkylation Side Reaction
Caption: Competing reaction pathways leading to the desired product and an over-alkylated side product.
Question 3: My product's NMR spectrum is missing the characteristic benzyl proton signals, or I am isolating a product with a lower molecular weight than expected. What could be happening?
Answer:
The loss of benzyl groups (debenzylation) is a known potential side reaction for N-benzyl protected amines.[3][4][5] This can occur under various conditions, some of which might be inadvertently created during your reaction or work-up.
Causality and Avoidance:
-
Hydrogenolysis: If you are performing a reaction that involves catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to reduce another functional group in your molecule, the N-benzyl groups will likely be cleaved.
-
Avoidance: Choose an alternative reduction method that does not cleave benzyl groups, such as using metal hydrides (e.g., NaBH₄, LiAlH₄) if compatible with other functional groups.
-
-
Oxidative Cleavage: Certain oxidizing agents can cause debenzylation.
-
Avoidance: Be mindful of any additives or impurities that could act as oxidants. Ceric ammonium nitrate (CAN) is a reagent known to cause chemoselective debenzylation of N-benzyl tertiary amines.[4]
-
-
Strong Lewis Acids: The use of strong Lewis acids can sometimes facilitate the cleavage of benzyl groups.
-
Avoidance: If a Lewis acid is required for your reaction, consider using a milder one or optimizing the reaction to use a catalytic amount.
-
-
Acidic Work-up: While generally stable, prolonged exposure to strong acids during aqueous work-up, especially at elevated temperatures, could potentially lead to some degree of debenzylation.
-
Avoidance: Perform acidic washes at low temperatures and avoid extended exposure.
-
Experimental Workflow: Checking for Debenzylation
Caption: A workflow for identifying and addressing debenzylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the product from a reaction involving this compound?
A1: The purification method will depend on the properties of your product.
-
Column Chromatography: This is the most common method. A silica gel column using a gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Acid-Base Extraction: If your product is a basic amine and the impurities are neutral, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Q2: Can I use this compound to alkylate phenols or thiols?
A2: Yes, this reagent is suitable for the O-alkylation of phenols and the S-alkylation of thiols. These reactions typically require a base to deprotonate the phenol or thiol, increasing its nucleophilicity. Common bases for these reactions include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an aprotic solvent like DMF or acetonitrile.[1][6]
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q4: Is this compound stable to strong bases?
A4: While generally stable, strong, non-nucleophilic bases are preferred for reactions. The use of very strong, nucleophilic bases could potentially lead to side reactions. It is always best to conduct a small-scale trial to determine the stability of the reagent under your specific reaction conditions.
Section 3: Data and Protocols
Table 1: Comparison of Alkyl Halide Reactivity in N-Alkylation
| Alkyl Halide | Bond Strength (kJ/mol) | Relative Reactivity | Comments |
| R-F | ~450 | Very Low | Rarely used for standard N-alkylation. |
| R-Cl | ~340 | Moderate | This compound . May require elevated temperatures or catalysts. |
| R-Br | ~280 | Good | Generally more reactive than chlorides. |
| R-I | ~210 | High | Most reactive, but can be more expensive and less stable. |
Note: Bond strengths are approximate and can vary with structure.
References
-
Organic Syntheses. (n.d.). Procedure for a palladium-catalyzed amination reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Fairweather, J. K., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 6(5), 767–769. Retrieved from [Link]
-
University of Calcutta. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765–3772. Retrieved from [Link]
-
Soth, M. J., et al. (2022). Preparation of Thioaminals in Water. Molecules, 27(5), 1698. Retrieved from [Link]
-
Rew, Y., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(47), 8441-8443. Retrieved from [Link]
-
Patrick, T. M., & Mosher, H. S. (1943). Synthesis of Arylpropylamines. I. From Aryl Chlorides. Journal of the American Chemical Society, 65(6), 1170–1173. Retrieved from [Link]
-
Amagata, T., et al. (2013). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of Natural Products, 76(9), 1795–1800. Retrieved from [Link]
-
Danheiser, R. L., et al. (1990). A General Method for the Synthesis of Allenes by the Horner-Wittig Reaction of α-Silyl Aldehydes. Organic Syntheses, 69, 133. Retrieved from [Link]
-
Huang, P., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10313–10325. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- Google Patents. (n.d.). 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
-
Clark, J. (2015). Amines as nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
Aronoff, M. R., et al. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Organic & Biomolecular Chemistry, 16(24), 4446–4450. Retrieved from [Link]
-
Martinez, C., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
-
DeRico, A. U., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(10), 5826–5835. Retrieved from [Link]
-
Pai, N. R., et al. (2012). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 4(2), 1216-1222. Retrieved from [Link]
-
Smith, K., et al. (2020). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 10(10), 1129. Retrieved from [Link]
-
Kumar, A., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 14(1), 4099. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
Aljamali, N. M., & Majeed, A. S. (2020). Three components reaction via amine group with thiol and carbonyl in (COCl2). International Journal of Drug Delivery Technology, 10(1), 108-112. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropropan-1-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-N-(2-chloroethyl)propan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Purity Analysis of N,N-dibenzyl-3-chloropropan-1-amine: HPLC and NMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is not merely a regulatory requirement but a cornerstone of scientific integrity and product safety. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the critical task of assessing the purity of N,N-dibenzyl-3-chloropropan-1-amine. As a key building block in the synthesis of various pharmacologically active molecules, ensuring the purity of this tertiary amine is paramount.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers insights into potential impurities, and provides detailed, actionable methodologies. Our objective is to equip researchers with the knowledge to not only perform these analyses but to understand their underlying principles and interpret the results with confidence.
The Importance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Each method has its own inherent strengths and limitations. A comprehensive purity profile is best achieved through orthogonal methods – techniques that measure the same attribute using different physical principles. HPLC, a separative technique, excels at detecting and quantifying trace impurities, while NMR, a spectroscopic method, provides unparalleled structural information and a direct measure of the analyte's molar quantity. The synergy of these two techniques provides a robust and reliable assessment of a compound's purity.
High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Separative Approach
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity. For a tertiary amine like this compound, a reversed-phase HPLC method is typically the most effective approach.
The "Why" Behind the Method: Causality in HPLC Method Development
The choice of a reversed-phase C18 column is dictated by the non-polar nature of the dibenzyl groups in the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good retention and separation of the main compound from any potential impurities. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, serves a dual purpose: it protonates the tertiary amine, improving its interaction with the stationary phase and enhancing peak shape, and it provides a source of protons for efficient detection by mass spectrometry (LC-MS), if used.
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak. UV detection is suitable for this compound due to the presence of the aromatic benzyl groups, which absorb UV light.
Potential Impurities: What to Look For
Based on the common synthetic routes to tertiary amines, potential impurities in this compound may include:
-
Unreacted Starting Materials: Dibenzylamine and 1-bromo-3-chloropropane (or other 3-halopropanes).
-
Under-alkylation Products: N-benzyl-3-chloropropan-1-amine.
-
Over-alkylation Products: Quaternary ammonium salts.
-
Degradation Products: N-oxides of the tertiary amine, formed through oxidation.[1]
-
Byproducts from Synthesis: Depending on the specific reagents used.
Experimental Protocol: Reversed-Phase HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time of Main Peak | ~12.5 min (example) |
| Purity by Area % | >99.0% |
| Known Impurity 1 (e.g., Dibenzylamine) | <0.1% |
| Known Impurity 2 (e.g., N-benzyl-3-chloropropan-1-amine) | <0.1% |
| Unknown Impurities (Total) | <0.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
NMR spectroscopy, particularly quantitative NMR (qNMR), is a primary analytical method that provides both structural confirmation and a direct, highly accurate measure of purity without the need for a reference standard of the analyte itself.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
The "Why" Behind the Method: Causality in NMR Purity Analysis
¹H NMR is the most commonly used nucleus for qNMR due to its high natural abundance and sensitivity. To perform a quantitative analysis, a certified internal standard with a known purity is added to the sample at a precisely weighed amount. The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a known signal from the internal standard.
The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte signals. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. The selection of an internal standard is also critical; it should be stable, non-reactive with the analyte, and have signals that do not overlap with any of the analyte's signals. Maleic acid or 1,4-dinitrobenzene are common choices.
Predicted ¹H NMR Spectrum of this compound
Based on the structure and data from similar compounds, the predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:
-
~7.2-7.4 ppm (multiplet, 10H): Aromatic protons of the two benzyl groups.
-
~3.6 ppm (singlet, 4H): Methylene protons of the two benzyl groups (Ar-CH₂ -N).
-
~3.5 ppm (triplet, 2H): Methylene protons adjacent to the chlorine atom (-CH₂ -Cl).
-
~2.6 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen atom (-N-CH₂ -).
-
~1.9 ppm (quintet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂ -CH₂-).
The presence of impurities would manifest as additional signals in the spectrum. For instance, unreacted dibenzylamine would show a characteristic N-H signal, and N-benzyl-3-chloropropan-1-amine would have a different integration ratio for the aromatic and benzylic protons.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure complete dissolution of both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., 3-4 seconds).
Data Processing and Analysis:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a known signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: qNMR Purity Analysis
| Parameter | Value |
| Analyte Mass | 20.15 mg |
| Internal Standard (Maleic Acid) Mass | 10.05 mg |
| Internal Standard Purity | 99.9% |
| Analyte Signal Integral (e.g., benzylic CH₂) | 5.20 |
| Internal Standard Signal Integral (e.g., olefinic CH) | 2.00 |
| Calculated Purity | 99.2% |
Head-to-Head Comparison: HPLC vs. NMR
| Feature | HPLC | NMR (qNMR) |
| Principle | Separation based on polarity | Spectroscopy based on nuclear spin |
| Quantification | Relative (requires reference standard of analyte) | Absolute (requires internal standard of known purity) |
| Sensitivity | High (ppm to ppb level for impurities) | Lower (typically >0.1% for impurities) |
| Structural Information | Limited (retention time) | Rich (chemical shifts, coupling constants provide structural confirmation) |
| Throughput | Higher (multiple samples can be run in sequence) | Lower (requires longer acquisition times for quantification) |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No (sample can be recovered) |
| Ideal For | Routine quality control, detecting trace impurities, stability studies | Absolute purity determination, characterization of reference standards, structural elucidation of impurities |
Visualizing the Workflow
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
qNMR Analysis Workflow
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Conclusion: An Integrated Approach for Uncompromising Quality
Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC, with its superior sensitivity, is the workhorse for routine quality control and the detection of trace impurities. In contrast, qNMR serves as a primary method for establishing the absolute purity of a reference standard and for providing unambiguous structural confirmation of the main component and any quantifiable impurities.
For drug development professionals, a combined, orthogonal approach is the gold standard. HPLC can be used for initial screening and routine checks, while qNMR provides the definitive purity value for critical batches and reference materials. This integrated strategy ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of subsequent research and development activities.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
-
Koleva, I. I., van Beek, T. A., Soffers, A. E., Bino, R. J., & Hoek, A. C. (2012). An overview of the analysis of N-oxides of tertiary amine containing drugs. Journal of Pharmaceutical and Biomedical Analysis, 62, 1-21. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of N,N-dibenzyl-3-chloropropan-1-amine
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data of N,N-dibenzyl-3-chloropropan-1-amine, a tertiary amine with potential applications as a synthetic intermediate.
To provide a comprehensive understanding of its spectral characteristics, we will compare its NMR data with those of structurally related analogues: the secondary amine N-benzyl-3-chloropropan-1-amine, the parent dibenzylamine, and the simple primary amine, 3-chloropropylamine. This comparative approach will illuminate the influence of N-benzylation and the chloroalkyl chain on the chemical environment of the constituent protons and carbons.
Structural Overview and Comparative Rationale
The central focus of this guide is this compound. Its structure, featuring two benzyl groups and a 3-chloropropyl substituent on a central nitrogen atom, presents a unique combination of aromatic and aliphatic moieties. The chosen comparators allow for a systematic deconstruction of the spectral contributions of these different structural elements.
Figure 1: Molecular structures of the target compound and its comparators.
¹H NMR Spectral Data: A Comparative Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are diagnostic of the local electronic structure and neighboring protons.
This compound (Predicted)
Due to the limited availability of experimental spectra in public databases, the ¹H NMR data for this compound presented here are based on computational predictions. These predictions, generated using validated algorithms, provide a reliable estimation of the expected spectral features.
The predicted spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzyl groups and the aliphatic protons of the 3-chloropropyl chain. The benzylic methylene protons are expected to appear as a sharp singlet, deshielded by the adjacent nitrogen and the aromatic rings. The propyl chain protons will exhibit a more complex pattern due to spin-spin coupling.
Comparative Insights from Structurally Related Amines
By comparing the predicted spectrum of our target compound with the experimental spectra of its analogues, we can discern key structural influences:
-
Effect of N-Substitution: The transition from the primary amine (3-chloropropylamine) to the secondary (N-benzyl-3-chloropropan-1-amine) and tertiary (this compound) amines leads to a progressive downfield shift of the protons on the carbon adjacent to the nitrogen. This is a direct consequence of the increasing inductive effect of the N-substituents.
-
Influence of the Benzyl Group: The introduction of benzyl groups brings characteristic signals in the aromatic region (typically δ 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-N) are significantly deshielded and appear at a distinct chemical shift.
-
The 3-Chloropropyl Chain: The protons on the carbon bearing the chlorine atom (C-CH₂-Cl) are the most deshielded within the propyl chain due to the strong electron-withdrawing nature of chlorine. The central methylene group (C-CH₂-C) will appear as a multiplet due to coupling with protons on both adjacent carbons.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | Ar-H | Ar-CH₂-N | N-CH₂-C | C-CH₂-C | C-CH₂-Cl |
| This compound (Predicted) | ~7.3 (m, 10H) | ~3.6 (s, 4H) | ~2.6 (t, 2H) | ~1.9 (m, 2H) | ~3.5 (t, 2H) |
| N-benzyl-3-chloropropan-1-amine | ~7.3 (m, 5H) | ~3.8 (s, 2H) | ~2.8 (t, 2H) | ~1.9 (m, 2H) | ~3.6 (t, 2H) |
| Dibenzylamine | ~7.3 (m, 10H) | ~3.8 (s, 4H) | - | - | - |
| 3-chloropropylamine hydrochloride | - | - | ~3.1 (t, 2H) | ~2.1 (m, 2H) | ~3.7 (t, 2H) |
¹³C NMR Spectral Data: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides direct information about the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single peak, with its chemical shift being highly sensitive to its electronic environment.
This compound (Predicted)
The predicted ¹³C NMR spectrum of this compound is expected to show distinct signals for the aromatic carbons, the benzylic carbons, and the three carbons of the propyl chain. The carbon attached to the chlorine atom will be the most downfield-shifted among the aliphatic carbons.
Comparative Analysis of ¹³C NMR Spectra
A comparison with the spectra of the related amines reveals predictable trends:
-
Aromatic and Benzylic Carbons: The chemical shifts of the aromatic and benzylic carbons are characteristic of the benzyl group and show little variation between this compound and dibenzylamine.
-
Alkyl Chain Carbons: The electronegativity of the nitrogen and chlorine atoms significantly influences the chemical shifts of the propyl chain carbons. The C-Cl carbon resonates at the lowest field, followed by the C-N carbon. The central carbon of the propyl chain is the most shielded.
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | Aromatic C | Ar-CH₂-N | N-CH₂-C | C-CH₂-C | C-CH₂-Cl |
| This compound (Predicted) | ~127-139 | ~58 | ~52 | ~29 | ~42 |
| N-benzyl-3-chloropropan-1-amine (Predicted) | ~127-140 | ~54 | ~47 | ~31 | ~42 |
| Dibenzylamine | ~127-140 | ~53 | - | - | - |
| 3-chloropropylamine hydrochloride | - | - | ~38 | ~31 | ~41 |
Experimental Protocols
The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to the compounds discussed in this guide.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 128 scans or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Figure 2: Generalized workflow for NMR data acquisition and analysis.
Conclusion
This comparative guide has detailed the expected ¹H and ¹³C NMR spectral characteristics of this compound and contextualized them through comparison with structurally related amines. The predictable electronic effects of N-benzylation and the chloroalkyl substituent provide a clear rationale for the observed and predicted chemical shifts. This analysis serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development, aiding in the rapid and accurate structural verification of this and similar molecular scaffolds.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
A Comparative Guide to Alkylating Agents: Profiling N,N-dibenzyl-3-chloropropan-1-amine Against Classical Chemotherapeutics
This guide provides an in-depth comparison of N,N-dibenzyl-3-chloropropan-1-amine with established alkylating agents used in research and medicine. We will dissect their mechanisms of action, reactivity, and performance, supported by experimental frameworks to empower researchers, scientists, and drug development professionals in their selection of appropriate chemical tools.
Introduction to Alkylating Agents: The Cornerstone of Covalent Modification
Alkylating agents are a class of highly reactive molecules that covalently attach alkyl groups to nucleophilic sites on other molecules.[1][2] In the realm of medicine, particularly oncology, they represent one of the earliest and most effective classes of chemotherapeutic drugs.[3][4] Their primary therapeutic effect stems from their ability to damage the DNA of rapidly dividing cancer cells, which interferes with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][5][6]
The canonical target for most medicinal alkylating agents is the N7 position of the guanine base in DNA.[1][7] However, other sites on DNA, such as the N1 of adenine and the O6 of guanine, as well as nucleophilic centers in proteins (like the sulfhydryl groups of cysteine), can also be targeted.[1] The reactivity and selectivity of these agents are dictated by their unique chemical structures and the kinetic order of their reactions (SN1 or SN2).[1][8][9] This guide will explore these nuances, beginning with the subject compound, this compound.
Profiling this compound
Molecular Structure and Inferred Reactivity
This compound is a tertiary amine featuring two bulky benzyl groups and a 3-chloropropyl chain.[10] The key reactive components are the tertiary amine nitrogen and the terminal chlorine atom on the propyl chain.
-
The Alkylating Moiety: The 3-chloropropyl group is the functional end of the molecule, poised for alkylation.
-
The Tertiary Amine: Unlike primary or secondary amines, the tertiary nitrogen in this molecule cannot be easily acylated or form sulfonamides via standard reactions like the Hinsberg test.[11] Its lone pair of electrons, however, is crucial. It can participate in an intramolecular reaction, displacing the chloride ion to form a highly reactive, cyclic aziridinium ion. This is the hallmark mechanism of nitrogen mustards.[12]
-
The Dibenzyl Substituents: The two benzyl groups attached to the nitrogen are significant. They provide considerable steric hindrance, which can influence the rate of aziridinium ion formation and the accessibility of the reactive intermediate to its target. Furthermore, the electronic properties of the benzyl groups can modulate the nucleophilicity of the nitrogen atom.
Based on this structure, this compound is predicted to function as a monofunctional alkylating agent, capable of forming a single covalent bond with a nucleophilic target.
Comparative Analysis with Benchmark Alkylating Agents
To understand the potential performance of this compound, we compare it to three well-characterized alkylating agents: Chlorambucil, Cyclophosphamide, and Busulfan. Each represents a different mechanistic subclass.
Chlorambucil: The Aromatic Nitrogen Mustard
Chlorambucil is a classic bifunctional nitrogen mustard, meaning it has two alkylating chloroethyl groups.[13]
-
Mechanism of Action: Like other nitrogen mustards, chlorambucil's activity is dependent on the formation of a cyclic aziridinium ion.[12] The aromatic ring in chlorambucil withdraws electron density from the nitrogen atom, making it less nucleophilic compared to aliphatic mustards.[14] This reduces its reactivity, which can be a desirable therapeutic feature. Once the first aziridinium ion alkylates DNA (typically at a guanine-N7), the second chloroethyl arm can react to form a second adduct, leading to DNA cross-linking (either on the same strand or between strands).[5][13] These interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands required for replication.[5][15]
-
Comparison Point: this compound is monofunctional, lacking the second alkylating arm of chlorambucil. Therefore, it cannot induce DNA cross-linking, which is a major source of cytotoxicity for bifunctional agents. Its reactivity is likely higher than chlorambucil due to the aliphatic nature of its amine, which is generally more basic and nucleophilic.[14]
Cyclophosphamide: A Prodrug Requiring Metabolic Activation
Cyclophosphamide is one of the most versatile and widely used alkylating agents.[16] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation in the liver to exert its cytotoxic effects.[6][15]
-
Mechanism of Action: The cytochrome P450 enzyme system, primarily CYP2B6, converts cyclophosphamide to 4-hydroxycyclophosphamide.[6][17] This intermediate is then transported into cells where it breaks down into two key molecules: phosphoramide mustard and acrolein.[7][17][18] Phosphoramide mustard is the active bifunctional alkylating agent that forms DNA cross-links, while acrolein is a toxic byproduct responsible for side effects like hemorrhagic cystitis.[17][18]
-
Comparison Point: The most significant difference is the requirement for bioactivation. This compound is a direct-acting agent, meaning its reactivity does not depend on enzymatic conversion. This can be an advantage in in vitro studies or in targeting tissues with low metabolic activity. However, the prodrug nature of cyclophosphamide provides a degree of systemic protection, as the highly toxic alkylating species is primarily generated after initial metabolism.[7]
Busulfan: An Alkyl Sulfonate with SN2 Kinetics
Busulfan belongs to the alkyl sulfonate class and operates via a different kinetic mechanism.
-
Mechanism of Action: Busulfan is an SN2 alkylating agent.[8][9] In an SN2 reaction, the rate depends on the concentration of both the alkylating agent and its nucleophilic target.[8][9] It does not form a discrete cationic intermediate like the nitrogen mustards. Instead, it participates in a direct displacement reaction where the sulfonate groups are replaced by nucleophiles, such as the N7 of guanine. As a bifunctional agent, it can also cause DNA cross-linking.[9]
-
Comparison Point: The SN1 mechanism typical of nitrogen mustards (and predicted for this compound) involves a slow, rate-limiting formation of the reactive aziridinium ion, followed by a rapid reaction with any available nucleophile.[8][9] This makes SN1 agents generally more reactive and less selective. In contrast, the SN2 mechanism of busulfan is typically slower and can show greater selectivity for certain nucleophiles.[1][9]
Summary Comparison Table
| Feature | This compound | Chlorambucil | Cyclophosphamide | Busulfan |
| Class | Nitrogen Mustard (Monofunctional) | Nitrogen Mustard (Bifunctional, Aromatic) | Nitrogen Mustard (Bifunctional, Prodrug) | Alkyl Sulfonate (Bifunctional) |
| Activation | Direct-acting; forms aziridinium ion | Direct-acting; forms aziridinium ion | Metabolic activation in the liver required[15][17] | Direct-acting |
| Mechanism | Predicted SN1-like via aziridinium ion | SN1-like via aziridinium ion | SN1-like (active metabolite) | SN2[8][9] |
| Key Reaction | Mono-alkylation | DNA cross-linking[5] | DNA cross-linking[17] | DNA cross-linking[9] |
| Primary Target | Predicted Guanine N7 | Guanine N7[1] | Guanine N7[6][17] | Guanine N7[9] |
Visualizing the Mechanisms of Action
To better understand these processes, the following diagrams illustrate the key chemical transformations.
Caption: Metabolic activation pathway of the prodrug cyclophosphamide.
Experimental Comparison: A Protocol for Cytotoxicity Assessment
To objectively compare the potency of this compound against other alkylating agents, a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) is essential. [1]A lower IC50 value indicates greater potency. [1]
Protocol: MTT Assay for IC50 Determination
This protocol outlines a standard procedure for assessing cell viability after treatment with an alkylating agent.
Objective: To determine the concentration of each alkylating agent that reduces the viability of a cancer cell line by 50%.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, PC-3 prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Alkylating agents (this compound, Chlorambucil, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions for each alkylating agent in complete medium. A typical range might be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value for each compound.
-
Caption: Experimental workflow for determining the IC50 of alkylating agents using an MTT assay.
Interpreting Potential Outcomes
-
Potency: A direct comparison of IC50 values will rank the compounds by cytotoxic potency. It is plausible that the monofunctional this compound will be less potent than bifunctional agents like chlorambucil, which can induce highly lethal DNA cross-links.
-
Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to alkylating agents due to factors like DNA repair capacity or drug efflux pump expression. [13][19]Testing across multiple cell lines provides a broader picture of a compound's activity spectrum.
-
Resistance: Cells can develop resistance to alkylating agents. [20]Mechanisms include enhanced DNA repair, increased drug inactivation (e.g., via glutathione conjugation), and altered apoptotic pathways. [19][21]
Conclusion and Future Directions
This compound presents an interesting profile as a monofunctional, direct-acting alkylating agent. Its structure suggests a mechanism analogous to the classical nitrogen mustards but with distinct steric and electronic properties conferred by the dibenzyl groups.
While it lacks the cross-linking ability of bifunctional agents like chlorambucil and the active metabolites of cyclophosphamide, its direct-acting nature makes it a useful tool for in vitro studies where metabolic activation is not feasible. Comparative experimental analysis, beginning with robust cytotoxicity assays, is the critical next step to quantitatively position its efficacy within the broader landscape of alkylating agents. Such data will be invaluable for researchers seeking to understand structure-activity relationships or developing novel chemical probes and therapeutic leads.
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Dr.Oracle. (2025, September 1). What is the mechanism of action of cyclophosphamide? [17]2. Echemi. (2024, October 21). Mechanism of Action of Cyclophosphamide | Detailed Overview. [15]3. PubMed. (n.d.). The Nitrogen Mustards. [16]4. Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification. [1]5. Wikipedia. (n.d.). Chlorambucil. [5]6. Wikipedia. (n.d.). Nitrogen mustard. [12]7. Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclophosphamide? [6]8. Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. [2]9. BrainKart. (2017, November 2). Nitrogen mustards. [22]10. Wikipedia. (n.d.). Cyclophosphamide. [7]11. NIH. (n.d.). Cyclophosphamide - StatPearls - NCBI Bookshelf. [18]12. Primary Care Notebook. (2018, January 1). Alkylating agents. [23]13. NIH. (2015, March 10). Alkylating Agents - LiverTox - NCBI Bookshelf. [3]14. PubMed. (2012, June 8). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. [14]15. Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorambucil? [13]16. PubMed. (2018, May 10). Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. [24]17. NIH. (2012, August 1). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC. [25]18. YouTube. (2025, April 13). Alkylating Agents Types of Anti Cancer Drugs preventing proper DNA replication and leading to cancer. [26]19. PubMed. (n.d.). Mechanisms of Resistance to Chlorambucil in Chronic Lymphocytic Leukemia. [19]20. Wikipedia. (n.d.). Alkylation. [27]21. NIH. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. [8]22. Oncohema Key. (2016, May 27). Alkylating Agents. [9]23. MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [28]24. Drugs.com. (n.d.). List of Alkylating agents. [4]25. NIH. (n.d.). CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf. [29]26. AACR Journals. (n.d.). Chlorambucil Drug Resistance in Chronic Lymphocytic Leukemia. [21]27. NIH. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [30]28. arkat usa. (n.d.). A comparison of several modern alkylating agents. [31]29. ResearchGate. (2025, August 9). A comparison of several modern alkylating agents. [32]30. Benchchem. (n.d.). N-benzyl-3-chloro-N-methylpropan-1-amine | 3161-52-2. [33]31. Benchchem. (n.d.). N-benzyl-3-chloropropan-1-amine | 42245-33-0. [10]32. ResearchGate. (2025, September 13). Alkylating Agents. [34]33. NIH. (n.d.). Alkylating agent resistance: in vitro studies with human cell lines - PMC. [20]34. CK-12 Foundation. (2025, December 16). Chemical Properties of Amines.
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A Comparative Guide to the Reactivity of N,N-dibenzyl-3-chloropropan-1-amine and N,N-dimethyl-3-chloropropan-1-amine
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Among the versatile intermediates, N,N-disubstituted-3-chloropropan-1-amines are foundational. This guide provides an in-depth comparison of two prominent members of this class: N,N-dibenzyl-3-chloropropan-1-amine and N,N-dimethyl-3-chloropropan-1-amine . We will dissect their reactivity profiles, grounded in structural differences, to empower chemists with the insights needed for judicious selection in their synthetic endeavors.
Structural and Electronic Properties: The Root of Divergent Reactivity
The core difference between these two molecules lies in the substituents on the nitrogen atom: two benzyl groups versus two methyl groups. This seemingly simple variation introduces profound differences in steric hindrance and electronic effects, which govern their chemical behavior.
| Property | N,N-dimethyl-3-chloropropan-1-amine | This compound |
| Structure | ||
| Molecular Formula | C₅H₁₂ClN[1][2] | C₁₇H₂₀ClN |
| Molecular Weight | 121.61 g/mol [1][2] | 273.80 g/mol |
| Key Feature | Small, electron-donating methyl groups | Bulky benzyl groups |
| Expected Basicity | Higher | Lower |
| Steric Hindrance | Low | High |
N,N-dimethyl-3-chloropropan-1-amine features two methyl groups. These are small and electron-donating through an inductive effect (+I).[3] This electron donation increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity.[3]
Conversely, This compound possesses two bulky benzyl groups. These groups create significant steric congestion around the nitrogen atom, physically obstructing its lone pair of electrons from attacking electrophiles.[4][5] While the benzyl group's electronic effect is more complex (weakly electron-withdrawing by induction, but the phenyl ring can participate in resonance), the steric factor is the dominant influence on its reactivity.[6]
Comparative Reactivity Analysis: A Tale of Two Amines
The primary reaction pathway for 3-chloroamines is the intramolecular SN2 reaction, where the lone pair of the nitrogen atom attacks the gamma-carbon, displacing the chloride ion to form a cyclic azetidinium salt.[7] The rate and efficiency of this cyclization serve as an excellent metric for comparing the intrinsic reactivity of the two compounds.
Intramolecular Cyclization to Azetidinium Salts
The formation of the four-membered azetidinium ring is a direct measure of the nitrogen's nucleophilicity.
-
N,N-dimethyl-3-chloropropan-1-amine: Due to the minimal steric hindrance and the electron-donating nature of the methyl groups, the nitrogen atom is highly nucleophilic. It readily undergoes rapid intramolecular cyclization to form the 1,1-dimethylazetidinium chloride. This reaction can often occur spontaneously, even during storage, particularly in polar solvents.[7]
-
This compound: The immense steric bulk of the two benzyl groups severely hinders the nitrogen's ability to approach the electrophilic carbon center. Consequently, the rate of intramolecular cyclization is dramatically slower. This sluggishness requires more forcing conditions, such as higher temperatures or the use of polar aprotic solvents, to facilitate the reaction.[8]
The stark difference in cyclization tendency is a critical consideration. The dimethyl derivative is a precursor to a highly reactive azetidinium salt, making it an excellent alkylating agent for introducing the dimethylaminopropyl moiety.[9] The dibenzyl derivative, being more stable in its linear form, can be used in reactions where the intact N,N-dibenzyl-3-chloropropylamine structure is desired to react with a different electrophile, or where a slower, more controlled cyclization is necessary.
Caption: Comparative intramolecular cyclization pathways.
Intermolecular Nucleophilicity
When reacting with an external electrophile, the same principles apply:
-
N,N-dimethyl-3-chloropropan-1-amine acts as a potent nucleophile in SN2 reactions.[9] For example, it readily reacts with alkyl halides to form quaternary ammonium salts.
-
This compound is a very poor intermolecular nucleophile due to steric shielding. It is more likely to act as a hindered base, abstracting a proton if a suitable acidic proton is available, rather than participating in direct nucleophilic attack.
Specialized Reactivity: The Role of the Benzyl Group
A significant advantage of the N,N-dibenzyl derivative is the ability to remove the benzyl groups via hydrogenolysis. This debenzylation is a powerful synthetic tool, allowing the benzyl groups to serve as protecting groups for the nitrogen. After the desired synthetic transformations, they can be cleaved (e.g., using H₂/Pd-C) to reveal a primary or secondary amine, a pathway not available for the robust N-methyl groups.
Experimental Protocols & Methodologies
The synthesis of these compounds often involves the chlorination of the corresponding amino alcohol, typically with thionyl chloride (SOCl₂).[10]
Protocol 1: Synthesis of N,N-dimethyl-3-chloropropan-1-amine Hydrochloride
This protocol is adapted from established synthetic methods.[2][10]
Objective: To synthesize N,N-dimethyl-3-chloropropan-1-amine hydrochloride from 3-(dimethylamino)-1-propanol.
Materials:
-
3-(Dimethylamino)-1-propanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask with reflux condenser and drying tube
Procedure:
-
Setup: In a fume hood, equip a 250 mL round bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
Reactant Preparation: Dissolve 3-(dimethylamino)-1-propanol (1 equivalent) in anhydrous DCM and add it to the flask.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10°C. Causality: This slow, cold addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.
-
Precipitation & Isolation: Add diethyl ether to the residue to precipitate the hydrochloride salt. Filter the solid product, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as a white crystalline solid.[11]
Protocol 2: Synthesis of this compound
Objective: To synthesize this compound from 3-(dibenzylamino)-1-propanol.
Procedure: The procedure is analogous to Protocol 1, with the key difference being the starting material (3-(dibenzylamino)-1-propanol).
-
Follow steps 1-3 from Protocol 1, using 3-(dibenzylamino)-1-propanol as the starting material.
-
Reaction: After addition, the mixture is typically heated to reflux for 4-6 hours to ensure complete reaction, as the starting alcohol is less reactive. Causality: The increased steric bulk may slow the formation of the intermediate chlorosulfite ester, requiring thermal energy to drive the reaction to completion.
-
Work-up: After cooling, the reaction is quenched by slowly pouring it into a saturated sodium bicarbonate solution to neutralize excess acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Caption: General experimental workflow for chloroamine synthesis.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and N,N-dimethyl-3-chloropropan-1-amine is a clear-cut decision based on the desired reactivity.
-
Choose N,N-dimethyl-3-chloropropan-1-amine when:
-
You need a precursor for a highly reactive azetidinium salt.
-
The goal is to introduce a dimethylaminopropyl group onto a molecule.
-
A strong, sterically unhindered nucleophile is required.
-
-
Choose this compound when:
-
A more stable, less reactive 3-chloroamine is needed.
-
The nitrogen needs to be protected during a reaction, with the option for later deprotection via hydrogenolysis.
-
A hindered, non-nucleophilic base is preferred over a nucleophile.
-
By understanding the fundamental principles of steric hindrance and electronic effects, researchers can harness the distinct personalities of these two amines to achieve their synthetic goals with greater precision and control.
References
-
Al-Zoubi, R. M., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Sivo, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Börjesson, P. (2017). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers University of Technology. Available at: [Link]
-
Chemsrc. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Available at: [Link]
-
Grunewald, G. L., et al. (1988). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Journal of Medicinal Chemistry. Available at: [Link]
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-
University of Illinois. Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]
-
Clayden, J. et al. (2015). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Available at: [Link]
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A Comparative Guide to the Reproducible Synthesis of N,N-dibenzyl-3-chloropropan-1-amine
This guide provides a comprehensive technical overview and a validated protocol for the synthesis of N,N-dibenzyl-3-chloropropan-1-amine, a valuable bifunctional intermediate in organic synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and establish a self-validating framework to ensure reproducibility. We will compare the primary synthetic route with viable alternatives, supported by data and established chemical literature.
Introduction: The Synthetic Challenge and Objective
This compound is a tertiary amine featuring a reactive alkyl chloride.[1] This dual functionality makes it a versatile building block for introducing the N,N-dibenzylaminopropyl moiety into more complex molecules, a common scaffold in medicinal chemistry. The primary challenge in its synthesis is achieving selective mono-alkylation while minimizing common side reactions, such as the formation of quaternary ammonium salts.
This guide's objective is to establish a robust, reproducible, and scalable laboratory protocol for this compound. We will achieve this by detailing a primary synthesis method, outlining a rigorous in-process validation system, and discussing alternative strategies to provide a complete operational context.
Overview of Synthetic Strategies
The most direct and atom-economical approach to synthesizing the target compound is through the nucleophilic substitution (SN2) reaction between dibenzylamine and a suitable 3-carbon electrophile. The core of this strategy relies on the nucleophilic nitrogen of the secondary amine attacking the electrophilic carbon of an alkyl halide.[3]
Key Reaction Pathway
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Primary SN2 pathway for the synthesis.
The choice of the electrophile is critical. Common options include 1,3-dichloropropane and 1-bromo-3-chloropropane. While 1,3-dichloropropane is often cheaper, 1-bromo-3-chloropropane offers superior reactivity due to the better leaving group ability of bromide compared to chloride, allowing for milder reaction conditions and potentially higher selectivity. This guide will focus on the use of 1-bromo-3-chloropropane for enhanced reproducibility.
Validated Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls to monitor reaction progress and confirm product identity, thereby ensuring run-to-run consistency.
Causality of Reagent and Condition Selection
-
Solvent: Acetonitrile (MeCN) is chosen as the solvent. Its polar aprotic nature is ideal for SN2 reactions, as it can solvate the cation of the base without strongly solvating the amine nucleophile, leaving it free to react. It also has a convenient boiling point for refluxing the reaction.
-
Base: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive inorganic base. Its primary role is to neutralize the hydrobromic acid (HBr) generated during the reaction.[3] This prevents the protonation of the dibenzylamine starting material, which would render it non-nucleophilic and halt the reaction. An excess of the starting amine can also serve as the base, but this complicates purification.[3]
-
Temperature: The reaction is performed at reflux temperature (~82°C) to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions or decomposition.
-
Stoichiometry: A slight excess of dibenzylamine is used to ensure the complete consumption of the more valuable electrophile, 1-bromo-3-chloropropane. However, a large excess is avoided to simplify purification.
Step-by-Step Methodology
Materials:
-
Dibenzylamine
-
1-bromo-3-chloropropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dibenzylamine (1.05 equivalents) and anhydrous acetonitrile (200 mL).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the stirring solution.
-
Addition of Electrophile: Add 1-bromo-3-chloropropane (1.0 equivalent) dropwise to the suspension at room temperature over 15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 16-24 hours.
-
In-Process Monitoring (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent. Visualize with UV light and a potassium permanganate stain. The disappearance of the 1-bromo-3-chloropropane spot indicates reaction completion.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Dissolve the resulting residue in dichloromethane (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[6]
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford this compound as a pure product.
Experimental Workflow Diagram
dot graph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Step-by-step workflow for synthesis and purification.
Comparative Analysis of Synthetic Parameters
The reproducibility of this synthesis hinges on controlling key parameters. Below is a comparison of variables and their expected impact, based on established principles of amine alkylation.[3][7]
| Parameter | Recommended | Alternative(s) | Analysis of Alternative(s) |
| Electrophile | 1-bromo-3-chloropropane | 1,3-dichloropropane | Lower cost but requires harsher conditions (higher temp/longer time) due to the lower reactivity of the C-Cl bond, potentially leading to more side products. |
| Base | K₂CO₃ (inorganic) | Triethylamine (Et₃N) (organic) | Et₃N is a stronger base and is soluble, which can accelerate the reaction. However, it and its corresponding salt (Et₃N·HBr) can be harder to remove during workup. |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | DMF is more polar and can further accelerate SN2 reactions. However, its high boiling point makes it difficult to remove, and it can be a source of impurities. |
| Temperature | Reflux (~82°C) | Room Temperature | Reaction at room temperature would be significantly slower, requiring several days to reach completion and may not be practical. |
Product Characterization and Validation
Rigorous characterization is non-negotiable for validating the synthesis. The purified product should be analyzed by NMR, Mass Spectrometry, and optionally, IR spectroscopy.[8]
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.20-7.40 ppm (m, 10H): Aromatic protons of the two benzyl groups.
-
δ ~3.60 ppm (s, 4H): Methylene protons of the two benzyl groups (-CH₂-Ph).
-
δ ~3.55 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).[9]
-
δ ~2.60 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-N-CH₂-).
-
δ ~1.95 ppm (quint, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~138-140 ppm: Quaternary aromatic carbons.
-
δ ~128-129 ppm: Aromatic CH carbons.
-
δ ~58 ppm: Benzylic carbons (-CH₂-Ph).
-
δ ~52 ppm: Carbon adjacent to nitrogen (-N-CH₂-).
-
δ ~45 ppm: Carbon adjacent to chlorine (-CH₂-Cl).
-
δ ~30 ppm: Central carbon of the propyl chain.
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₇H₂₀ClN).
This multi-faceted analytical approach provides an unambiguous confirmation of the product's identity and purity, forming the final step in our self-validating protocol.[8][10]
Conclusion
The synthesis of this compound can be reliably and reproducibly achieved through the SN2 alkylation of dibenzylamine with 1-bromo-3-chloropropane in acetonitrile using potassium carbonate as a base. The detailed protocol and in-process validation checks described in this guide provide a robust framework for obtaining high-purity material. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this methodology for their specific applications, ensuring consistent results in discovery and development workflows.
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- Supplementary Material. (n.d.). The Royal Society of Chemistry.
- Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- BenchChem. (n.d.). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates.
- BenchChem. (n.d.). Spectroscopic Characterization of N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide.
- LibreTexts Chemistry. (2022, December 22). 10.5: Synthesis of Amines.
- BenchChem. (n.d.). N-benzyl-3-chloropropan-1-amine | 42245-33-0.
- BLDpharm. (n.d.). 16045-94-6|this compound.
- ChemicalBook. (n.d.). 3-Chloropropylamine hydrochloride(6276-54-6) 1H NMR spectrum.
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A Comparative Guide to the Reaction Kinetics of N,N-dibenzyl-3-chloropropan-1-amine in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N,N-dibenzyl-3-chloropropan-1-amine in Synthetic Chemistry
This compound is a bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical industry. Its structure, incorporating a secondary amine shielded by two bulky benzyl groups and a reactive primary alkyl chloride, makes it a valuable building block for the introduction of a dibenzylaminopropyl moiety. Understanding the kinetics of its reactions is paramount for controlling product formation, minimizing side reactions, and optimizing process efficiency.
The primary reaction of interest for this molecule is its transformation into a tertiary amine via N-alkylation. This typically involves the reaction of the secondary amine with an alkylating agent. Conversely, the chloro-group can act as a leaving group in nucleophilic substitution reactions. This guide will focus on the former, a crucial step in the synthesis of more complex molecules.
Mechanistic Considerations and Factors Influencing Reaction Kinetics
The N-alkylation of a secondary amine, such as this compound, with an alkyl halide generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction rate is dependent on the concentration of both the amine and the alkylating agent.
Key Factors Influencing Reaction Rate:
-
Steric Hindrance: The two bulky benzyl groups on the nitrogen atom in this compound create significant steric hindrance. This sterically hindered environment can slow down the rate of N-alkylation compared to less hindered secondary amines.[2]
-
Nucleophilicity of the Amine: While secondary amines are generally good nucleophiles, the steric bulk of the benzyl groups can diminish the accessibility of the nitrogen's lone pair of electrons, thereby reducing its effective nucleophilicity.[2]
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. For instance, alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides, due to the decreasing strength of the carbon-halogen bond.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as acetonitrile or DMSO, are often preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Role of a Base: The N-alkylation reaction produces a hydrohalic acid byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, is essential to neutralize the acid and allow the reaction to proceed to completion.[1][3]
Comparative Kinetic Analysis
To provide a practical context for the reactivity of this compound, we will compare its expected reaction kinetics with two structural analogs: dibenzylamine and N-ethyl-N-benzylamine .
| Compound | Structure | Expected Relative Rate of N-Alkylation | Rationale |
| This compound | Moderate | The two benzyl groups create significant steric hindrance, but the propyl chain offers some flexibility. | |
| Dibenzylamine | Slowest | Similar to the target molecule, the two benzyl groups create substantial steric hindrance around the nitrogen atom. | |
| N-ethyl-N-benzylamine | Fastest | The presence of a smaller ethyl group in place of a benzyl group significantly reduces steric hindrance, making the nitrogen's lone pair more accessible for nucleophilic attack. |
This comparison highlights the critical role of steric hindrance in determining the rate of N-alkylation. For applications requiring faster reaction times, a less sterically hindered amine would be a more suitable choice. Conversely, the reduced reactivity of this compound can be advantageous in situations where selectivity is paramount.
Potential Side Reactions: The Challenge of Over-Alkylation
A common complication in the N-alkylation of secondary amines is the potential for the tertiary amine product to undergo a subsequent alkylation to form a quaternary ammonium salt.[4] This "runaway" reaction occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine.
However, in the case of this compound, the resulting tertiary amine will be even more sterically hindered, which should significantly suppress the rate of this over-alkylation side reaction. This inherent structural feature is a key advantage when aiming for the selective synthesis of a tertiary amine.
Experimental Protocol for Kinetic Analysis of N-Alkylation
The following protocol provides a detailed methodology for studying the reaction kinetics of this compound with an alkylating agent, such as benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide (or other suitable alkylating agent)
-
N,N-Diisopropylethylamine (DIPEA) (non-nucleophilic base)
-
Anhydrous acetonitrile (solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
NMR spectrometer
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the internal standard.
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the reactants, followed by the addition of DIPEA (1.5 eq).
-
Initiation of Reaction: While stirring the solution at a constant temperature (e.g., 25°C), add the alkylating agent (1.1 eq) via syringe. Start a timer immediately upon addition.
-
Reaction Monitoring: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture and quench it immediately by diluting with a suitable solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.
-
Analysis: Analyze the quenched aliquots by TLC to visually track the disappearance of the starting material and the appearance of the product. For quantitative analysis, analyze the aliquots by ¹H NMR spectroscopy. The reaction progress can be determined by integrating the signals of the starting material, product, and the internal standard.[5]
-
Data Processing: Plot the concentration of the reactant versus time. From this data, the initial reaction rate can be determined. By performing the experiment at different initial concentrations of the reactants, the order of the reaction with respect to each component can be established. Conducting the experiment at various temperatures will allow for the determination of the activation energy using the Arrhenius equation.
Visualizing the Process
Reaction Pathway:
Caption: The SN2 reaction pathway for the N-alkylation of a secondary amine.
Experimental Workflow:
Caption: A streamlined workflow for the kinetic analysis of N-alkylation reactions.
Conclusion: A Balance of Reactivity and Selectivity
The reaction kinetics of this compound in N-alkylation reactions are governed by a delicate interplay of steric and electronic factors. While its sterically hindered nature leads to a more moderate reaction rate compared to less bulky secondary amines, this characteristic provides a significant advantage in controlling selectivity and preventing over-alkylation. For synthetic chemists, a thorough understanding of these kinetic principles is essential for the rational design of reaction conditions to achieve desired outcomes efficiently and with high fidelity. The protocols and comparative data presented in this guide offer a solid foundation for further investigation and application of this important synthetic building block.
References
- Bagh, B., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
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Bruker. (2016). Kinetic Profiling by NMR. [Link]
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DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
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White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. [Link]
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Quora. (2022). Which one is more reactive: tertiary or secondary amines and why?. [Link]
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Hage, D. S., et al. (2010). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. [Link]
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Magritek. (n.d.). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. [Link]
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ResearchGate. (2025). N‐alkylation of various amides with benzyl alcohol catalyzed by.... [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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ResearchGate. (2025). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. [Link]
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National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-chloro-. [Link]
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A Comparative Guide to Piperidine Synthesis: Benchmarking the N,N-dibenzyl-3-chloropropan-1-amine Route
The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous pharmaceuticals and natural products.[1][2] Its prevalence drives the continuous pursuit of efficient, scalable, and versatile synthetic methodologies. This guide provides an in-depth technical comparison of a specific, protecting-group-assisted intramolecular cyclization strategy for piperidine synthesis, using N,N-dibenzyl-3-chloropropan-1-amine as the precursor. We will benchmark this route's efficiency against established alternatives, including catalytic hydrogenation of pyridine, direct cyclocondensation of 1,5-dihalopentanes, and reductive amination, providing the experimental data and field-proven insights necessary for informed synthetic planning.
The this compound Pathway: A Protecting Group Strategy
This synthetic route is a two-stage process that leverages the properties of the benzyl group as a robust protecting and directing group. The core of this strategy involves an initial intramolecular cyclization to form a quaternary ammonium salt, followed by a critical deprotection step to yield the final piperidine.
Stage 1: Intramolecular Cyclization
The synthesis commences with the intramolecular SN2 reaction of this compound. The nucleophilic tertiary amine attacks the terminal carbon bearing the chlorine atom, leading to the formation of a five-carbon, one-nitrogen heterocyclic ring system. This reaction yields a stable quaternary ammonium salt, N,N-dibenzylpiperidinium chloride.
Stage 2: Catalytic Debenzylation
The benzyl groups, having served their purpose of facilitating a clean cyclization, must be removed. The most established method for N-debenzylation is catalytic hydrogenolysis.[3] This step typically involves hydrogenation over a heterogeneous palladium catalyst, such as Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), to cleave the N-benzyl C-N bonds and liberate the secondary amine, piperidine.
Caption: Synthetic pathway from this compound to Piperidine.
Experimental Protocols
Protocol 1: Synthesis of N,N-dibenzylpiperidinium chloride (Cyclization)
This protocol is a representative procedure based on the principles of quaternary ammonium salt formation via alkylation of tertiary amines.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as acetone or acetonitrile in a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Cyclization: Heat the reaction mixture to reflux. The intramolecular alkylation is typically an exothermic process. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: As the N,N-dibenzylpiperidinium chloride forms, it will precipitate from the solution. Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous solvent to remove any unreacted starting material. Dry the product under vacuum to yield the pure quaternary salt.
Protocol 2: Synthesis of Piperidine (Debenzylation)
This protocol is based on standard N-debenzylation procedures.[4][5]
-
Reaction Setup: To a solution of N,N-dibenzylpiperidinium chloride (1.0 eq) in ethanol (approx. 0.1 M), add 20% wt Palladium (II) hydroxide on carbon (Pearlman's catalyst, ~15 mol%). For substrates where debenzylation is difficult, the addition of an acid such as acetic acid (1.5 eq) can facilitate the reaction.[4]
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at 50-60 °C for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC or GC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with ethanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The residue can be purified by distillation or column chromatography to afford pure piperidine.
Comparative Analysis of Piperidine Synthesis Routes
The choice of a synthetic route is dictated by factors such as desired substitution, scale, cost, and available equipment. Here, we benchmark the this compound method against three other prominent strategies.
Alternative 1: Catalytic Hydrogenation of Pyridine
This is the most direct and atom-economical route to unsubstituted piperidine. It involves the reduction of the aromatic pyridine ring using a metal catalyst.
-
Expert Insight: This method is the industrial standard for producing piperidine itself. Its primary advantage is its simplicity—a single step from a readily available starting material. However, the requirement for high pressure and temperature, and the potent catalysts used, can limit its application for synthesizing more complex, functionalized piperidines that may not be stable under these harsh conditions.
-
Representative Protocol: A mixture of pyridine and a catalyst such as Ruthenium on Alumina (Ru/Al₂O₃) is subjected to high pressure (50 atm) and temperature (80 °C), yielding piperidine in >99% yield in a very short reaction time.[1] Other catalysts like Platinum(IV) oxide or Nickel-based catalysts are also effective but may require different conditions.[1]
Alternative 2: Cyclocondensation of 1,5-Dihalopentanes
This method involves the reaction of a 1,5-dihalopentane, such as 1,5-dichloropentane, with a primary amine or ammonia to form the piperidine ring.
-
Expert Insight: This approach is conceptually similar to the intramolecular cyclization of our focus compound but is an intermolecular process. It is particularly efficient for creating N-substituted piperidines. Recent advancements using microwave irradiation in aqueous media make this a "green" and rapid alternative.[6]
-
Representative Protocol: 1,5-dichloropentane (1.0 mmol), a primary amine (1.0 mmol), and potassium carbonate (2.0 mmol) are combined in water (2 mL) in a microwave reactor vessel. The mixture is irradiated at 150°C for 10-20 minutes to yield the corresponding N-substituted piperidine.[6]
Alternative 3: Reductive Amination
This versatile one-pot method typically involves the reaction of glutaraldehyde (a 1,5-dicarbonyl compound) with an amine in the presence of a reducing agent.
-
Expert Insight: Reductive amination is a workhorse of medicinal chemistry due to its broad substrate scope and operational simplicity. It allows for the facile introduction of substituents on both the nitrogen and the ring, depending on the choice of amine and dialdehyde precursor. Its efficiency is generally good, though it may be lower than catalytic hydrogenation.
-
Representative Protocol: A double reductive amination of an appropriate precursor can yield piperidines in good yields (73-77%).[1] The reaction involves the in-situ formation of imines followed by their reduction.
Caption: Comparative workflow of different piperidine synthesis strategies.
Quantitative Data Summary & Conclusion
| Synthesis Route | Starting Materials | Key Steps | Typical Yield (%) | Key Advantages | Key Limitations |
| Intramolecular Cyclization (Focus Method) | This compound | 2 (Cyclization, Debenzylation) | Good to High (per step) | Clean cyclization; avoids intermolecular side reactions. | Multi-step process reduces overall efficiency; harsh debenzylation conditions.[3] |
| Catalytic Hydrogenation | Pyridine | 1 (Reduction) | >95-99[1] | Highly atom-economical; excellent yield; scalable. | Requires high pressure/temperature; limited to simple piperidines. |
| Cyclocondensation | 1,5-Dihalopentane, Primary Amine | 1 (One-Pot) | Good to Excellent | Rapid (microwave-assisted); "green" solvent (water); ideal for N-substitution.[6] | Can be less efficient for parent piperidine (using ammonia). |
| Reductive Amination | Glutaraldehyde, Primary Amine | 1 (One-Pot) | 73-77[1] | Very versatile for substituted piperidines; mild conditions. | Yields can be moderate; potential for side-product formation. |
Final Verdict
The synthesis of piperidine from This compound represents a valid, mechanistically controlled approach. Its primary strength lies in the use of benzyl protecting groups to ensure a clean intramolecular cyclization, which can be advantageous when dealing with complex substrates where intermolecular side reactions are a concern.
However, when benchmarked for overall efficiency, this two-step "protect-cyclize-deprotect" strategy is often inferior to more direct methods for the synthesis of simple piperidines. The necessity of a separate, and often harsh, debenzylation step adds significant complexity, time, and cost to the process, reducing the overall yield and atom economy.
Recommendation:
-
For the large-scale, efficient production of unsubstituted piperidine , catalytic hydrogenation of pyridine remains the superior method.
-
For the rapid and green synthesis of diverse N-substituted piperidines , microwave-assisted cyclocondensation of 1,5-dihalopentanes is an excellent choice.
-
The This compound route should be considered in multi-step syntheses where the piperidine core is constructed from a highly functionalized precursor, and where the control offered by the intramolecular cyclization outweighs the inefficiency of the subsequent deprotection step.
References
- A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes. Benchchem.
- A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. Benchchem.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
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Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]
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Main routes to the piperidine cycle synthesis. ResearchGate. Available from: [Link]
- Method of preparing n,n-dimethylpiperidinium chloride. Google Patents.
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available from: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. Available from: [Link]
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Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Available from: [Link]
- Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Benchchem.
-
Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. ResearchGate. Available from: [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature. Available from: [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Oxford. Available from: [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Available from: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available from: [Link]
-
N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. MDPI. Available from: [Link]
-
Preparation method of N, N-dimethyl piperidine chloride salt. Patsnap. Available from: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available from: [Link]
-
Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under The Mitsunobu Conditions Utilizing (Cyanomethylene)Tributylphosphorane (Cmbp) and Its Application to The Synthesis of Lupinine. ResearchGate. Available from: [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. Available from: [Link]
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-
Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. ResearchGate. Available from: [Link]
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A Comparative Spectroscopic Guide to N,N-dibenzyl-3-chloropropan-1-amine
Abstract: This guide provides an in-depth spectroscopic analysis of N,N-dibenzyl-3-chloropropan-1-amine, a key intermediate in various synthetic pathways. Through a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, we establish a definitive spectroscopic fingerprint for this compound. A comparative analysis with its structural analogs, N,N-dibenzyl-2-chloroethanamine and the parent amine 3-chloropropan-1-amine, is presented to highlight the distinguishing spectral features. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, ensuring accurate structural verification and quality control.
Introduction
This compound is a tertiary amine featuring two benzyl groups and a chloropropyl chain. Its structure presents a unique combination of aromatic, aliphatic, and halogenated moieties, making it a versatile building block. However, the similarity to potential synthetic precursors or side-products necessitates unambiguous characterization. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive and highly detailed molecular portrait.
The rationale behind employing a multi-technique approach (NMR, FT-IR, MS) is rooted in the complementary nature of the data obtained. While NMR provides a detailed map of the carbon-hydrogen framework, FT-IR identifies the functional groups present, and MS reveals the molecular weight and fragmentation patterns, confirming the overall structure and connectivity. This guide explains the causality behind the observed spectral data, grounded in fundamental principles of chemical structure and magnetic or vibrational behavior.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectroscopic output. The two magnetically equivalent benzyl groups, the three-carbon chain with distinct electronic environments, and the terminal chlorine atom all give rise to characteristic signals.
Caption: Structure of this compound with key carbons labeled.
Spectroscopic Characterization
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment of hydrogen atoms. The electronegativity of adjacent atoms, such as nitrogen and chlorine, causes a deshielding effect, shifting the signals of nearby protons downfield (to a higher ppm value).[1][2]
-
Aromatic Protons (H-Ar): The ten protons on the two phenyl rings are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm . Their signals often overlap due to similar chemical environments.
-
Benzylic Protons (-N-CH₂-Ph): The four protons of the two benzylic methylene groups are chemically equivalent. They appear as a sharp singlet at approximately δ 3.6 ppm . The singlet multiplicity arises from the absence of adjacent protons.
-
Propyl Chain Protons:
-
H-γ (-CH₂-Cl): The two protons on the carbon directly bonded to the chlorine atom are the most deshielded of the aliphatic protons, resonating as a triplet around δ 3.5-3.7 ppm . The deshielding is due to the strong inductive effect of the electronegative chlorine atom.[3]
-
H-α (-N-CH₂-): The two protons adjacent to the nitrogen atom appear as a triplet at approximately δ 2.6-2.8 ppm .
-
H-β (-CH₂-CH₂-CH₂-): The central methylene protons are coupled to both H-α and H-γ, resulting in a more complex signal (a quintet or multiplet) around δ 1.9-2.1 ppm .
-
¹³C NMR Spectroscopy
Carbon NMR complements the proton data, providing a count of unique carbon environments.
-
Aromatic Carbons: Signals for the aromatic carbons typically appear between δ 127-139 ppm . This region will show four distinct signals: one for the ipso-carbon (attached to the CH₂ group) and three for the ortho, meta, and para carbons.
-
Benzylic Carbon (-N-CH₂-Ph): The benzylic carbon signal is found around δ 58 ppm .
-
Propyl Chain Carbons:
-
C-α (-N-CH₂-): The carbon adjacent to the nitrogen appears around δ 52 ppm .
-
C-γ (-CH₂-Cl): The carbon bonded to chlorine is shifted downfield to approximately δ 42 ppm .
-
C-β (-CH₂-CH₂-CH₂-): The central carbon is the most shielded of the chain, with a signal around δ 30 ppm .
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while aliphatic C-H stretches are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4][5]
-
N-H Stretching: The absence of any significant broad or sharp peaks in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[6][7]
-
C-N Stretching: The aliphatic C-N stretching vibration gives rise to a medium to weak band in the 1020–1250 cm⁻¹ range.[6][8]
-
C-Cl Stretching: The C-Cl stretch is a strong absorption found in the fingerprint region, typically between 600-800 cm⁻¹.[4][9][10] This peak is a key diagnostic marker for the presence of the chloroalkyl group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways.[11]
-
Molecular Ion (M⁺): The molecular ion peak for C₁₇H₂₀ClN would be expected at m/z 273, with an isotopic peak (M+2) at m/z 275 of approximately one-third the intensity, characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Major Fragmentation Pathways: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines.[12][13][14]
-
Benzylic Cleavage: Loss of a benzyl radical (•CH₂Ph) leads to a fragment at m/z 182.
-
Tropylium Ion: The most common fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium cation at m/z 91 . This is often the base peak in the spectrum.
-
Iminium Ion Formation: Alpha-cleavage can also lead to the formation of a dibenzyl iminium ion, [CH₂(Ph)N=CH₂]⁺, at m/z 196, through the loss of a chloromethyl radical.
-
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A Senior Application Scientist's Guide to N,N-dibenzyl-3-chloropropan-1-amine: A Comparative Analysis for Advanced Pharmaceutical Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Alkylating Agent
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular design. N,N-dibenzyl-3-chloropropan-1-amine emerges as a significant, albeit specialized, building block in this context. Its structure, featuring a reactive chloropropyl group and a dibenzyl-protected secondary amine, offers a unique combination of reactivity and stability, making it a valuable intermediate for the synthesis of complex target molecules. The dibenzyl groups serve as robust protecting groups for the amine, which can be readily removed under standard hydrogenolysis conditions, revealing the primary amine for further functionalization. The chloro moiety, a competent leaving group, facilitates the alkylation of a wide range of nucleophiles.
This guide provides a comprehensive literature review of the applications of this compound, with a particular focus on its role as a key synthon in pharmaceutical manufacturing. We will delve into its synthesis, reactivity, and, most critically, its performance in comparison to alternative synthetic strategies. This analysis is supported by representative experimental protocols and comparative data to inform the research and development decisions of scientists in the field.
Core Applications: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its function as a 3-(dibenzylamino)propylating agent . This moiety is a common structural motif in a variety of pharmacologically active compounds. The key reaction is a nucleophilic substitution at the terminal carbon of the propyl chain, displacing the chloride anion.
A notable, albeit not extensively documented, application is in the synthesis of α1-adrenergic receptor antagonists, a class of drugs used to treat conditions like benign prostatic hyperplasia (BPH) and hypertension. One prominent example where this building block is conceptually applicable is in the synthesis of Naftopidil .
Case Study: The Synthesis of Naftopidil
Naftopidil is a selective α1D-adrenergic receptor antagonist that relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with BPH.[1][2] Its structure features a 3-aminopropoxy sidechain attached to a naphthyl core.
While several synthetic routes to Naftopidil have been reported, a key disconnection involves the formation of the ether linkage between the naphthol and the aminopropanol sidechain. This compound represents a direct and efficient synthon for introducing this sidechain in a protected form.
Comparative Analysis: this compound vs. Alternative Synthons
The choice of a synthetic route is a critical decision in drug development, balancing factors such as yield, purity, cost, and scalability. Here, we compare the use of this compound with a common alternative, epichlorohydrin , for the synthesis of Naftopidil.
Data Presentation: A Head-to-Head Comparison
| Feature | This compound Route | Epichlorohydrin Route |
| Starting Materials | 1-Naphthol, this compound | 1-Naphthol, Epichlorohydrin |
| Key Transformation | Nucleophilic substitution (Williamson ether synthesis) | Epoxide ring-opening |
| Number of Steps | 2 (Alkylation, Deprotection) | 2 (Epoxidation, Amine addition) |
| Control of Regioselectivity | High (alkylation at the phenolic oxygen) | Moderate (potential for reaction at both epoxide carbons) |
| Protection/Deprotection | Required (Dibenzyl group) | Not required |
| Potential Byproducts | Unreacted starting materials | Diol from epoxide hydrolysis, regioisomeric products |
| Overall Yield (Reported) | Varies, generally good to high | Good to high |
| Scalability | Potentially straightforward | Well-established for industrial scale |
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of N,N-dibenzyl-3-(1-naphthyloxy)propan-1-amine (Intermediate for Naftopidil via the this compound route)
-
Step 1: Williamson Ether Synthesis
-
To a solution of 1-naphthol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile) is added a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).
-
The mixture is stirred at room temperature for 30 minutes to form the naphthoxide salt.
-
This compound (1.1 eq.) is added, and the reaction mixture is heated to 80-100 °C.
-
The reaction is monitored by TLC until completion (typically 4-8 hours).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford N,N-dibenzyl-3-(1-naphthyloxy)propan-1-amine.
-
-
Step 2: Deprotection (Hydrogenolysis)
-
The dibenzylated intermediate (1.0 eq.) is dissolved in a suitable solvent such as methanol or ethanol.
-
A palladium on carbon catalyst (10% w/w) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected aminopropoxy naphthyl intermediate, which can then be coupled with the appropriate piperazine derivative to complete the synthesis of Naftopidil.
-
Protocol 2: Synthesis of 1-(2,3-epoxypropoxy)naphthalene (Intermediate for Naftopidil via the Epichlorohydrin route)
-
To a solution of 1-naphthol (1.0 eq.) and epichlorohydrin (1.5 eq.) in a suitable solvent (e.g., ethanol or isopropanol) is added a base such as sodium hydroxide (1.2 eq.).
-
The reaction mixture is heated to reflux and stirred for 2-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide intermediate, which can be used in the next step without further purification.
Causality Behind Experimental Choices
The choice between these two routes depends on several factors. The this compound route offers excellent control over regioselectivity, as the Williamson ether synthesis is a highly predictable reaction. The use of a pre-functionalized, protected sidechain minimizes the risk of side reactions. However, this route requires the additional steps of preparing the chloroamine and the final deprotection.
The epichlorohydrin route is more atom-economical and avoids the need for protecting groups. However, the ring-opening of the epoxide by the piperazine nucleophile can potentially lead to a mixture of regioisomers, requiring careful optimization of reaction conditions to favor the desired product.
Visualization of Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Comparative synthetic routes to Naftopidil.
Synthesis of this compound: A Representative Protocol
While not widely detailed in the literature, a plausible and efficient synthesis of this compound can be achieved from the corresponding alcohol, 3-(dibenzylamino)propan-1-ol.
Caption: Proposed synthesis of the title compound.
Protocol 3: Chlorination of 3-(dibenzylamino)propan-1-ol
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(dibenzylamino)propan-1-ol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or toluene under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a chlorinating agent such as thionyl chloride (1.2 eq.) or phosphorus pentachloride (1.1 eq.) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography if necessary.
Conclusion and Future Outlook
This compound stands as a potent and versatile synthon for the introduction of a protected 3-aminopropyl moiety in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its application, as illustrated in the conceptual synthesis of Naftopidil, offers a reliable and regioselective alternative to other methods, such as those employing epichlorohydrin. The choice of synthetic route will ultimately depend on project-specific parameters including cost, scale, and the availability of starting materials.
While direct literature on this compound is somewhat limited, its utility can be logically inferred from the well-established reactivity of its structural components. Further research into the applications of this and similar protected aminoalkyl halides will undoubtedly continue to enrich the toolbox of synthetic chemists, enabling the efficient and innovative construction of next-generation therapeutics.
References
- Sakai H, Igawa T, Onita T, Furukawa M, Hakariya T, Hayashi M, et al. (January 2011). "Efficacy of naftopidil in patients with benign prostatic hyperplasia complicated by overactive bladder: a prospective, randomized, controlled study". International Journal of Urology. 18(1): 34–39.
-
Gotoh, M., Kamihira, O., Kinukawa, T., Ono, Y., Ohshima, S., & Sugiura, T. (2000). [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 116(2), 63–69.[2]
- Pujala, B., & Chakraborti, A. K. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. The Journal of organic chemistry, 72(10), 3713–3722.
- Witte, E. C., Stach, K., Thiel, M., Sponer, G., & Roesch, E. (1976). U.S. Patent No. 3,997,666. Washington, DC: U.S.
-
Lokhande, P. D., Nirwan, B. S., Shinde, S. B., & Mane, A. S. (2013). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. Journal of the Brazilian Chemical Society, 24(3), 406-409.[3][4]
-
Xiao, R., & Du, P. (2015). Synthesis of (R)-and (S)-Naftopidil. Chinese Journal of Pharmaceuticals, 46(12), 1283-1287.[5]
-
Medindia. (2021). Naftopidil Drug Information - Indications, Dosage, Side Effects and Precautions. [Link][6]
-
CN1473820A - Process for preparing naftopidil - Google Patents. [8]
-
Zhao, S., Shen, J., Li, X., Wang, Y., Liu, Y., & Chen, J. (2020). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. Medicinal Chemistry Research, 29(4), 639-649.[9]
-
CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents. [10]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N,N-dibenzyl-3-chloropropan-1-amine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-dibenzyl-3-chloropropan-1-amine, a halogenated amine compound. Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and the environment from potential hazards. This document synthesizes regulatory mandates with practical, field-proven insights to ensure a self-validating and safe disposal workflow.
Hazard Assessment and Chemical Profile
Compounds like 3-Chloropropylamine hydrochloride are known to cause serious eye and skin irritation.[1] Amines, in general, can be corrosive and harmful if swallowed or inhaled.[2] The presence of a carbon-halogen bond places it within the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and toxicity.[3][4]
Key Hazard Information Summary
| Hazard Category | Description | Rationale & Source Analogy |
| Skin Corrosion/Irritation | Expected to be a skin irritant or corrosive. | Based on data for similar chlorinated amines and amine hydrochlorides which are classified as Category 2 irritants or corrosive.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Direct contact can cause significant injury, a common characteristic of amine compounds.[1][5] |
| Acute Toxicity (Oral, Inhalation) | May be harmful if swallowed or inhaled. | General toxicology profile for functionalized amines.[1][6] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Halogenated organic compounds are often persistent in the environment.[3][6] |
| Reactivity | Incompatible with strong oxidizing agents and acids. | Amines are basic and can react exothermically with acids. Halogenated compounds can be reactive under certain conditions. |
Combustion of this compound may produce toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Regulatory Framework: Why This is Hazardous Waste
This compound must be managed as hazardous waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has stringent regulations for the disposal of halogenated organic compounds (HOCs).[4][7]
-
Land Disposal Restrictions (LDR): Under 40 CFR § 268.32, wastes containing HOCs in total concentration greater than or equal to 1,000 mg/kg are prohibited from land disposal unless they meet specific treatment standards.[4][8]
-
Waste Classification: As a discarded chemical, this compound would likely be classified under an "F" or "K" list code if it is a spent solvent or from a specific industrial source.[9][10] For a pure, unused chemical being discarded, it would be classified based on its characteristics (e.g., corrosivity, toxicity). The most common and appropriate path is to manage it as a non-specific source waste, often falling under codes like F001 or F002 if used in a solvent mixture for degreasing, or managed based on its characteristics.[10][11]
The ultimate responsibility for correct classification lies with the waste generator.[2] Consultation with your institution's Environmental Health & Safety (EHS) department is mandatory.
Pre-Disposal: Personnel Safety & Engineering Controls
Prior to initiating the disposal process, ensure all safety measures are in place to minimize exposure.
-
Engineering Controls: Conduct all handling and preparation for disposal inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a chemically resistant apron or lab coat. Ensure exposed skin is fully covered.
-
Respiratory Protection: Not typically required when using a fume hood. If a hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
-
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for safely consolidating and disposing of this compound waste.
Step 1: Waste Identification and Segregation
-
Action: Designate a specific, dedicated waste container for this compound and its associated contaminated materials (e.g., pipette tips, wipes).
-
Causality: This is a critical step to prevent inadvertent and dangerous chemical reactions. This compound must be segregated from acids and strong oxidizing agents. Mixing incompatible waste streams is a primary cause of laboratory incidents and significantly complicates the disposal process.[11]
Step 2: Select a Compliant Waste Container
-
Action: Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[11][12] Do not use metal containers for potentially corrosive waste.
-
Causality: The original product container is often a suitable choice.[12] The container must prevent leakage during storage and transport, as mandated by EPA and DOT regulations.
Step 3: Proper Labeling
-
Action: Immediately label the waste container. The label must be fully completed and legible. Affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.[12] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
-
Causality: Federal and state regulations mandate clear and accurate labeling from the moment the first drop of waste enters the container.[12] This ensures proper handling, segregation, and disposal by EHS personnel and the final disposal facility.
Step 4: Accumulation and Storage
-
Action: Keep the waste container tightly closed at all times, except when adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[12] The SAA must be in a secondary containment tray to capture any potential leaks.
-
Causality: Closed containers prevent the release of vapors into the lab environment. Storing waste in a designated and controlled SAA is a key requirement of RCRA for waste generators.
Step 5: Arranging for Disposal
-
Action: Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS department. Do not pour this chemical down the drain.[1][6]
-
Causality: this compound must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). These facilities typically use high-temperature incineration for halogenated organic compounds, which is an effective EPA-recognized treatment technology.[3] EHS will manage the manifest system to track the waste from the generator to its final destination.
Emergency Procedures for Spills
In the event of a spill during the disposal process, immediate and correct action is crucial.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent materials (e.g., sand, diatomite, universal binders).[13] Do not use combustible materials like paper towels to absorb large quantities.
-
Decontaminate: Collect the absorbed material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.
-
Report: Report the incident to your supervisor and your institution's EHS department, regardless of the size of the spill.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
References
- Safety Data Sheet for 3-Chloropropylamine hydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/sds/05537/AC425800050]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20004P2O.PDF?Dockey=20004P2O.PDF]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
- Safety Data Sheet for N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. Biosynth. [URL: https://www.biosynth.com/p/FA76100/sds]
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2016-01/documents/hw-codes.pdf]
- Safety Data Sheet for N,N`-Bis(3-aminopropyl)-1,3-propanediamine. Fisher Scientific. [URL: https://www.fishersci.com/sds/96752]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw. [URL: https://govt.westlaw.com/calregs/Document/I5179B510D46A11DE8879E17B5D75A86B?
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute. [URL: https://www.law.cornell.edu/cfr/text/40/appendix-III_to_part_268]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [URL: https://engineering.purdue.edu/ECN/Support/KB/Docs/GuidelinesHandlingandDisposalof]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.
- Hazardous Waste Listings. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw/hazardous-waste-listings]
- Safety data sheet for Disinfectant Cleaner, liquid RM 732. Kärcher. [URL: https://sds.
- This compound Product Page. BLDpharm. [URL: https://www.bldpharm.com/products/16045-94-6.html]
- Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management. [URL: https://hsrm.umn.edu/sites/hsrm.umn.edu/files/chemical_waste_guidelines_2024.pdf]
- Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-2E3A-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzU0MTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzEwNTQxMzAyNDg1NTM0LnBkZnxkZWYzYjQzMWQ5ZDM5YmE4Y2Y4ZDRkYmRiYjY4N2Y2YjI4YmYyMGMwMmU1Mjk4M2U4N2YxM2I5YjI3M2Q0ZDI3]
Sources
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- 8. View Document - California Code of Regulations [govt.westlaw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
